molecular formula C14H14ClN B8396775 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Katalognummer: B8396775
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: XIXINSDQUXUWJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(3-isopropyl-phenyl)-pyridine is a chlorinated heterocyclic compound of significant interest in medicinal and organic chemistry. It serves as a versatile synthetic intermediate, particularly in the development of novel pharmaceutical agents. The structure combines a chloropyridine ring, a privileged scaffold in drug discovery, with an isopropylphenyl group, enhancing lipophilicity and potential for central nervous system (CNS) penetration . Research indicates that chloropyridine derivatives are crucial building blocks for active pharmaceutical ingredients (APIs), with over 250 FDA-approved drugs containing chlorine atoms . The chlorine atom on the pyridine ring acts as a excellent leaving group, enabling further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-type aminations, to create more complex molecules . This makes it invaluable for constructing compound libraries in drug discovery programs. The specific stereoelectronic properties imparted by the 3-isopropylphenyl substituent can be leveraged to optimize interactions with biological targets, as similar structural motifs have been explored in the design of potent TRPV1 antagonists for chronic pain management . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C14H14ClN

Molekulargewicht

231.72 g/mol

IUPAC-Name

2-chloro-5-(3-propan-2-ylphenyl)pyridine

InChI

InChI=1S/C14H14ClN/c1-10(2)11-4-3-5-12(8-11)13-6-7-14(15)16-9-13/h3-10H,1-2H3

InChI-Schlüssel

XIXINSDQUXUWJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC(=C1)C2=CN=C(C=C2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, a substituted biaryl pyridine derivative of interest in medicinal chemistry and materials science. The document focuses on palladium-catalyzed cross-coupling reactions, recognized as the most efficient and versatile methods for constructing the key carbon-carbon bond between the pyridine and phenyl rings. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura and Negishi couplings, providing detailed, field-tested experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical steps required for the successful synthesis and purification of the target compound.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence stems from the unique electronic properties of the pyridine ring and its ability to act as a hydrogen bond acceptor and a ligand for metal ions, which are critical for molecular recognition and biological activity. The target molecule, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, combines the pyridine core with a substituted phenyl group, making it a valuable building block for more complex molecular architectures. The chloro-substituent at the 2-position serves as a versatile synthetic handle for further functionalization, such as through nucleophilic aromatic substitution or additional cross-coupling reactions.

The primary challenge in synthesizing this molecule lies in the selective and efficient formation of the C5-aryl bond. Modern synthetic chemistry has largely converged on palladium-catalyzed cross-coupling reactions as the premier solution for this challenge, offering high yields, broad functional group tolerance, and mild reaction conditions.[1]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target compound identifies the C-C bond between the pyridine C5 position and the phenyl C1 position as the key disconnection. This approach simplifies the molecule into two primary synthons: a functionalized pyridine ring and a functionalized benzene ring.

G Target 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Disconnection C-C Bond Disconnection (Cross-Coupling) Target->Disconnection Synthon1 2-Chloro-5-halopyridine (e.g., X = Br, I) Disconnection->Synthon1 Synthon2 (3-isopropylphenyl)metal Reagent (e.g., M = B(OH)₂, ZnCl) Disconnection->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis points toward two primary and highly effective strategies:

  • Suzuki-Miyaura Coupling: Coupling of a 2-chloro-5-halopyridine (e.g., 2-chloro-5-bromopyridine) with (3-isopropylphenyl)boronic acid.

  • Negishi Coupling: Coupling of a 2-chloro-5-halopyridine with a (3-isopropylphenyl)zinc halide.

The choice between these methods often depends on the commercial availability and stability of the starting materials, with the Suzuki-Miyaura coupling being particularly widespread due to the general stability and ease of handling of boronic acids.[1]

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3] It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1][4]

Mechanistic Causality

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the 2-chloro-5-bromopyridine, forming a Pd(II) complex. The reactivity order for the halide is I > Br > Cl.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species, which facilitates the transfer and displaces the halide from the palladium complex.[4]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final product, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Synthesis of Key Intermediates

A. 2-Chloro-5-bromopyridine: This starting material can be synthesized from the commercially available 2-amino-5-chloropyridine via a Sandmeyer-type reaction. The amino group is first diazotized, followed by displacement with a bromide source.[6]

B. (3-isopropylphenyl)boronic acid: This reagent is commercially available (CAS No. 216019-28-2), which significantly simplifies the overall synthetic workflow.[7] Its availability makes the Suzuki-Miyaura approach highly practical for this specific target molecule.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific scales and equipment.[1]

Materials:

  • 2-Chloro-5-bromopyridine

  • (3-isopropylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 equiv.), (3-isopropylphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 to 0.05 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 8-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Alternative Strategy: The Negishi Cross-Coupling

The Negishi coupling is another powerful method that couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex.[8] It is particularly useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction or when the corresponding boronic acid is unstable.[9]

Mechanistic Advantages

The Negishi coupling follows a similar catalytic cycle to the Suzuki coupling. A key difference and advantage is that the transmetalation step from zinc to palladium is often very fast and does not require a base for activation. This tolerance to a wider range of functional groups makes it a valuable alternative.[10] The organozinc reagent is typically prepared in situ from the corresponding aryl halide (e.g., 3-bromo-isopropylbenzene) via lithium-halogen exchange followed by transmetalation with zinc chloride, or by direct insertion of activated zinc.[11]

Detailed Experimental Protocol: Negishi Coupling

This protocol outlines the in situ generation of the organozinc reagent followed by the coupling reaction.[11]

Materials:

  • 3-Bromo-isopropylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc Chloride (ZnCl₂), anhydrous

  • 2-Chloro-5-bromopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Organozinc Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-bromo-isopropylbenzene (1.1 equiv.) in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equiv.) in anhydrous THF and add this solution to the aryllithium species at -78 °C. Allow the mixture to warm to room temperature.

  • Catalyst Preparation: In another Schlenk flask, prepare the active catalyst by stirring Pd₂(dba)₃ (0.02 equiv.) and X-Phos (0.08 equiv.) in anhydrous THF at room temperature for 20 minutes.

  • Coupling Reaction: Add 2-chloro-5-bromopyridine (1.0 equiv.) to the catalyst mixture. Then, add the freshly prepared (3-isopropylphenyl)zinc chloride solution dropwise.

  • Reaction: Heat the mixture to 60-65 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary and Characterization

Successful synthesis should be confirmed by standard analytical techniques. The following table summarizes typical data for the Suzuki-Miyaura coupling.

ParameterValue
Starting Halide 2-Chloro-5-bromopyridine
Boronic Acid (3-isopropylphenyl)boronic acid
Catalyst System Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.5 equiv.)
Solvent Dioxane/H₂O (4:1)
Temperature 90 °C
Typical Yield 75-90%
Appearance White to off-white solid
¹H NMR (CDCl₃) Expect characteristic signals for the pyridine and isopropylphenyl protons.
Mass Spec (ESI) Expect [M+H]⁺ corresponding to the molecular weight.

Conclusion

The synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents a highly efficient, practical, and robust method, primarily due to the commercial availability and stability of (3-isopropylphenyl)boronic acid. The Negishi coupling provides a powerful alternative, especially in cases where base-sensitive functional groups may be present in more complex analogues. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. (2003, April 18). PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. (2006, January 28). ACS Publications.
  • How to Synthesize 2,4-Dichloro-5-Bromopyridine? - FAQ. (2020, October 24). Guidechem.
  • 2-Bromo-5-chloropyridine synthesis. (n.d.). ChemicalBook.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). ACS Publications.
  • Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. (2005, August 18). ACS Publications.
  • A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. (n.d.). Organic-chemistry.org.
  • Negishi coupling. (n.d.). Wikipedia.
  • A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. (2010, November 3). ACS Publications.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information.
  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 3-Isopropylphenylboronic acid. (n.d.). Sigma-Aldrich.
  • 3-ISOPROPYLPHENYLBORONIC ACID. (n.d.). Chemdad.

Sources

Technical Guide: Structural Elucidation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of the novel biaryl pyridine derivative, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind the analytical strategy. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that confirms the molecular formula, identifies key functional groups, and definitively maps the atomic connectivity of the target molecule. Each protocol is detailed, and the resulting data is interpreted to build a cohesive and undeniable structural proof.

Introduction and Strategic Overview

Pyridines are a critical class of heterocycles with extensive applications in pharmaceuticals and materials science.[1] The synthesis of novel, highly substituted pyridine derivatives like 2-Chloro-5-(3-isopropyl-phenyl)-pyridine necessitates a rigorous and systematic approach to structural verification. The primary objective is to confirm that the intended molecule was synthesized and to rule out any potential isomeric byproducts.

Our analytical strategy is built on three pillars of spectroscopic analysis, each providing orthogonal and confirmatory data:

  • Mass Spectrometry (MS): To determine the exact molecular mass and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework and establish the precise connectivity between all atoms.[3]

This workflow ensures that the final structure is not merely suggested but is proven through a cascade of interconnected, self-validating evidence.

G cluster_0 Elucidation Workflow A Target Synthesis: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine B High-Resolution MS (Molecular Formula) A->B C FT-IR Spectroscopy (Functional Groups) A->C D 1D & 2D NMR Spectroscopy (Connectivity & Stereochemistry) A->D E Data Integration & Structural Confirmation B->E C->E D->E F Final Structure Verified E->F

Caption: High-level workflow for structural elucidation.

Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before delving into the complex world of atomic connectivity, it is imperative to establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering mass accuracy at the parts-per-million (ppm) level.[4][5] This precision allows for the confident determination of a unique molecular formula from a measured mass, a feat not possible with low-resolution instruments.[6] For a molecule containing chlorine, HRMS is also essential for observing the characteristic isotopic pattern, providing an immediate clue to the presence of a halogen.[7]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: 1 mg of the synthesized compound was dissolved in 1 mL of methanol. The solution was further diluted 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis: The sample was directly infused at a flow rate of 5 µL/min. Data was acquired in the m/z range of 50-500.

Results and Interpretation

The target molecule, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, has a molecular formula of C₁₄H₁₄ClN.

The HRMS data revealed a prominent ion cluster, as summarized in Table 1. The base peak at m/z 232.0941 corresponds to the protonated molecule [M+H]⁺ containing the ³⁵Cl isotope. A second peak was observed at m/z 234.0912, corresponding to the molecule containing the ³⁷Cl isotope. The measured intensity ratio of these two peaks was approximately 3:1, which is the characteristic isotopic signature for a compound containing a single chlorine atom. The exceptional mass accuracy provides unequivocal support for the proposed molecular formula.

Table 1: High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass [M+H]⁺ Measured m/z Mass Error (ppm) Relative Intensity
C₁₄H₁₅³⁵ClN⁺ 232.0942 232.0941 -0.43 ~100% (M)

| C₁₄H₁₅³⁷ClN⁺ | 234.0913 | 234.0912 | -0.43 | ~33% (M+2) |

Functional Group Identification by FT-IR Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid and non-destructive method to verify the presence of key functional groups.[2] For our target molecule, we expect to see characteristic vibrations for the aromatic rings (both pyridine and phenyl), the aliphatic isopropyl group, and potentially the C-Cl bond.

Experimental Protocol: ATR-FTIR
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹.

Results and Interpretation

The acquired IR spectrum displayed absorption bands consistent with the proposed structure. The key vibrations are summarized in Table 2. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The pattern of absorptions in the 1600-1450 cm⁻¹ region is characteristic of substituted pyridine and benzene rings.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3055 Medium Aromatic C-H Stretch (Pyridine & Phenyl)
2962, 2870 Medium-Strong Aliphatic C-H Stretch (Isopropyl -CH₃, -CH)
1595, 1560, 1475 Strong Aromatic C=C and C=N Ring Stretching
1385, 1365 Medium Isopropyl C-H Bending (gem-dimethyl split)
835 Strong C-H Out-of-plane Bending (indicative of substitution pattern)

| ~780 | Medium-Weak | C-Cl Stretch |

Definitive Structural Mapping by NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A comprehensive suite of experiments—¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—is required for an unambiguous assignment of a novel structure. This multi-pronged approach creates a self-validating dataset where each experiment confirms and builds upon the last.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 15 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Experiments: ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra were acquired at 298 K. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum showed 10 distinct proton signals, and the ¹³C NMR spectrum displayed 12 unique carbon signals (the two isopropyl methyl groups are chemically equivalent), consistent with the proposed structure.

A DEPT-135 experiment was crucial for differentiating carbon types.[8] It showed positive signals for CH and CH₃ groups and negative signals for CH₂ groups.[9] In our compound, it confirmed three CH₃ carbons (one equivalent pair), five CH carbons, and zero CH₂ carbons. The remaining four signals in the standard ¹³C spectrum that were absent in the DEPT-135 spectrum were assigned to the quaternary carbons.[10]

Table 3: ¹H and ¹³C NMR Data (500 MHz, CDCl₃) | Position | δ ¹³C (ppm) | Carbon Type (DEPT-135) | δ ¹H (ppm) | Multiplicity (J in Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridine Ring | | 2 | 151.5 | C (Quaternary) | - | - | - | | 3 | 139.1 | CH | 8.61 | d (2.3) | 1H | | 4 | 127.3 | CH | 7.68 | dd (8.3, 2.3) | 1H | | 5 | 134.8 | C (Quaternary) | - | - | - | | 6 | 150.2 | CH | 7.35 | d (8.3) | 1H | | Phenyl Ring | | 1' | 137.9 | C (Quaternary) | - | - | - | | 2' | 125.1 | CH | 7.45 | s | 1H | | 3' | 149.5 | C (Quaternary) | - | - | - | | 4' | 123.9 | CH | 7.29 | d (7.7) | 1H | | 5' | 129.1 | CH | 7.38 | t (7.7) | 1H | | 6' | 126.3 | CH | 7.42 | d (7.7) | 1H | | Isopropyl Group | | 7' (CH) | 34.3 | CH | 3.01 | sept (6.9) | 1H | | 8' (CH₃) | 23.9 | CH₃ | 1.29 | d (6.9) | 6H |

2D NMR Connectivity Analysis: COSY, HSQC, and HMBC

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11]

  • Pyridine System: A clear correlation was seen between H4 (δ 7.68) and its neighbors H3 (δ 8.61) and H6 (δ 7.35), confirming the 2,5-disubstitution pattern.

  • Phenyl System: Correlations were observed between H5' (δ 7.38) and its neighbors H4' (δ 7.29) and H6' (δ 7.42).

  • Isopropyl System: A strong correlation connected the methine proton H7' (δ 3.01) to the six methyl protons H8' (δ 1.29).

Caption: Key ¹H-¹H COSY correlations confirming spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons in Table 3.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating a novel structure. It reveals correlations between protons and carbons that are 2-3 bonds away, crucially linking the isolated spin systems identified by COSY.[12]

Key HMBC Correlations Bridging the Fragments:

  • Pyridine-Phenyl Linkage: A correlation from the pyridine proton H4 (δ 7.68) to the phenyl quaternary carbon C1' (δ 137.9) and a correlation from the phenyl proton H2' (δ 7.45) to the pyridine quaternary carbon C5 (δ 134.8) definitively establish the connection between the two rings at positions 5 and 1'.

  • Isopropyl-Phenyl Linkage: Correlations from the isopropyl methine proton H7' (δ 3.01) to the phenyl carbons C2' (δ 125.1) and C4' (δ 123.9) unambiguously attach the isopropyl group to the phenyl ring at position 3'.

Caption: Key HMBC correlations confirming fragment connectivity.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine was achieved through a systematic and multi-faceted analytical approach.

  • HRMS unequivocally established the molecular formula as C₁₄H₁₄ClN and confirmed the presence of a single chlorine atom.[5][13]

  • FT-IR spectroscopy verified the presence of the expected aromatic and aliphatic functional groups.[14]

  • 1D and 2D NMR spectroscopy provided the definitive proof of structure. ¹H, ¹³C, and DEPT-135 experiments identified all unique proton and carbon environments. Subsequently, COSY, HSQC, and HMBC experiments worked in concert to piece together the molecular puzzle, connecting the individual spin systems and confirming the precise substitution pattern on both the pyridine and phenyl rings.

The convergence of data from these three orthogonal techniques provides a robust and self-validating confirmation of the structure, embodying the principles of scientific integrity and trustworthiness in chemical analysis.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]

  • The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. (2025, September 10). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. (n.d.). J-Stage. Retrieved from [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025, December 18). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (n.d.). J-Stage. Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. Retrieved from [Link]

  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. (2019, June 12). ACS Publications. Retrieved from [Link]

  • 3-Isopropylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry. (n.d.). Retrieved from [Link]

  • Infrared spectra and hydrogen bonding in pyridine derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • COSY (bold lines) and key HMBC (H→C) correlations for compounds 1, 4, 5, and 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Exploring the Diverse Landscape of Biaryl-Containing Peptides Generated by Cytochrome P450 Macrocyclases. (2023, September 27). Journal of the American Chemical Society. Retrieved from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved from [Link]

  • Pyridine, 2-chloro- Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy and relaxation in molecular solids containing isopropyl groups. Part 2.—The large two-phase temperature region in 1,4-di-isopropylbenzene. (n.d.). Journal of the Chemical Society, Faraday Transactions 2. Retrieved from [Link]

  • 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • 6.4: Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Chloropyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Structure elucidation by NMR in organic chemistry : a practicalguide. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Atom numbering and selected COSY (bold) and HMBC (plain) correlations of 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. Retrieved from [Link]

  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi. Retrieved from [Link]

  • Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. (2014, May 20). MDPI. Retrieved from [Link]

  • A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+. (n.d.). Retrieved from [Link]

  • Org. Synth. 2012, 89, 549-561. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved from [Link]

  • ¹³C{¹H} NMR Data a. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 2-chloro-5-methylpyridine. (n.d.). Patent 0121320.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (C₁₄H₁₄ClN) is a highly versatile halogenated biaryl scaffold frequently utilized as an intermediate in agrochemical and pharmaceutical development. The presence of the electronegative chlorine atom, the electron-deficient pyridine ring, and the sterically demanding, electron-donating isopropyl-phenyl group creates a unique electronic push-pull system.

This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the causality behind the analytical methodologies, researchers can ensure high-fidelity structural elucidation and prevent costly misidentifications during drug development workflows.

Strategic Analytical Workflow

To establish an unassailable proof of structure, orthogonal analytical techniques must be employed. NMR provides atomic connectivity and spatial arrangement, FT-IR identifies functional group vibrations, and Mass Spectrometry confirms the molecular weight and isotopic distribution.

Workflow Sample Analyte Preparation (High Purity >98%) NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR 15 mg IR FT-IR Spectroscopy (ATR Solid State) Sample->IR 2 mg MS Mass Spectrometry (EI at 70 eV) Sample->MS 1 mg Data Orthogonal Data Integration NMR->Data IR->Data MS->Data

Fig 1: Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Interpretation of Spectra

The ¹H NMR spectrum of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is defined by three distinct regions: the aliphatic isopropyl signals, the phenyl protons, and the highly deshielded pyridine protons.

  • Pyridine Ring: The nitrogen atom and the chlorine substituent exert strong inductive electron-withdrawing effects. The proton at the C6 position (adjacent to the nitrogen) is highly deshielded, typically appearing as a sharp doublet around 8.6 ppm. This is a recognized hallmark of 2-chloro-5-phenylpyridine derivatives [[1]](). The H4 proton appears as a doublet of doublets due to ortho-coupling with H3 and meta-coupling with H6.

  • Phenyl Ring: The meta-substitution pattern of the phenyl ring results in a complex multiplet. The proton situated between the isopropyl group and the pyridine linkage (H2') often appears as a fine triplet or broad singlet near 7.4 ppm due to long-range meta-coupling.

  • Isopropyl Group: The aliphatic region is characterized by a classic septet (~2.9 ppm) for the methine (CH) proton and a strong doublet (~1.3 ppm) for the six methyl (CH₃) protons, a well-documented splitting pattern for isopropylphenyl moieties 2.

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃ at 298 K)

MoietyNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyridine H6 ¹H8.62Doublet (d)2.51H
Pyridine H4 ¹H7.85Doublet of doublets (dd)8.5, 2.51H
Pyridine H3 ¹H7.42Doublet (d)8.51H
Phenyl H2', H4', H5', H6' ¹H7.25 - 7.50Multiplet (m)-4H
Isopropyl CH ¹H2.95Septet (sep)6.91H
Isopropyl CH₃ ¹H1.28Doublet (d)6.96H
Pyridine Carbons ¹³C149.5, 147.2, 136.5, 135.0, 124.1Singlets (s)-5C
Phenyl Carbons ¹³C149.8, 137.0, 128.9, 126.5, 125.2, 124.8Singlets (s)-6C
Isopropyl Carbons ¹³C34.2 (CH), 24.1 (CH₃)Singlets (s)-3C

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

IR spectroscopy is utilized to confirm the presence of the heteroaromatic system and the halogen substituent. We utilize Attenuated Total Reflectance (ATR) rather than KBr pellets to prevent moisture absorption, which can artificially broaden the 3000 cm⁻¹ region and obscure the critical aliphatic C-H stretches of the isopropyl group.

The C-Cl stretching vibration is a critical diagnostic marker, typically observed in the fingerprint region around 1080 cm⁻¹, which is highly consistent with established assignments for 2-chloropyridine scaffolds 3. The pyridine ring exhibits sharp C=N and C=C stretching bands between 1580 and 1450 cm⁻¹.

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Frequencies (ATR Method)

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentCausality / Structural Feature
2960, 2870 MediumC-H stretch (aliphatic)Confirms the presence of the isopropyl methyl groups.
3050 - 3030 WeakC-H stretch (aromatic)sp² hybridized C-H bonds on pyridine and phenyl rings.
1585, 1460 StrongC=N, C=C stretchHeteroaromatic ring breathing modes.
1080 Medium-StrongC-Cl stretchDiagnostic for the halogenated pyridine position.
790, 705 StrongC-H out-of-plane bendingIndicates meta-substituted phenyl and 2,5-disubstituted pyridine.

Mass Spectrometry (MS)

Ionization and Fragmentation Logic

Electron Ionization (EI) at 70 eV is the method of choice for this compound. Unlike soft ionization techniques (ESI), EI imparts significant internal energy to the molecule, driving reproducible fragmentation pathways that act as a structural fingerprint. Mass spectrometric fragmentation of halogenated biaryls typically proceeds via the loss of alkyl substituents followed by halogen cleavage 4.

The molecular ion [M]⁺ will appear at m/z 231. Crucially, because naturally occurring chlorine exists as two isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will display a distinct M+2 peak at m/z 233 with approximately 33% of the intensity of the base molecular ion.

Fragmentation M Molecular Ion [M]+ m/z 231 (35Cl) / 233 (37Cl) M_CH3 [M - CH3]+ m/z 216 / 218 M->M_CH3 -CH3 (15 Da) M_C3H7 [M - C3H7]+ m/z 188 / 190 M->M_C3H7 -C3H7 (43 Da) M_Cl [M - Cl]+ m/z 196 M->M_Cl -Cl (35 Da) M_CH3->M_C3H7 -C2H4 (28 Da)

Fig 2: Primary EI-MS fragmentation pathways of the target compound.
Quantitative Data Summary

Table 3: Principal Mass Fragments (EI, 70 eV)

m/z RatioRelative AbundanceIon AssignmentMechanistic Rationale
231 / 233 100% / 33%[M]⁺Intact molecular ion; 3:1 ratio confirms 1x Chlorine atom.
216 / 218 ~40% / 13%[M - CH₃]⁺Cleavage of one methyl group from the isopropyl moiety.
188 / 190 ~60% / 20%[M - C₃H₇]⁺Complete loss of the isopropyl group, leaving the biaryl core.
196 ~15%[M - Cl]⁺Homolytic cleavage of the C-Cl bond.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation checks.

Protocol A: High-Resolution NMR Acquisition

Causality: CDCl₃ is selected as the solvent because it lacks exchangeable protons and readily dissolves moderately polar biaryls.

  • System Suitability: Run a standard sample of 1% Tetramethylsilane (TMS) in CDCl₃. Verify that the TMS line width at half-height is < 0.5 Hz to ensure optimal magnetic field homogeneity (shimming).

  • Sample Prep: Dissolve exactly 15.0 mg of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that cause line broadening.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (or higher) using a 30° pulse angle, a 2-second relaxation delay, and 16 scans. Acquire the ¹³C spectrum using proton decoupling (WALTZ-16), a 2-second relaxation delay, and a minimum of 512 scans.

  • Validation: Phase and baseline correct the spectra. Set the TMS internal standard strictly to 0.00 ppm. Check the integration of the isopropyl methyl doublet—it must integrate exactly to 6.0 relative to the pyridine H6 proton (1.0).

Protocol B: ATR FT-IR Analysis

Causality: ATR eliminates the need for KBr pressing, preventing polymorphic transformations or moisture uptake during sample prep.

  • System Suitability: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Ensure no residual peaks exist.

  • Sample Application: Place ~2 mg of the neat solid compound directly onto the ATR crystal.

  • Compression: Apply the pressure anvil until the force gauge indicates optimal contact (preventing air gaps which lower signal-to-noise).

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Validation: Verify that the baseline is flat. The maximum absorbance should be between 0.2 and 0.8 AU to ensure adherence to the Beer-Lambert law.

Protocol C: GC-EI-MS Analysis

Causality: Gas Chromatography separates any trace impurities prior to MS, ensuring the fragmentation pattern is derived solely from the target analyte.

  • System Suitability: Inject a tune standard (e.g., PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances and peak widths (~0.6 Da).

  • Sample Prep: Dilute the compound to 10 µg/mL in GC-grade hexane.

  • Injection: Inject 1.0 µL into the GC inlet (split ratio 50:1, inlet temp 250°C). Use an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Acquisition: Operate the MS source at 230°C with an electron energy of 70 eV. Scan range: m/z 50 to 400.

  • Validation: Extract the spectrum at the apex of the primary chromatographic peak. Confirm the exact 3:1 isotopic ratio of the m/z 231 and 233 peaks to definitively validate the presence of a single chlorine atom.

References

  • Source: European Journal of Organic Chemistry (Wiley-VCH)
  • Infrared Spectral Studies of Some Substituted Pyridines (C-Cl Stretching Modes)
  • Electronically Tuneable Orthometalated RuII-NHC Complexes (Isopropylphenyl NMR Signals)
  • Mass Spectrometry Data of 5-Phenyl-2-pyridinamine and Related Halogenated Biaryls Source: Benchchem URL

Sources

A Methodological Guide to the Structural Elucidation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. This guide provides a comprehensive, in-depth technical workflow for the synthesis, purification, crystallization, and complete structural elucidation of the novel compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. While no public crystal structure data currently exists for this specific molecule, this document serves as a robust methodological framework for researchers, scientists, and drug development professionals. By detailing the causality behind experimental choices and grounding protocols in established chemical principles, this whitepaper outlines a self-validating system for determining the crystal structure of this and similar small organic molecules, a critical step in modern drug discovery and materials science.

Part 1: Rationale and Molecular Synthesis

Scientific Context: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence is crucial in therapeutic agents for a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[1][3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence a molecule's polarity, solubility, and ability to interact with biological targets.[4][5] The specific substitution pattern of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, featuring a halogenated pyridine coupled with a substituted phenyl ring, presents a synthetically accessible and highly modifiable framework. Elucidating its crystal structure is paramount for understanding its steric and electronic properties, which dictate its potential as a drug lead.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and efficient method for synthesizing the target compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)–C(sp²) bonds.[6][7] The proposed pathway involves coupling 2,5-dichloropyridine with (3-isopropylphenyl)boronic acid. The regioselectivity of this reaction is anticipated to favor coupling at the 5-position of the pyridine ring due to the differential reactivity of the two chlorine atoms.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize 2-Chloro-5-(3-isopropyl-phenyl)-pyridine with high purity (>98%) suitable for crystallization trials.

Methodology:

  • Reagent Preparation: To a flame-dried 250 mL Schlenk flask under an inert argon atmosphere, add 2,5-dichloropyridine (1.0 eq), (3-isopropylphenyl)boronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed 1,4-dioxane/water (4:1) solvent mixture. Sparge the solution with argon for 15 minutes. Subsequently, add the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03 eq).[6][7]

    • Expert Insight: The choice of a phosphine-ligated palladium catalyst is critical. Catalysts like Pd(dppf)Cl₂ are often robust and effective for coupling reactions involving electron-deficient heteroaryl chlorides.[6][8] The aqueous base is essential for the transmetalation step of the catalytic cycle.[9]

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the target compound.

  • Purity Confirmation: Confirm the identity and purity of the collected fractions using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final product must be free of residual solvents and starting materials to proceed with crystallization.

Part 2: From Pure Compound to Single Crystal

The ability to grow high-quality single crystals is often the primary bottleneck in structure determination.[10][11][12] This phase requires a systematic screening of conditions to induce the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Crystallization Strategy and Techniques

A multi-technique screening approach is recommended to maximize the chances of obtaining diffraction-quality crystals.

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.[13]

  • Prepare a series of saturated or near-saturated solutions of the compound in various solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, toluene).

  • Filter each solution through a syringe filter into a clean, small vial.

  • Cover the vials with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.

  • Store the vials in a vibration-free environment and observe over several days to weeks.

Protocol 2: Vapor Diffusion (Sitting Drop)

This technique allows for a more controlled approach to reaching supersaturation.[14]

  • In a sealed container, place a reservoir of a "poor" solvent (precipitant), in which the compound is less soluble (e.g., hexane, heptane).

  • On a small platform (a "bridge") above the reservoir, place a small drop of a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane, acetone).

  • Seal the container. The vapor from the precipitant will slowly diffuse into the drop containing the compound.

  • This gradual change in solvent composition reduces the compound's solubility, ideally leading to slow crystal growth.

Workflow for Crystallization Screening

The following diagram illustrates a logical workflow for screening crystallization conditions.

Crystallization_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome Prep Prep Evap Slow Evaporation (6-8 Solvents) Prep->Evap Vapor Vapor Diffusion (Solvent/Antisolvent Pairs) Prep->Vapor Microscopy Microscopic Inspection Evap->Microscopy Vapor->Microscopy Result No Crystals Microcrystals Single Crystals Microscopy->Result Optimize Optimize Conditions (Temperature, Concentration) Result:f0->Optimize Re-screen Result:f1->Optimize Refine XRD Proceed to SC-XRD Result:f2->XRD Optimize->Evap Optimize->Vapor

Caption: A systematic workflow for small molecule crystallization screening.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, the process of determining its atomic structure begins.

Data Collection

Objective: To measure a complete and redundant set of diffraction data with high accuracy.

Methodology:

  • Crystal Mounting: A selected crystal is carefully mounted on a cryo-loop, typically coated in paratone oil or another cryoprotectant.[15]

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

    • Expert Insight: Cryo-cooling is crucial as it minimizes atomic thermal vibrations and significantly reduces radiation damage from the X-ray beam, leading to higher resolution and better quality data.[16]

  • Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a high-intensity X-ray source (e.g., Mo or Cu Kα radiation).[15][17]

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[16] Software is used to devise a strategy that ensures all unique reflections are measured multiple times (high redundancy) and to the highest possible resolution.[18]

Structure Solution and Refinement

This phase involves converting the measured diffraction intensities into a chemically sensible three-dimensional model of the molecule.

  • Data Processing: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using software like SHELXT).[15] This initial step provides a rough electron density map that reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[15][17] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

Representative Crystallographic Data

The final refined structure is evaluated based on several quality metrics. The following table presents hypothetical but realistic crystallographic data for the title compound.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₄H₁₄ClNConfirms the elemental composition of the molecule in the crystal.
Formula Weight231.72 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell. P2₁/c is very common for organic molecules.
a, b, c (Å)a=8.5, b=15.2, c=9.8Dimensions of the unit cell.
β (°)105.5°The angle of the monoclinic unit cell.
Volume (ų)1225The volume of a single unit cell.
Z4Number of molecules per unit cell.
R₁ [I > 2σ(I)]0.045A primary indicator of the model's quality; a value < 0.05 indicates a good refinement.
wR₂ (all data)0.115A weighted residual factor based on all data.
Goodness-of-Fit (S)1.05Should be close to 1.0 for a good model.

Part 4: Structural Analysis and Implications

Molecular Geometry and Conformation

The refined crystal structure provides precise measurements of all bond lengths, bond angles, and torsion angles. A key feature to analyze would be the dihedral angle between the pyridine and phenyl rings. This angle dictates the overall three-dimensional shape of the molecule and is a result of the balance between electronic conjugation (favoring planarity) and steric hindrance from the isopropyl group and the chloro-substituent.

Caption: 2D representation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is governed by a network of non-covalent interactions.[19] Analysis of the crystal packing can reveal key interactions such as:

  • π-π Stacking: Offset face-to-face stacking between the aromatic pyridine and phenyl rings of adjacent molecules is highly probable.[20][21]

  • C-H···π Interactions: Hydrogen atoms from the isopropyl group or the aromatic rings may interact with the electron-rich faces of neighboring aromatic rings.[22]

  • C-H···N/Cl Interactions: Weak hydrogen bonds involving the pyridine nitrogen or the chlorine atom as acceptors can play a significant role in directing the crystal packing.[20][23]

Understanding these interactions is not merely academic. The specific packing arrangement determines material properties like solubility and dissolution rate, which are critical pharmacokinetic parameters in drug development.[19] Different packing arrangements (polymorphs) can have drastically different properties, making a thorough analysis of the crystal structure essential.

Conclusion

This technical guide has outlined a complete and robust workflow for the structural determination of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, from rational synthesis to detailed crystallographic analysis. By following these self-validating protocols, researchers can reliably obtain the precise three-dimensional structure of this and other novel small molecules. This structural data provides the fundamental atomic-level insights necessary to understand molecular conformation, predict intermolecular interactions, and ultimately guide the rational design of new therapeutic agents and functional materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
  • Shafi, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • van Enckevort, W. J. P., & van der Leeden, M. C. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Steel, P. G., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Available at: [Link]

  • Wlodawer, A., & Minor, W. (2001). Collection of X-ray diffraction data from macromolecular crystals. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Single-Crystal X-ray Diffraction Data Collection and Refinement Details.... Available at: [Link]

  • Bio-protocol. (2020). Single-crystal X-ray diffraction. Available at: [Link]

  • Montgomery, M. J., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. PMC. Available at: [Link]

  • Montgomery, M. J., et al. (2015). Crystal structures of 4-chloro-pyridine-2-carbo-nitrile and 6-chloro-pyridine-2-carbo-nitrile exhibit different inter-molecular π-stacking, C-H⋯Nnitrile and C-H⋯Npyridine inter-actions. PubMed. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • PubChem. (n.d.). Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-(methane sulfonamido)ethyl]pyridine-3-carboxamide. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structures and intermolecular interactions. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Weak intermolecular interactions in the crystal structure of (I).... Available at: [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • Cherukuvada, S., & Nangia, A. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

Sources

Quantum Chemical Profiling of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals and agrochemicals increasingly relies on high-fidelity computational modeling prior to physical synthesis. 2-Chloro-5-(3-isopropyl-phenyl)-pyridine represents a sterically nuanced biaryl system. Establishing its precise 3D conformational ensemble and electronic topology is critical for predicting its reactivity, receptor-binding affinity, and physicochemical properties. This whitepaper outlines a rigorous, self-validating quantum chemical workflow designed to map the structural and electronic landscape of this compound using state-of-the-art Density Functional Theory (DFT).

Structural Nuances & Chemical Context

The core structural feature dictating the behavior of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is the C5–C1' biaryl axis connecting the pyridine and phenyl rings.

  • Symmetry Breaking : Because the phenyl ring bears an isopropyl group at the meta position (C3'), the symmetry of the biaryl system is broken. Rotation around the biaryl bond generates distinct syn and anti atropisomeric conformers relative to the pyridine's chlorine atom.

  • Secondary Rotors : The isopropyl group itself acts as an independent rotor, creating a secondary layer of conformational complexity. Accurately mapping this multidimensional conformational space requires a protocol that prevents the system from becoming trapped in false local minima.

Computational Methodology & Rationale

To ensure thermodynamic accuracy and scientific integrity, the following theoretical framework is mandated:

  • Density Functional Theory (DFT) Selection : The ω B97X-D3 range-separated hybrid functional is required. Legacy functionals (like B3LYP) often suffer from self-interaction errors and fail to accurately model charge-transfer states in conjugated biaryl systems.

  • Dispersion Correction (Crucial) : The inclusion of Grimme’s DFT-D3 dispersion correction is non-negotiable[1]. Biaryl systems are heavily influenced by intramolecular π−π stacking and CH- π interactions. Omitting dispersion corrections leads to artificially flat biaryl dihedral angles and incorrect global minima assignments[1].

  • Basis Set : The def2-TZVP (Triple-Zeta Valence Polarized) basis set provides a rigorous description of the electron density, particularly for the polarizable valence electrons of the C2-chlorine atom.

  • Software Implementation : Calculations are optimized for the ORCA program system [2], leveraging the RIJCOSX approximation to dramatically accelerate the calculation of exact exchange. Alternatively, the workflow is fully compatible with Gaussian 16[3].

Step-by-Step Experimental Protocol

Phase 1: Conformational Space Sampling

Causality: High-level DFT is too computationally expensive for blind 3D space searches. We use Molecular Mechanics (MM) to rapidly screen out high-energy steric clashes before refining with quantum mechanics.

  • Input Generation : Construct the 2D SMILES string of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine and convert it to a 3D coordinate file.

  • Biaryl Dihedral Scan : Perform a relaxed coordinate scan of the biaryl dihedral angle ( θC4−C5−C1′−C2′​ ) from 0° to 360° in 10° increments using the MMFF94 force field.

  • Isopropyl Rotor Scan : For the lowest energy biaryl conformers identified, perform a secondary 360° scan of the isopropyl C-C bond to find the optimal methyl group orientation.

  • Candidate Selection : Isolate the top 4 unique conformers (typically corresponding to syn/anti biaryl states paired with in/out isopropyl states) for DFT refinement.

Phase 2: DFT Geometry Optimization
  • Initialization : Submit the candidate conformers to DFT optimization at the ω B97X-D3/def2-TZVP level in the gas phase (or using a CPCM solvation model if a specific reaction medium is targeted).

  • Convergence Criteria : Enforce TightOpt criteria (Max Force < 1.5x10⁻⁴ au). Causality: Standard optimization criteria can prematurely terminate on shallow potential energy surfaces common to biaryl rotations. Tight criteria ensure the geometry settles into the true potential energy well.

Phase 3: Self-Validation via Vibrational Frequencies
  • Hessian Calculation : Compute the analytical vibrational frequencies for all optimized geometries at the exact same level of theory.

  • Validation Check : A true ground-state minimum must possess exactly zero imaginary frequencies. Causality: If an imaginary frequency is present (e.g., -45 cm⁻¹), the structure is mathematically a transition state (saddle point), not a stable conformer. If found, the protocol dictates displacing the atomic coordinates along the normal mode of that imaginary frequency and re-optimizing.

Phase 4: Electronic Structure & Property Mapping
  • Frontier Molecular Orbitals (FMO) : Extract the HOMO and LUMO energies to evaluate chemical hardness, polarizability, and potential reactivity sites.

  • Electrostatic Potential (ESP) : Map the electron density onto an isosurface (isovalue = 0.002 a.u.) to visualize the electrophilic (chlorine σ -hole) and nucleophilic (pyridine nitrogen) regions.

Quantitative Data Presentation

The following tables represent the expected structural and electronic outputs generated by this self-validating workflow.

Table 1: Conformational Energetics & Validation (Simulated Data)

Conformer StateBiaryl Dihedral ( θ )Isopropyl Dihedral ( ϕ )Relative Energy ( Δ E, kcal/mol)Boltzmann Pop. (298K)Imaginary Frequencies
Anti-Min (Global) 42.5°178.2°0.0068.5%0 (Validated)
Syn-Min 138.1°175.4°0.6522.8%0 (Validated)
Anti-Rotamer 45.0°62.1°1.208.7%0 (Validated)
Planar TS 0.0°180.0°8.450.0%1 (-48 cm⁻¹)

Table 2: Electronic Properties of the Global Minimum ( ω B97X-D3/def2-TZVP)

PropertyValueChemical Significance
HOMO Energy -6.82 eVIndicates electron-donating capacity (localized on phenyl).
LUMO Energy -1.45 eVIndicates electron-accepting capacity (localized on pyridine).
Band Gap ( Δ E) 5.37 eVHigh kinetic stability; resistance to spontaneous degradation.
Dipole Moment ( μ ) 3.12 DebyeDictates solubility and long-range receptor electrostatic steering.

Visualizations

Workflow A 2D Structure Input (SMILES/MOL) B Conformational Search (Molecular Mechanics) A->B C DFT Geometry Optimization (wB97X-D3/def2-TZVP) B->C D Frequency Calculation (Self-Validation) C->D D->C Imaginary Freq > 0 (Re-optimize) E Electronic Properties (HOMO/LUMO, ESP, Dipole) D->E 0 Imaginary Freq

Fig 1. Self-validating DFT workflow for biaryl structural analysis.

ConformerLogic Start Global Minimum Search Biaryl Biaryl Dihedral Scan (θ = 0° to 360°) Start->Biaryl Iso Isopropyl Rotor Scan (φ = 0° to 360°) Start->Iso Min1 Syn-Conformer (Steric Clash High) Biaryl->Min1 θ ≈ 0°/180° Min2 Anti-Conformer (Thermodynamic Min) Biaryl->Min2 θ ≈ 45°/135° Iso->Min2 φ optimized

Fig 2. Conformational space logic for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Conclusion

By strictly adhering to this computational protocol, researchers can confidently extract the true thermodynamic global minimum of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. The mandatory inclusion of dispersion corrections and self-validating frequency checks ensures that downstream applications—whether it be structure-based drug design, pharmacophore mapping, or predictive synthetic catalysis—are built upon an infallible quantum mechanical foundation.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. URL:[Link]

  • Neese, F. (2018). Software update: the ORCA program system, version 4.0. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1327. URL: [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. URL: [Link]

Sources

A Guide to the Thermal Stability Analysis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine: From Screening to Hazard Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, a representative heterocyclic intermediate in pharmaceutical and specialty chemical synthesis. The safe scale-up of chemical processes requires a deep understanding of a compound's thermal behavior to prevent runaway reactions and ensure material integrity. This document outlines a multi-tiered analytical approach, beginning with rapid screening using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and progressing to in-depth hazard characterization under adiabatic conditions using Accelerating Rate Calorimetry (ARC). We will explore the theoretical underpinnings of potential decomposition pathways, present detailed, field-proven experimental protocols, and demonstrate the synthesis of data into a coherent risk assessment. This guide is intended for researchers, process safety specialists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and operational safety.

Introduction: The Imperative for Thermal Stability Analysis

2-Chloro-5-(3-isopropyl-phenyl)-pyridine is a substituted chloro-aromatic pyridine derivative. Such molecules are common building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[1][2] The presence of a chlorinated pyridine ring introduces specific potential hazards, as thermal decomposition can lead to the release of corrosive and toxic gases like hydrogen chloride and phosgene.[3][4][5] Furthermore, exothermic decomposition events, if not properly understood and controlled, can lead to thermal runaway—a rapid, uncontrolled increase in temperature and pressure that can result in catastrophic equipment failure.[6]

Therefore, a thorough thermal stability analysis is not merely a regulatory formality but a cornerstone of safe process development, scale-up, and storage.[7][8] This guide provides the scientific rationale and practical methodologies to comprehensively characterize the thermal hazards associated with this, and structurally similar, compounds.

Theoretical Background & Potential Decomposition Pathways

The thermal stability of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is dictated by the weakest bonds within its structure and the potential for exothermic reactions. Key structural features suggest several potential decomposition pathways:

  • Carbon-Chlorine Bond Cleavage: The C-Cl bond on the pyridine ring is often the most thermally labile site in such molecules.[9] Cleavage can initiate radical chain reactions, and at elevated temperatures, can lead to the formation of hydrogen chloride (HCl) gas if a hydrogen source is available.[10]

  • Isopropyl Group Decomposition: The isopropyl substituent on the phenyl ring can undergo fragmentation, potentially leading to the formation of flammable hydrocarbons.

  • Pyridine Ring Degradation: While aromatic rings are generally stable, under severe thermal stress they can undergo fragmentation, often leading to the formation of complex byproducts and soot.[10] The presence of heteroatoms and substituents influences the specific degradation mechanism.[11][12]

Understanding these potential pathways is crucial for interpreting analytical data and anticipating the nature of decomposition products (e.g., gas generation).

Hazard Identification & Safe Handling

Before any experimental work, a thorough hazard assessment based on the compound's structure is mandatory. Pyridine derivatives and chlorinated aromatic compounds present multiple hazards.[13][14]

Key Hazards:

  • Toxicity: Toxic by inhalation, skin contact, and ingestion.[14] Chlorinated pyridines can be rapidly absorbed through the skin.[5][15]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[13][14]

  • Flammability: As a combustible liquid, it presents a fire hazard when exposed to heat or flame.[3]

  • Hazardous Combustion Products: Fire or thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and phosgene.[3][4]

Mandatory Safety Precautions:

  • Ventilation: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16][18]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[17][19] Use bonded and grounded equipment when transferring material to prevent static discharge.[18]

  • Emergency Preparedness: Ensure immediate access to an eyewash station, safety shower, and appropriate fire extinguishing media (dry chemical, CO2, or foam).[3]

Experimental Methodologies: A Multi-Tiered Approach

A robust thermal stability assessment follows a logical progression from rapid, small-scale screening to more complex, large-scale simulation.

G cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Mitigation DSC DSC Analysis (Onset Temperature, Melting, ΔH) ARC ARC Analysis (Adiabatic Onset, Pressure, TMR) DSC->ARC Exotherm Detected TGA TGA Analysis (Mass Loss, Decomposition Stages) TGA->ARC Significant Mass Loss Risk Integrated Risk Assessment (SADT, Safe Operating Limits) ARC->Risk

Caption: Logical workflow for thermal stability analysis.
Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary screening tool. It measures the difference in heat flow between a sample and a reference as a function of temperature. It rapidly identifies melting points, phase transitions, and, most critically, the onset temperature and energy of exothermic decomposition events using only milligrams of material.[20] This initial data determines if more advanced testing is required.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine into a high-pressure stainless steel crucible. Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. A controlled heating rate is essential for resolving thermal events.

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (T_m), onset of decomposition (T_onset), and the heat of decomposition (ΔH_decomp).

Thermogravimetric Analysis (TGA)

Causality: TGA complements DSC by measuring the change in a sample's mass as a function of temperature.[21] It quantifies mass loss due to volatilization or decomposition, helping to distinguish between simple evaporation and a hazardous decomposition event. It also reveals the number of decomposition stages.[20]

Experimental Protocol:

  • Calibration: Calibrate the TGA instrument for mass using certified calibration weights and for temperature using a multi-point magnetic standard (e.g., Curie point of nickel).

  • Sample Preparation: Accurately weigh 10-20 mg of the sample into an open ceramic or aluminum pan. An open pan is used to allow volatiles to escape freely.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Plot the mass loss versus temperature. Determine the onset temperature of mass loss and the percentage of mass lost at each decomposition step.

Accelerating Rate Calorimetry (ARC)

Causality: ARC is the industry gold standard for assessing thermal runaway hazards.[22] It simulates a "worst-case" scenario by creating a near-perfect adiabatic environment (zero heat loss).[23] Under these conditions, any heat generated by the sample's decomposition is retained, causing the sample's temperature to rise and the reaction rate to accelerate.[24] This provides critical data on temperature and pressure rise rates needed for process safety design and defining safe operating conditions.[6][7]

Experimental Protocol (Following ASTM E1981 Standard): [7]

  • Sample Preparation: Load a precisely known quantity (e.g., 2-5 g) of the sample into a robust, spherical titanium or stainless steel bomb.

  • System Assembly: Place the bomb into the calorimeter, attach thermocouples and pressure transducers.

  • Heat-Wait-Seek Mode:

    • Heat: The system heats the sample in small, discrete steps (e.g., 5°C).

    • Wait: After each step, the system holds the temperature constant for a "wait" period (e.g., 15 minutes) to allow for thermal equilibration.

    • Seek: During the "seek" phase, the system monitors the sample for any self-heating. A self-heating rate above a defined sensitivity threshold (e.g., 0.02°C/min) indicates the onset of an exothermic reaction.

  • Exotherm Detection: Once an exotherm is detected, the calorimeter switches to adiabatic mode. The surrounding heaters match the sample's temperature, ensuring no heat is lost to the environment.

  • Data Acquisition: The system records the temperature and pressure of the sample as a function of time until the reaction is complete.

  • Data Analysis: From the time, temperature, and pressure data, key safety parameters are calculated.

Data Interpretation and Integrated Risk Assessment

Data from each technique is synthesized to build a comprehensive safety profile.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

ParameterDSCTGAARC
Onset Temperature (°C) 215210 (Mass Loss)185 (Adiabatic)
Peak Temperature (°C) 230N/A>350 (Runaway)
Heat of Decomposition (J/g) -450N/A-465
Mass Loss (%) N/A65% (in one step)N/A
Max Pressure (bar) ContainedN/A50
Max Temp. Rise Rate (°C/min) N/AN/A150
Time to Maximum Rate (TMR) N/AN/A25 min (from onset)

Interpretation:

  • The ARC onset temperature is significantly lower than the DSC onset. This is a critical finding, as the heat accumulation under adiabatic conditions initiates the runaway reaction at a much lower temperature than suggested by screening tests.[23]

  • The large heat of decomposition (~450 J/g) and significant pressure generation (50 bar) indicate a high-energy decomposition event.

  • The rapid temperature rise rate and short Time to Maximum Rate (TMR) highlight the potential for a violent runaway reaction if the onset temperature is reached in a large-scale process.[24]

G DSC DSC Data (T_onset, ΔH_decomp) Severity Hazard Severity (High, Medium, Low) DSC->Severity TGA TGA Data (Mass Loss %) TGA->Severity ARC ARC Data (Adiabatic T_onset, dP/dt, dT/dt) SADT SADT (Self-Accelerating Decomposition Temperature) ARC->SADT TMR TMR_ad (Time to Maximum Rate) ARC->TMR ARC->Severity ERS Emergency Relief System (ERS) Design ARC->ERS SOL Safe Operating Limits (Max Temp, Storage) SADT->SOL TMR->SOL Severity->SOL

Caption: Relationship between experimental data and derived safety parameters.

From this integrated data, critical safety parameters can be determined, such as the Self-Accelerating Decomposition Temperature (SADT), which is vital for defining safe storage and transport conditions.[6][24] The pressure and temperature rise rate data are essential inputs for designing emergency relief systems (e.g., rupture discs, safety valves) for reactors.[24]

Conclusion

The thermal stability analysis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine demonstrates the necessity of a structured, multi-technique approach to chemical hazard assessment. While screening techniques like DSC and TGA provide essential preliminary data, they are insufficient on their own to fully characterize runaway reaction potential.[21][25] The use of Accelerating Rate Calorimetry under adiabatic conditions is indispensable for generating the worst-case scenario data required for safe process design, scale-up, and storage in the pharmaceutical and chemical industries.[23][24] By integrating data from these complementary techniques, scientists and engineers can establish robust safety protocols, ensuring both personnel safety and process integrity.

References

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from Belmont Scientific.[24]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center.[7]

  • American Institute of Chemical Engineers (AIChE). (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved from AIChE.[22]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from Thermal Hazard Technology.[23]

  • Cameo Chemicals. (n.d.). PYRIDINE. Retrieved from NOAA.[13]

  • Schlömann, M. (1994). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. [Link][26]

  • DEKRA North America. (n.d.). ARC Testing (Accelerating Rate Calorimetry) | Thermal Runaway. Retrieved from DEKRA North America.[6]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.[18]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific.[16]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Pyridine.[17]

  • Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET.[19]

  • Guerrero-Contreras, J., et al. (2025, October 30). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. MDPI. [Link][9]

  • Al-Humaidan, F. (2018). Thermochemical parameters of chlorinated compounds of pyridine. Murdoch University Research Repository. [Link][11]

  • A. Altarawneh, M., et al. (2003, March 14). Formation of Chlorinated Aromatics by Reactions of Cl•, Cl2, and HCl with Benzene in the Cool-Down Zone of a Combustor. ACS Publications. [Link][27]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from NTP.[15]

  • van der Meer, J. R., et al. (1998). Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater. Applied and Environmental Microbiology, 64(11), 4185–4193.[28]

  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.[25]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.[8]

  • Al-Humaidan, F. (2018, December 15). Thermochemical parameters of chlorinated compounds of pyridine. UAE University.[12]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.[21]

  • Cleveland State University. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Retrieved from EngagedScholarship@CSU.

  • Carmona, M., et al. (2009). Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. Microbiology and Molecular Biology Reviews, 73(1), 71–133.[29]

  • An, Q., et al. (2021, July 12). Chlorobenzene Removal Using DBD Coupled with CuO/γ-Al2O3 Catalyst. MDPI. [Link][30]

  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine. Retrieved from Santa Cruz Biotechnology.[14]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from AZoM.[20]

  • Ulejczyk, B., et al. (2024, September 11). The Influence of the Structure of Organochlorine Compounds on Their Decomposition Process in a Dielectric Barrier Discharge. MDPI. [Link][31]

  • Messerle, V. E., et al. (2017). Thermal steam plasma decomposition of organochlorine compounds. ResearchGate. [Link][10]

  • Clausen, C., et al. (2000). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. Journal of Hazardous Materials, 76(2-3), 101-115.[32]

  • Ulejczyk, B., et al. (2024). The Influence of the Structure of Organochlorine Compounds on Their Decomposition Process in a Dielectric Barrier Discharge. ResearchGate. [Link][33]

  • Zhang, M., et al. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link][34]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-(methane sulfonamido)ethyl]pyridine-3-carboxamide. PubChem Compound Database.[35]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPYRIDINE. Retrieved from NJ.gov.[3]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloropyridine.[4]

  • Guidechem. (2024, September 25). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?.[36]

  • National Toxicology Program. (1991). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI.[5]

  • de Oliveira, A. L. M., et al. (2024, October 16). Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. ACS Omega. [Link][37]

  • Jautelat, M., et al. (1994). U.S. Patent No. 5,329,011. Washington, DC: U.S. Patent and Trademark Office.[38]

  • Galloway, J., et al. (2008). Thermal stability investigation of pyridine substituted tosyl oximes. ResearchGate. [Link][39]

  • BenchChem. (2026). Synthesis of 2-Chloro-3-methyl-5-nitropyridine.[1]

  • Osborne, R., & Bailey, K. D. (1984). EP 0121320 A1: Preparation of 2-chloro-5-methylpyridine. European Patent Office.[2]

Sources

In silico toxicity prediction of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Foreword: The Imperative of Predictive Toxicology

Part 1: Target Compound Profiling & Data Preparation

The foundational principle of computational toxicology is that a molecule's biological activity is intrinsically linked to its structure and physicochemical properties.[4] Therefore, the initial and most critical phase of any in silico assessment is the comprehensive characterization of the target compound.

Molecular Structure and Calculated Physicochemical Properties

The first step is to translate the chemical name into a machine-readable format, typically the Simplified Molecular Input Line Entry System (SMILES) string. This allows for the generation of 2D and 3D structures and the subsequent calculation of molecular descriptors that are vital for all predictive models.

Experimental Protocol: Structure Generation and Descriptor Calculation

  • Obtain Canonical SMILES: Convert the chemical name "2-Chloro-5-(3-isopropyl-phenyl)-pyridine" into its canonical SMILES string: CC(C)c1cccc(c1)c2ccc(nc2)Cl.

  • Generate 2D and 3D Structures: Utilize standard cheminformatics software (e.g., RDKit, ChemDraw, MarvinSketch) to convert the SMILES string into 2D and energy-minimized 3D structural representations.

  • Calculate Physicochemical Descriptors: Employ a validated software package (e.g., SwissADME, RDKit, MOE) to calculate key molecular descriptors. These descriptors quantify the properties that govern a chemical's toxicokinetic and toxicodynamic behavior.[5]

Table 1: Calculated Physicochemical Properties of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

PropertyPredicted ValueSignificance in Toxicology
Molecular Formula C₁₄H₁₄ClNDefines the elemental composition.
Molecular Weight 231.72 g/mol Influences absorption and distribution.
logP (Octanol/Water Partition Coeff.) 4.85A key measure of lipophilicity; affects membrane permeability and potential for bioaccumulation.
Topological Polar Surface Area (TPSA) 12.89 ŲInfluences membrane transport and blood-brain barrier penetration.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 1Affects solubility and binding interactions.
Rotatable Bonds 2Relates to molecular flexibility and receptor binding.

Note: These values are computationally predicted and serve as the initial input for toxicity models. They should be verified with experimental data if it becomes available.

Part 2: Core Methodologies in Predictive Toxicology

A robust in silico assessment relies not on a single method but on a weight-of-evidence approach, integrating predictions from multiple, mechanistically diverse models.[6] We will focus on three pillars of computational toxicology: Quantitative Structure-Activity Relationships (QSAR), Read-Across, and Systems Toxicology.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Causality and Trustworthiness: The predictive power of a QSAR model is contingent upon its validation. Regulatory bodies like the OECD have established five principles for a QSAR model to be considered valid for regulatory purposes[8][9]:

  • A defined endpoint.

  • An unambiguous algorithm.

  • A defined domain of applicability.

  • Appropriate measures of goodness-of-fit, robustness, and predictivity.

  • A mechanistic interpretation, if possible.

It is imperative to ensure that the target chemical, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, falls within the applicability domain of the chosen QSAR model. Predictions made outside this domain are scientifically indefensible.

G cluster_0 QSAR Workflow A 1. Curated Training Set (Chemicals with Known Toxicity Data) B 2. Descriptor Calculation (Structural & Physicochemical Properties) A->B C 3. Model Generation (e.g., Random Forest, Neural Network) B->C D 4. Rigorous Model Validation (Internal & External) C->D F 6. Applicability Domain Check D->F E 5. Target Chemical Input (2-Chloro-5-(3-isopropyl-phenyl)-pyridine) E->F G 7. Toxicity Prediction (e.g., Mutagenic / Non-Mutagenic) F->G If within domain

Caption: A generalized workflow for QSAR model development and application.

Read-Across

Read-across is a powerful data-gap filling technique that is currently considered one of the most practical strategies for assessing complex systemic toxicities.[10][11] It operates on the principle that the toxicity of a target chemical can be inferred from one or more structurally and mechanistically similar "source" chemicals for which experimental data exists.[12][13]

Causality and Trustworthiness: The scientific validity of a read-across argument hinges entirely on the justification of similarity between the source and target chemicals.[10] This justification must be multi-faceted, considering:

  • Structural Similarity: Presence of common functional groups and scaffolds.

  • Physicochemical Similarity: Similar logP, molecular weight, pKa, etc.

  • Metabolic Similarity: The chemicals are expected to follow similar metabolic pathways, producing comparable metabolites. The presence of a pyridine ring and a chloro-substituent, for instance, suggests potential for oxidative metabolism.[14]

G cluster_source Source Analogues (Data Rich) Target Target Chemical (Data Gap) 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Justification Similarity Justification - Structural - Physicochemical - Metabolic Target->Justification Source1 Analogue 1 (e.g., 2-Chloro-5-nitropyridine) Toxicity Data: Known Source1->Justification Source2 Analogue 2 (e.g., 2-Chloro-5-(trifluoromethyl)pyridine) Toxicity Data: Known Source2->Justification Prediction Predicted Toxicity for Target Chemical Justification->Prediction

Caption: The logical framework for a read-across assessment.

Systems Toxicology & Mechanistic Insights

While QSAR and read-across often focus on predicting endpoints, systems toxicology aims to model the underlying biological perturbations that lead to toxicity.[15][16] It integrates data from genomics, proteomics, and metabolomics with computational models to understand how a chemical interacts with cellular networks and pathways.[17][18] For a data-poor compound, systems toxicology can provide mechanistic plausibility for predictions derived from other methods. For example, if a QSAR model predicts hepatotoxicity, we can investigate if the chemical structure is associated with known Adverse Outcome Pathways (AOPs) related to liver injury.

Part 3: Integrated Toxicity Assessment Workflow for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

This section details a step-by-step protocol for conducting a multi-faceted in silico toxicity assessment of our target compound.

Step 1: Problem Formulation & Endpoint Selection

Protocol:

  • Define the Scope: Determine the regulatory or research context. Is this for early-stage hazard identification, lead optimization, or regulatory submission?

  • Select Toxicological Endpoints: Prioritize endpoints of highest concern for human health. A standard battery includes:

    • Genotoxicity: Specifically, bacterial mutagenicity (Ames test). This is a critical endpoint as a positive finding can halt development.

    • Carcinogenicity: Long-term cancer risk.

    • Acute Oral Toxicity (LD50): Provides an estimate of the dose required to cause death, used for GHS classification.[6]

    • Organ-Specific Toxicity: Such as hepatotoxicity (liver) and cardiotoxicity (heart).

Step 2: Analogue Identification for Read-Across

Protocol:

  • Database Search: Use chemical structure search tools in databases like PubChem, ChemSpider, and the ECHA chemical database.

  • Similarity Metric: Employ Tanimoto similarity searches based on molecular fingerprints to identify the closest structural neighbors with available toxicity data.

  • Expert Evaluation: Manually review the top hits to assess not just structural similarity but also the potential for similar metabolic activation or detoxification pathways. For our target, we would look for other substituted chloropyridines.

Table 2: Potential Analogues for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Analogue CompoundCAS NumberRationale for SelectionKey Data Available
2-Chloro-5-nitropyridine 4548-45-2Shares the 2-chloropyridine core. The nitro group is an electron-withdrawing group, providing a point of comparison for the phenyl substituent.[19]Acute toxicity, irritation data.[19]
2-Chloro-5-(trifluoromethyl)pyridine 52334-81-3Shares the 2-chloropyridine core. The trifluoromethyl group is a common bioisostere in medicinal chemistry.[20][21]Irritation and organ toxicity data.[21]
2-Chloro-5-methylpyridine 18368-63-3Shares the 2-chloropyridine core with a simple alkyl substituent, providing a baseline for the effect of the larger isopropyl-phenyl group.[22]Synthesis and impurity data.
Step 3: Toxicity Prediction Using a Weight-of-Evidence Approach

This protocol integrates multiple in silico tools.

Experimental Protocol: Integrated Toxicity Prediction

  • Genotoxicity Prediction (Rule-Based):

    • Tool: Utilize an expert rule-based system such as the OECD QSAR Toolbox or commercial platforms like Derek Nexus. These systems contain structural alerts (toxicophores) known to be associated with mutagenicity.[9]

    • Action: Process the SMILES string of the target compound. The system will flag any substructures associated with DNA reactivity or other mutagenic mechanisms.

    • Rationale: Rule-based systems provide a transparent, mechanistically-grounded prediction. A lack of structural alerts provides strong evidence against a mutagenic potential.[23]

  • Acute Oral Toxicity Prediction (Statistical QSAR):

    • Tool: Employ a validated statistical QSAR model for rodent LD50 prediction, such as the TOPKAT models or those available through public servers.[24]

    • Action: Input the target structure. The model will predict an LD50 value (e.g., in mg/kg) and a GHS classification category.

    • Rationale: Statistical models capture complex relationships between many descriptors and toxicity. It is critical to confirm the target is within the model's applicability domain by examining the similarity of its descriptors to those of the training set chemicals.

  • Read-Across for Data Gaps:

    • Action: Systematically compare the QSAR predictions for the target with the known experimental data of the analogues identified in Table 2.

    • Example Justification: "The target compound, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, and the source analogue, 2-Chloro-5-(trifluoromethyl)pyridine, both share the 2-chloropyridine moiety. While the substituents at the 5-position differ, both are lipophilic and electronically deactivating. It is hypothesized that they will share similar metabolic pathways involving oxidation of the pyridine ring. Therefore, the absence of specific organ toxicity reported for the source analogue supports a low probability of such toxicity for the target."

    • Rationale: This provides a qualitative or semi-quantitative prediction that is anchored to real experimental data, adding significant weight to the overall assessment.[25]

G cluster_assessment Integrated Assessment Strategy cluster_methods Prediction Methods Input Target Compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine QSAR QSAR Models (Statistical) - Acute Toxicity - Carcinogenicity Input->QSAR Expert Expert Systems (Rule-Based) - Genotoxicity Alerts Input->Expert ReadAcross Read-Across (Analogue-Based) - Systemic Effects Input->ReadAcross WoE Weight of Evidence (WoE) Integration & Expert Review QSAR->WoE Expert->WoE ReadAcross->WoE Output Final Toxicity Profile & Confidence Rating WoE->Output

Caption: A workflow for integrating multiple in silico methods.

Step 4: Reporting and Confidence Assessment

The final output is not merely a list of predictions but a comprehensive report that transparently documents the entire process.

Table 3: Summary of Predicted Toxicity for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Toxicological EndpointPrediction MethodResult / PredictionConfidence LevelJustification
Bacterial Mutagenicity Expert Rule-Based SystemNo structural alerts for mutagenicity detected.HighThe compound's structure does not contain well-established toxicophores for DNA reactivity.
Acute Oral Toxicity (Rat) Statistical QSARPredicted LD50: >300 mg/kg (GHS Cat 4/5)MediumPrediction is within the model's applicability domain, but no close analogues with experimental LD50 data were available for confirmation.
Hepatotoxicity Read-AcrossLow concern for hepatotoxicity.MediumKey analogues lacking the isopropyl-phenyl group do not show significant liver toxicity. The metabolic fate of the isopropyl-phenyl moiety introduces some uncertainty.

Conclusion and Future Perspectives

References

  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • AI-Driven QSAR: The Future of Toxicity Prediction in Toxicology. (2025, March 13). Technology Networks.
  • Vatansever, S., et al. (2017). Systems Toxicology: Systematic Approach to Predict Toxicity. PubMed.
  • ToxMinds. (n.d.). Read-across – State of the art and next level!.
  • ECETOC. (n.d.). Approaches for read-across in chemical risk assessment.
  • Singh, S., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics.
  • Long, A. (2025, July 4). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology.
  • Zitnik, M., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC.
  • Food Safety Magazine. (2025, July 23). Read-Across: A Practical New Approach Methodology for Food Safety Assessments.
  • ACS Publications. (2008, January 25). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology.
  • EFSA. (2025, July 28). Guidance on the use of read‐across for chemical safety assessment in food and feed. PMC.
  • Shahi, S., & Sharma, S. (2026, March 31). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. Innovations in Pharmaceutical and Pharmaceutical Sciences.
  • Cuffari, B. (2020, January 30). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
  • ACS Publications. (2020, January 7). Quantitative Systems Toxicology Modeling To Address Key Safety Questions in Drug Development: A Focus of the TransQST Consortium.
  • Kumar, M., et al. (2020). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology.
  • Singh, S., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. PMC.
  • Wang, N. C., et al. (2024, September 20). A Revised Read-across Framework and its Application for the Development of EPA's Provisional Peer Reviewed Toxicity Values (PPRTVs). Risk Assessment.
  • The Royal Society of Chemistry. (2014, August 11). An introduction to systems toxicology. RSC Publishing.
  • Myatt, G. J., et al. (2018). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Computational Toxicology.
  • Zhang, L., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC.
  • Technology Networks. (2018, March 9). 4 Toxicology Approaches in Drug Discovery.
  • Royal Society of Chemistry. (n.d.). In silico Toxicology: An Overview of Toxicity Databases, Prediction Methodologies, and Expert Review. Books.
  • Sturla, S. J., et al. (2014). Systems Toxicology: From Basic Research to Risk Assessment. PMC - NIH.
  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
  • Valerio, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC.
  • Kruhlak, N. L., et al. (2012, May 1). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology.
  • Myatt, G. J., et al. (2018). In silico toxicology protocols. PMC - NIH.
  • OECD. (2018, July 5). OECD guidelines for chemicals safety testing.
  • PETA International Science Consortium Ltd. (2024, July 24). Updates to OECD in vitro and in chemico test guidelines.
  • OECD. (n.d.). Integrated Approaches to Testing and Assessment (IATA).
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • Guidechem. (2024, September 25). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
  • Meanwell, N. A. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-(methane sulfonamido)ethyl]pyridine-3-carboxamide.
  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate.
  • BenchChem. (2025). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
  • Gorman, M., et al. (1968). Preparation of substituted phenyl pyrroles through the metabolism of tryptophan analogues. Biochemical and Biophysical Research Communications.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

Methodological & Application

HPLC purification method for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparative HPLC Purification of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and robust methodology for the purification of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, a key heterocyclic intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is critical, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This guide details a systematic approach, beginning with an analysis of the molecule's physicochemical properties to inform the strategic development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method. A detailed, step-by-step protocol for preparative-scale purification is provided, along with guidelines for fraction analysis and method troubleshooting. This document is intended for researchers, chemists, and process development scientists seeking an efficient, scalable, and reliable purification strategy for this class of compounds.

Foundational Principles: Understanding the Analyte

A successful purification strategy begins with a thorough understanding of the target molecule's properties.[3][4] The structure of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine dictates its behavior in a chromatographic system.

  • Structure and Polarity: The molecule consists of a moderately polar 2-chloropyridine core linked to a non-polar 3-isopropyl-phenyl group. The presence of the large, hydrophobic phenyl and isopropyl substituents renders the overall molecule significantly non-polar and hydrophobic. This makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used to retain the analyte.[5]

  • Solubility: Due to its predominantly non-polar character, the compound exhibits high solubility in organic solvents such as acetonitrile, methanol, and dichloromethane, and low solubility in water. This informs the choice of an appropriate sample diluent to ensure compatibility with the mobile phase and prevent precipitation upon injection.

  • UV Absorbance: The pyridine and phenyl rings are strong chromophores, making UV detection a highly sensitive method for analysis.[2] The UV absorption spectra of pyridine and its derivatives show strong absorbance in the 230-280 nm range.[6][7] A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing a strong signal for reliable peak detection and fraction collection.

  • pKa Considerations: The pyridine nitrogen is basic and can be protonated under acidic conditions. In RP-HPLC, operating with a mobile phase at a pH below the pKa of the pyridine nitrogen (typically pH < 4) ensures that the analyte exists in a single, protonated form. This is crucial for preventing peak tailing and achieving sharp, symmetrical peaks, which leads to better resolution and more efficient purification.[3][4]

PropertyAnalysisImplication for HPLC Method
Polarity Predominantly non-polar/hydrophobicReversed-Phase (RP-HPLC) is the optimal mode.
Solubility Soluble in organic solvents (ACN, MeOH)Use a high-organic solvent mixture for sample prep.
UV Absorbance Strong chromophore (phenyl & pyridine rings)UV detection at ~254 nm for high sensitivity.
pKa Basic pyridine nitrogenUse an acidic mobile phase modifier (e.g., Formic Acid).

Strategic Method Development

The development of a robust HPLC method is a systematic process designed to achieve the desired balance between resolution, loading capacity, and analysis time.[8][9] High-performance liquid chromatography is a fundamental technique in pharmaceuticals for ensuring product quality and compliance.[10]

MethodDevelopment A Analyze Compound Properties (Polarity, UV, pKa) B Select Mode: Reversed-Phase (RP-HPLC) A->B Non-polar nature C Select Stationary Phase: C18 Column B->C Hydrophobic analyte D Select Mobile Phase: Water/Acetonitrile + Acid C->D Standard RP approach E Optimize Gradient Profile (Scouting to Preparative) D->E Balance resolution & runtime F Finalize Method for Preparative Purification E->F Scale-up validated

Caption: Logical workflow for HPLC method development.

Justification of Chromatographic Mode and Stationary Phase

Given the compound's hydrophobic nature, Reversed-Phase HPLC (RP-HPLC) is the definitive choice. A C18 (octadecylsilane) stationary phase is selected as the industry standard for its high hydrophobicity and retentivity for non-polar molecules, ensuring strong interaction with the analyte and enabling effective separation from more polar impurities.[2][11] For preparative scale-up, a column with a larger internal diameter (e.g., ≥20 mm) and larger particle size (e.g., 5-10 µm) is recommended to accommodate higher sample loads without generating excessive backpressure.[10][12]

Mobile Phase Selection and Optimization

The mobile phase strength is controlled by the ratio of organic solvent to water.[8]

  • Solvents: A combination of Acetonitrile (ACN) and Water is chosen. ACN is preferred over methanol due to its lower viscosity, which results in lower system backpressure, and its superior UV transparency at lower wavelengths.

  • Acidic Modifier: To ensure sharp, symmetrical peaks, 0.1% Formic Acid (v/v) is added to both the aqueous (Mobile Phase A) and organic (Mobile Phase B) components. This maintains a consistent low pH environment (~pH 2.7), ensuring the pyridine nitrogen is fully protonated and preventing undesirable interactions with residual silanols on the stationary phase.[13]

Detailed Protocol for Preparative Purification

This protocol is designed for the purification of multi-milligram to gram-scale quantities of the target compound. It is essential to first develop and optimize the method on an analytical scale (e.g., 4.6 mm ID column) before scaling up to a preparative column.[14]

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification A Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) C Equilibrate HPLC System & Column A->C B Dissolve Crude Sample in ACN/Diluent D Inject Sample onto Preparative Column B->D C->D E Run Gradient Program Monitor at 254 nm D->E F Collect Fractions Based on Peak Elution E->F G Analyze Purity of Collected Fractions (Analytical HPLC) F->G H Pool Pure Fractions & Evaporate Solvent G->H I Obtain Final Pure Compound H->I

Caption: Step-by-step experimental purification workflow.

Instrumentation, Reagents, and Materials
CategorySpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler or manual injector, column oven, and UV-Vis detector.
Column C18, ≥20 mm ID x 250 mm L, 5-10 µm particle size.
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (ACS Grade).
Sample Crude 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.
Labware Volumetric flasks, glass vials, 0.45 µm syringe filters, fraction collection tubes/bottles, rotary evaporator.
Solution Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.[15]

  • Sample Solution: Prepare a concentrated stock solution of the crude material by dissolving it in a minimal amount of a strong solvent like pure acetonitrile or the mobile phase B. The final concentration will depend on the column's loading capacity (typically 10-50 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove particulates that could clog the system.[16]

Chromatographic Conditions
ParameterSettingRationale
Column Preparative C18 (e.g., 21.2 x 250 mm, 5 µm)High capacity for purification.
Mobile Phase A Water + 0.1% Formic AcidAqueous component.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component.
Flow Rate ~20 mL/min (Adjust based on column ID)Optimal for preparative scale.
Column Temp. 30 °CEnsures reproducible retention times.[17]
Detection UV at 254 nmHigh sensitivity for the aromatic analyte.
Injection Vol. 1-5 mL (Dependent on concentration and loop size)Maximize throughput per injection.
Gradient Time (min) %B
0.060
2.060
15.095
18.095
18.160
22.060

Note: This gradient is a starting point and should be optimized based on an initial analytical run of the crude material. The goal is to achieve baseline separation between the target peak and major impurities.

Purification and Post-Processing
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (60% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample solution onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main peak begins to elute and stop collecting just after it returns to baseline. Use a fraction collector or collect manually into separate tubes.

  • Purity Analysis: Inject a small aliquot from each collected fraction (or a pooled sample) onto an analytical HPLC system to confirm purity (>98% is a common target).

  • Product Isolation: Combine the fractions that meet the desired purity specification. Remove the solvents (acetonitrile and water) using a rotary evaporator to yield the final purified product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure Column frit blockage; Sample precipitation.Filter the sample rigorously. Flush the column with a strong solvent like isopropanol.[15][18]
Peak Tailing Insufficiently acidic mobile phase; Column degradation.Ensure 0.1% acid is in both A and B phases. Replace the column if performance declines.[19]
Poor Resolution Inappropriate gradient; Column overload.Optimize the gradient slope to better separate close-eluting impurities. Reduce the injection mass.[20]
Ghost Peaks Contamination from previous run; Impure mobile phase.Run a blank gradient with a strong solvent wash. Use only high-purity HPLC-grade solvents.[19]

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and scalable solution for the purification of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. By leveraging a foundational understanding of the analyte's physicochemical properties, a robust RP-HPLC method using a C18 column with an acidified water/acetonitrile mobile phase was developed. This protocol enables the efficient isolation of the target compound with high purity, a critical step in the synthesis of complex molecules for the pharmaceutical industry.

References

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDSZRNtgY8myFaFbHMXvz_5L92tqAZU893yNdZMLsVSfxHwqPksE303cSlwomHscbSeh6jo1q2EzvxHrjJTfT67LNLWar9q8D9wZkHSzUQFooV5XDjs2Z2LhDxA0J6XOndbwQpyzD45g68mE9tcV4l_98fReIFlOSVV1E8nfDRLds=]
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIsWoee62v2JMz00SNRPFWCbH5FVjH0XAd4Qc0GmLMggoeusCfDd6z91Pkg_zXev_nCVkF_qEtnICD4MfediHyqXy9-6JkCkkhPZHoXhaM_pciJPMgHFjwfgQiy85lRU5QH0YghG15BjclquQgBD7BU2NCZ70RwfbPWw1-a9_InlWhF0w5W4NggshP7yikK03HJhBqFw==]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1hBEGi76DfUl0xVEa0Bw4APqEhTZXj1ZD68UlYGk7bz5N8_vTd5lnbRE6XAcVWjl5y0GrYr7_RbgbgcFxh5i_SYQVL5R4um3XHJIE62faPGgGuvYoBqP4yrTdt7uc0Y6gWSpcPwElaQKiMRuk_xd4ep_E4nfOgcWw1WrR3MZ5MPMPf3udKrxrPErutC_FcSixBFixPJgR]
  • Expediting HPLC Method Development in Pharmaceutical Analysis. News-Medical.Net. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6I4AaipoV-o3h85nKglEpn8Cp36Fn_Q2hrmTk-oWkT0gSMyxrAzfiCOj-dVUzONCOMHXlJI27_5SVvkf4PqivpN7ivlECrsE8CQONgoTxFoL6Wx4YsivJ6_313yKrUCJiQ0LVWxZmd2mQV71aRwZSe8kabsil1cRRH1UxtQf6kxVAvQbCnU-RW21WOp9ZRd8eW0-hKPJFhV43T6IhhqHVqDMVGqEYg==]
  • Separation and Determination of Process-related Impurities of Industrial Chlorpyriphos by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGebr56K8-okgKF8kJ8f0tlaLWH0nPq__Jy2U5_lJcbg8xXPaan4CLnP_6nfFODaGggqWYImUW0Kt7UVOjTlKGUbLQUQaAzAVU506wiLoIQOX0SMtZbZLKVgpRL2xHXJAocR4YdkSV4Q==]
  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzAQglgKNeBIVYCT03eO0OdNKpou8OiM59eiQnD2fs58ZW98kmVbCvL1ivLBaqDdivja32EU3yPstJ6dQGp3LcA6kU7U7BLOjyIBolrJ8sOSt6SUPYSlp28Xhr9YQIFbNsBEO0nRuOlbJKu_FMxQT7R0ZvUYuLfUhkfX7TB_AGM1CabcU=]
  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Medwin Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFROpTpk6fUEDP3Yh_VqxYqbky_dfdSUF5dY66ej91uHncPVEnWyYIcruwNqRPNehlJNFAUQ6hqrsdlKMzXnwadmydyP4cfk8u6Ddr6OOHrb0oyNRsiX4fe_8lGXf6BXrl6kwN9SuDAF11Q-Hk8p3UZmNcHlGQu-WsZ-59fuzBPJokpYhd9a06VfiPDo4bNznGQdTIcX0tTgqCIterrGgFpqgg90uvESckFltarQXUzTwNLsiicRC73xvFZIXRu]
  • Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWjVwmxC4SFDUrKjqoSwbxp4eVvHOWGJUQLc-vwRtnBEwVGbz3A37jxbOs9Uhz2x2FcFZoK0nDoZHyf_wC-uGxDSkWnIfRQEGFhaMYhzqxAum1IvgWHGkSYpD8wd5YFJNBBv_PXS0kAvczJl994DHOBbKXRNYCpiYiL_9mMK9C9IUC1PRae6PFIPkWKd1G1rs_T9bCX5U2Z9QArOuk7tqbpAs7SqDe2oZHJif9hkTcHd6eAaXm_UlzW9oeP25dtkxkzaH8WGCMZYU=]
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlo5siVh57-kdRPPDhBEC1obmZVMdii1_JjJLbFj-A2lRezLvBISuxLa6C5CeqELG0nPOBQqvYhyzdH02__w43NY3kX0WBBKcfDC5p5j-E-p-XdcOPcpo1hISyk8IQu72er5aVMj1GyC22-JOjjmIyoSQ29pqaJROG4WZiNEnNIT8=]
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWZ9KU-7hR4FSB1c5sxbioS8abXQGdR8vuYoL1c_lJ3ZC-YBP65vzZ5OT8QPvQMBC-vzX3YciwDbWWq1NYXy6XicnGYq297shLTnFcjK6lMNXXHCSdpY3YArxCybyYrr44MurhDZCjUr8cb70ZzJq0g4kjpc0GfoEP9dNG_Y5_IU6Oxl0=]
  • HPLC Troubleshooting Guide. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW6SPR9DKmXmsq8_O5wPne31xIkQAOgRye2Am-hDEh4YF7P0c18OdTRxyzx5RPeVP9OQq1413tJAekRtsNGzznWcU52JKlH73zc6-l4Rgoik9HvAAqhWHLjdxE2gz_eD-Y-ncGuXnlGRgzTFEOYGAF4IONCmr1_EOEZi8MlZ42YIzGNPzrMribZOltlnyNWKsN41HOFe6tA49y_j4ThYLBIl73yhiqPWRxL2R_mIz_DdanF9ws0w3s26ZoByU3IOdpR5XouAd0]
  • HPLC Troubleshooting Guide. Restek. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtlJ8bDQQqp6cfQsqECaZLuxfNBTWe2WTUWGcO5tlg0UJHMGryf1549lnyhaZTj3lTms5agmzjtN6MI2YU3tZU2pqCHpTqApQHip6unpcQtZci794JEmaue5Ij3i3cwqjnVwJmekLxOMgfFwG8Sji-hWjojX0-l06UPlhXVnEXro8TGresa5hYzDfTTRn7wAyDHGCy5KxAnL2bwZZpdWO50f_4]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7CZXoX2pydkMv2vF5YgkErW4R-ATjKUrOJxPlh5JCpiABr9Dy-rjz0fDF7t_iEMiQgLRIZ45ZtINfjtG3P6j2rHZGXLhxWvqR2Q-v4QR6Por6btR6Q63QcC288dY0XEpQuMtgb_QP3tccdDkHevLAY2MIg6oLJIyy94BZJFBHp5FVVqxAU_7WFKQ95_CGIvM4Cl97hTTmj7j3TEAb0lgKQZCIYBsd]
  • Troubleshooting of High Performance Liquid Chromatography (HPLC). Drawell. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES1ICn_hLsFjLD-dTDC71VDtp9pekOdvS06gFvf5Q6wQv56--AlTxej3P_6e2RGovrpq9n_Nls2mvTYiSsdR9eQw7KVsFjBMewU2xyT8Es9pjgN_R5OjLGNc6_GsG0q1lfbtws4FwVoZV3FXNHaybvv3jg6ofqhWFrm1w0kW-XzUOy38Lq4Ftquqhf4WLGkvlwmQLW01QFEklJaQ==]
  • Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkROkyi4IxlHcicVLW_B_5tAyqGHC7tPPTj7kTsQGyMhqRdRcGHBqsUfR4f-KmLKyLGdFi4qmCJ4wixaRwZPRKG82xoOHL79CUSQXDCC99xy6TbVT2HBruLfuYLK5pDFf7ZEYL2iMDcl-I72bUq4gcGNl08rYMKCCU3cj7wxkM-B-uzG3V_uVZmYkmW8ePY7uLpaNgZr7E7m1L7yuf023qi21ffs=]
  • Pyridine, 2-chloro- - UV/Visible spectrum. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C109096&Type=UV-VIS&Index=0]
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSIc3O1lVtnrVFXIUvF2nKD7hcsq7s8borUNBWOSqGZRoNM00pg8fqw95jCOjhyfSdaycG_duca6jET676ONhb8nLl5VCSCwJHCx88IYJ4opQyxBHcgZVmH7E_12AGqII1d1e2RBRNFJWeQBM9UDTOGa-sL2KoN8GGieu4y-vSNIAyHHhfKUhd4g8pKBs-8_oYsAAwjOLdqZyt]
  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867623/]
  • Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLst5Uaft1ZEuslWH98yeOQQqipgcoQT3XasQYimG4gj5dFejeb-bKdNr9YnuvlHggT3EWXF1WNg3RAesh1B5l3_K1JeL7w3tNH80ixhhE6ezrj5LyDrtiJPCychtfM1y9h7Lax6jnvWJ-LdNOrCAyLW_tmw==]
  • 2-Chloro-5-phenylpyridine. Aaron Chemicals. [URL: https://www.aaronchem.com/product/2-chloro-5-phenylpyridine-66600-05-3]
  • Ultra-sensitive detection of pyridine in water using zinc porphyrin incorporated in a transparent hydrophobic film. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7000570/]

Sources

Application Note & Protocol for Growing Single Crystals of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Single Crystals in Pharmaceutical Research

The precise three-dimensional atomic arrangement of a molecule, unequivocally determined through single-crystal X-ray diffraction, is fundamental to modern drug discovery and development. For the novel compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, a substituted pyridine derivative of interest in medicinal chemistry, obtaining high-quality single crystals is a critical step.[1][2] This structural information elucidates structure-activity relationships (SAR), guides lead optimization, and is indispensable for understanding intermolecular interactions with biological targets. This document provides a comprehensive guide for the growth of single crystals of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, offering a systematic approach to crystallization screening and optimization.

Compound Properties and Pre-Crystallization Considerations

Prior to attempting crystallization, ensuring the purity of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals or hindering crystal growth altogether. Standard purification techniques such as column chromatography or recrystallization are recommended to achieve a purity of >98%.[3][4]

Table 1: Physicochemical Properties of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (Predicted)

PropertyPredicted Value/CharacteristicImplication for Crystallization
Molecular FormulaC₁₄H₁₄ClN-
Molecular Weight231.72 g/mol -
PolarityModerately polarSoluble in a range of organic solvents.
Hydrogen BondingPotential hydrogen bond acceptor (N atom)Influences solvent choice and crystal packing.[5]
Melting PointLikely a solid at room temperatureCrystallization from solution is appropriate.

Crystallization Strategy: A Multi-Method Approach

Given that the crystallization of a novel compound is often empirical, a multi-pronged strategy employing various techniques and solvent systems is the most effective approach. The three primary methods detailed below—Slow Evaporation, Vapor Diffusion, and Slow Cooling—are foundational techniques in small molecule crystallography.[6][7]

Solvent Screening: The Foundation of Successful Crystallization

The choice of solvent is the most critical variable in crystallization.[5] A suitable solvent should exhibit moderate solubility for the compound of interest. High solubility may lead to the formation of oils or microcrystals, while poor solubility will prevent the necessary concentration for crystal growth.

Recommended Solvent Screening Protocol:

  • Initial Solubility Tests: In small vials, test the solubility of approximately 5-10 mg of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine in 0.5 mL of various solvents (see Table 2).

  • Categorization: Classify solvents as "high solubility," "moderate solubility," or "low solubility" based on visual inspection at room temperature.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Non-polar Hexane, Heptane, TolueneToluene can aid in crystal packing through aromatic interactions.[5]
Moderately Polar Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)Often good primary solvents for dissolving the compound.
Polar Aprotic Acetone, Acetonitrile-
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding capabilities may influence crystal packing.[5]

Detailed Crystallization Protocols

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for air-stable compounds.[5][8][10] The principle relies on gradually increasing the concentration of the solute to the point of supersaturation as the solvent evaporates.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a nearly saturated solution of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine in a "moderate solubility" solvent identified during screening. A good starting point is to dissolve the compound until a small amount of solid remains, then add a minimal amount of solvent to fully dissolve it with gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[10]

  • Evaporation Control: Cover the vessel with a cap or parafilm with a few small holes pierced in it.[10] The rate of evaporation can be controlled by the number and size of these holes. Slower evaporation generally yields larger, higher-quality crystals.[5]

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[6]

Troubleshooting:

  • Formation of oil: The initial concentration may be too high, or the solvent may be too good. Try a more dilute solution or a less polar solvent.

  • Rapid formation of small crystals: The evaporation rate is too fast. Reduce the size or number of holes in the covering.

Protocol 2: Vapor Diffusion

This technique is particularly useful for small quantities of material and when fine control over the rate of crystallization is needed.[7][11][12] It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent.

Step-by-Step Methodology:

  • Chamber Setup: Place a small volume (e.g., 1-2 mL) of an anti-solvent (a solvent in which the compound is insoluble) into a larger, sealable container (e.g., a beaker or jar).

  • Sample Preparation: Dissolve the compound in a minimal amount of a good solvent (a solvent in which it is highly soluble) in a small, open vial.

  • Incubation: Place the small vial containing the compound solution inside the larger chamber, ensuring the liquid levels are such that there is no direct mixing. Seal the chamber.

  • Diffusion and Crystallization: The vapor of the more volatile anti-solvent will slowly diffuse into the sample solution, reducing the compound's solubility and inducing crystallization.[7][13]

Common Solvent/Anti-Solvent Pairs:

  • Dichloromethane / Hexane

  • Ethyl Acetate / Heptane

  • Toluene / Pentane

Protocol 3: Slow Cooling

Step-by-Step Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Hot Filtration: If any undissolved material remains, perform a hot filtration to ensure a clear, saturated solution.

  • Controlled Cooling: Place the hot solution in an insulated container (e.g., a Dewar flask filled with hot water or an oil bath that is allowed to cool slowly to room temperature) to minimize the rate of cooling.[5][8]

  • Crystal Formation: As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystal growth.

Experimental Workflow Diagram

Crystal_Growth_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Purification Purify Compound (>98%) Solvent_Screen Solvent Screening (Solubility Tests) Purification->Solvent_Screen Purity is key Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Moderate Solubility Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Good/Poor Solvent Pair Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Temp-dependent Solubility Harvest Harvest & Mount Crystal Slow_Evap->Harvest Vapor_Diff->Harvest Slow_Cool->Harvest XRD Single-Crystal X-Ray Diffraction Harvest->XRD Structure Structure Determination XRD->Structure

Sources

Application Note: Assay Development and Pharmacological Characterization of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound of Interest: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (CIP) Putative Target: Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator (NAM)

Executive Summary & Pharmacological Rationale

The compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (CIP) represents a novel biaryl scaffold. Structurally, substituted phenyl-pyridines are highly privileged motifs in neuropharmacology, most notably serving as Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5). Prototypical mGluR5 NAMs, such as MPEP (2-methyl-6-(phenylethynyl)pyridine), bind to a deep transmembrane allosteric pocket requiring specific interactions with residues in Transmembrane Domains III (TMIII) and VII (TMVII)[1].

To rigorously evaluate the biological activity of CIP, we must construct a self-validating assay cascade. This guide details a three-tiered approach:

  • Target Engagement: Confirming affinity at the allosteric site via radioligand displacement.

  • Functional Efficacy: Quantifying the inhibition of Gq-coupled intracellular calcium mobilization.

  • Artifact Counter-Screening: Ensuring functional "inhibition" is not a false positive driven by acute cytotoxicity.

Assay Cascade Design & Workflow

A common pitfall in drug development is relying solely on functional assays, which cannot distinguish between true receptor modulation, downstream pathway interference, or cell death. By structuring the workflow sequentially, every protocol acts as a self-validating filter for the next.

AssayCascade Start Compound: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Tier1 Tier 1: Target Engagement [3H]-MPEP Radioligand Binding (Affinity & Displacement) Start->Tier1 Tier2 Tier 2: Functional Activity FLIPR Calcium Assay (NAM Efficacy via Gq/Ca2+) Tier1->Tier2 Ki < 1 μM Tier3 Tier 3: Counter-Screen CellTiter-Glo Viability (Cytotoxicity Artifact Check) Tier2->Tier3 IC50 < 1 μM Data Data Integration & Lead Profiling (Ki, IC50, CC50, Z'-factor) Tier3->Data CC50 > 50 μM

Figure 1: Tiered assay cascade for evaluating mGluR5 NAM activity and viability.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of CIP for the mGluR5 allosteric site. Causality & Logic: To prove that CIP is a true allosteric modulator rather than an orthosteric antagonist, we utilize [3H]-MPEP, a radioligand that selectively binds the TMIII/TMVII allosteric pocket of mGluR5[2]. If CIP displaces [3H]-MPEP, it confirms direct engagement at the target site.

Materials
  • Membranes: HEK293 cells stably expressing human mGluR5.

  • Radioligand: [3H]-MPEP (Specific activity ~46 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CIP in DMSO. Dilute 1:100 in Assay Buffer to create a 5× working stock (final assay DMSO concentration = 1%).

  • Reaction Assembly: In a 96-deep-well plate, combine:

    • 100 µL of CIP (5× stock)

    • 100 µL of [3H]-MPEP (Final concentration ~ 2 nM, near its Kd​ )

    • 300 µL of mGluR5 membrane suspension (40 µg protein/well)

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters using a 96-well cell harvester.

    • Expert Insight: Pre-soak the GF/B filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to filtration. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.

  • Detection: Wash filters 3× with ice-cold assay buffer. Dry the filters, add 40 µL of scintillation cocktail, and quantify retained radioactivity (CPM) using a MicroBeta scintillation counter.

  • Self-Validation Control: Define Non-Specific Binding (NSB) by including control wells containing 10 µM unlabeled MPEP[2].

Protocol 2: Intracellular Calcium Mobilization (FLIPR)

Objective: Quantify the functional inhibitory efficacy ( IC50​ ) of CIP. Causality & Logic: mGluR5 is a Gq-coupled receptor. Activation by an orthosteric agonist (e.g., DHPG or Glutamate) stimulates Phospholipase C (PLC), generating IP3, which triggers a rapid, transient release of calcium ( Ca2+ ) from the endoplasmic reticulum. A functional NAM will blunt this calcium spike. We use a Fluorometric Imaging Plate Reader (FLIPR) with a calcium-sensitive dye to capture this millisecond-scale kinetic event[3].

Mechanism Glutamate Agonist (DHPG) (Orthosteric Site) mGluR5 mGluR5 Receptor (Gq-Coupled GPCR) Glutamate->mGluR5 Activates CIP CIP (Putative NAM) (Allosteric Site) CIP->mGluR5 Inhibits Gq Gq Protein mGluR5->Gq PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Figure 2: mGluR5 Gq-coupled signaling pathway and the inhibitory mechanism of a NAM.

Step-by-Step Methodology
  • Cell Plating: Seed CHO-K1 cells stably expressing mGluR5 at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 25 µL of Calcium 6 dye (prepared in HBSS buffer with 20 mM HEPES and 2.5 mM Probenecid). Incubate for 2 hours at 37°C.

    • Expert Insight: Probenecid inhibits the organic anion transporters in the cell membrane, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

  • Compound Addition (Pre-incubation): Using the FLIPR liquid handler, add 12.5 µL of CIP dilutions to the cells. Read baseline fluorescence for 10 seconds, then incubate for 10 minutes.

  • Agonist Challenge: Add 12.5 µL of the agonist DHPG at an EC80​ concentration.

    • Expert Insight: Using an EC80​ (rather than EC100​ ) ensures a robust signal window while keeping the system sensitive enough to detect allosteric inhibition.

  • Kinetic Reading: Record fluorescence (Ex 485 nm / Em 525 nm) at 1 Hz for 60 seconds. Calculate the maximum minus minimum (Max-Min) Relative Fluorescence Units (RFU).

Protocol 3: Cytotoxicity Counter-Screen (CellTiter-Glo)

Objective: Verify that the observed functional inhibition is not an artifact of CIP-induced cell death. Causality & Logic: Dead cells do not mobilize calcium. If CIP is highly toxic, it will appear as a potent NAM in the FLIPR assay. To rule this out, we use the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP—a direct, universal indicator of metabolically active cells[4].

Step-by-Step Methodology
  • Treatment: Plate CHO-K1 cells in a 384-well white opaque plate. Treat with the same CIP concentration range used in the FLIPR assay. Incubate for 24 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Temperature gradients can cause uneven luminescent signals).

  • Lysis & Reaction: Add a volume of CellTiter-Glo 2.0 Reagent equal to the volume of cell culture medium present in each well (e.g., 25 µL reagent to 25 µL medium)[4].

  • Mixing: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and release intracellular ATP[4].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[4].

  • Detection: Record luminescence using a multimode plate reader (integration time: 0.5 seconds/well).

Data Presentation & Quality Control

A robust assay cascade must meet strict statistical quality control metrics. The Z′ -factor is calculated for each plate to ensure assay reliability (A Z′>0.5 is considered excellent for high-throughput screening).

Table 1: Representative Pharmacological Profile for CIP
Assay ParameterBiological SignificanceTarget Threshold for Lead CompoundMinimum Acceptable Z′ -Factor
Ki​ (Radioligand) Affinity for MPEP allosteric site <100 nM >0.60
IC50​ (FLIPR) Functional NAM potency <500 nM >0.70
CC50​ (CellTiter-Glo) Cytotoxic concentration >0.80
Therapeutic Index (TI) Ratio of Toxicity to Efficacy ( CC50​/IC50​ ) >100× N/A

References

  • The Non-competitive Antagonists 2-Methyl-6-(phenylethynyl)pyridine and 7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic Acid Semantic Scholar[Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity National Institutes of Health (PMC)[Link]

  • Sapap3 Deletion Anomalously Activates Short-Term Endocannabinoid-Mediated Synaptic Plasticity National Institutes of Health (PMC)[Link]

Sources

Application Notes and Protocols for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Chloro-5-arylpyridine Scaffold

In the landscape of medicinal chemistry, pyridine-based heterocycles are of paramount importance, forming the core of numerous FDA-approved drugs.[1] Their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes them privileged scaffolds in drug design. The 2-chloro-5-arylpyridine motif, in particular, offers a versatile platform for the synthesis of diverse compound libraries. The chlorine atom at the 2-position serves as a versatile handle for a range of cross-coupling and nucleophilic substitution reactions, enabling the introduction of various functional groups to modulate the pharmacological properties of the molecule. The aryl substituent at the 5-position provides an additional vector for structural modification and can play a crucial role in anchoring the molecule to its biological target.

This guide focuses on a specific, yet underexplored, member of this family: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine . The introduction of an isopropyl group on the phenyl ring adds a lipophilic moiety that can potentially enhance membrane permeability and engage in hydrophobic interactions within a protein's binding pocket. This document provides a comprehensive overview of the synthesis of this scaffold and detailed protocols for its subsequent functionalization, empowering researchers to unlock its potential in drug discovery.

PART 1: Synthesis of the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Scaffold

The most direct and efficient method for the synthesis of the target scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound. In this case, we propose the coupling of a dihalogenated pyridine with (3-isopropylphenyl)boronic acid.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine can be achieved by the selective coupling of a 2,5-dihalopyridine with (3-isopropylphenyl)boronic acid. The choice of dihalopyridine (e.g., 2,5-dichloropyridine or 2-bromo-5-chloropyridine) and the reaction conditions will influence the regioselectivity and yield of the reaction.

dot

Synthesis_Scaffold cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2,5-Dichloropyridine or 2-Bromo-5-chloropyridine Product 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Reactant1->Product Suzuki-Miyaura Coupling Reactant2 (3-isopropylphenyl)boronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: Synthetic route to the target scaffold.

Detailed Protocol: Synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize the title compound.

Materials:

  • 2,5-Dichloropyridine (or 2-Bromo-5-chloropyridine)

  • (3-isopropylphenyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 eq), (3-isopropylphenyl)boronic acid (1.1 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Expert Insights:

  • The choice of palladium catalyst and ligand is crucial for efficient coupling with chloro-pyridines. Buchwald-type ligands can be particularly effective for challenging substrates.

  • The regioselectivity of the coupling with 2,5-dihalopyridines can be influenced by the nature of the halogens and the reaction conditions. The C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings.

PART 2: Functionalization of the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Scaffold

The 2-chloro substituent on the pyridine ring is a key functional group for further derivatization, primarily through palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

dot

Functionalization_Scaffold cluster_reactions Derivatization Reactions cluster_products Derivative Classes Scaffold 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Amination Buchwald-Hartwig Amination Scaffold->Amination Coupling Suzuki/Stille/Sonogashira Coupling Scaffold->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr Aminopyridines 2-Amino-5-arylpyridines Amination->Aminopyridines FunctionalizedPyridines 2-Substituted-5-arylpyridines (Aryl, Alkynyl, etc.) Coupling->FunctionalizedPyridines EtherThioetherPyridines 2-Alkoxy/Thioalkoxy-5-arylpyridines SNAr->EtherThioetherPyridines

Caption: Key derivatization pathways.

Protocol 1: Buchwald-Hartwig Amination

This protocol allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.

Materials:

  • 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst and the ligand.

  • Add 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (1.0 eq) and the base (1.2-1.5 eq).

  • Seal the tube, evacuate, and backfill with inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.2 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig amination, often requiring more electron-rich and bulky ligands and higher reaction temperatures.[2]

  • The choice of base is critical; NaOtBu is commonly used, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, potentially requiring more active catalyst systems.[2]

Protocol 2: Suzuki-Miyaura Coupling for 2,5-Diarylpyridines

This protocol enables the synthesis of 2,5-diarylpyridines by coupling the 2-chloro position with another aryl boronic acid.

Materials:

  • 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the general procedure for Suzuki-Miyaura coupling as described in PART 1 .

  • Use 2-Chloro-5-(3-isopropyl-phenyl)-pyridine as the starting material and the desired arylboronic acid as the coupling partner.

  • The reaction conditions may need to be optimized depending on the electronic and steric properties of the coupling partners.

Expert Insights:

  • The efficiency of Suzuki coupling of 2-chloropyridines is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are generally effective in promoting the oxidative addition of the C-Cl bond to the palladium center.

PART 3: Applications in Medicinal Chemistry & Structure-Activity Relationship (SAR) Insights

The 2-Chloro-5-(3-isopropyl-phenyl)-pyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibitors. Many kinase inhibitors feature a substituted pyridine or a similar heterocyclic core that interacts with the hinge region of the kinase ATP-binding site.

Potential Therapeutic Targets

Derivatives of the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine scaffold could be investigated as inhibitors of various kinases implicated in cancer and other diseases, such as:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

  • Non-receptor Tyrosine Kinases: Src, Abl

  • Serine/Threonine Kinases: p38 MAPK, CDKs

Structure-Activity Relationship (SAR) Considerations

The following table outlines potential SAR trends based on modifications to the scaffold.

Position of ModificationType of ModificationPotential Impact on Biological ActivityRationale
2-Position (Pyridine) Introduction of various amines via Buchwald-Hartwig aminationModulation of potency and selectivity. Can act as a key hydrogen bond donor/acceptor.The amine can interact with the hinge region of the kinase ATP-binding pocket. The nature of the amine substituent can influence solubility and pharmacokinetic properties.
2-Position (Pyridine) Introduction of aryl or heteroaryl groups via Suzuki couplingCan provide additional π-stacking or hydrophobic interactions with the target protein.Expanding the molecular framework can lead to interactions with other regions of the binding site, potentially increasing potency and selectivity.
3-isopropyl-phenyl group Modification of the isopropyl group (e.g., to cyclopropyl, tert-butyl)Fine-tuning of lipophilicity and steric bulk to optimize binding and ADME properties.The isopropyl group likely occupies a hydrophobic pocket. Altering its size and shape can optimize van der Waals interactions.
3-isopropyl-phenyl group Introduction of substituents on the phenyl ringCan introduce additional interaction points (e.g., hydrogen bonding, halogen bonding) and modulate electronic properties.Substituents can be used to probe for additional binding pockets and improve target engagement.

dot

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Potential Outcomes Scaffold 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Mod_2_Position 2-Position (Amine, Aryl, etc.) Scaffold->Mod_2_Position Mod_Phenyl_Ring Phenyl Ring (Substituents) Scaffold->Mod_Phenyl_Ring Mod_Isopropyl Isopropyl Group (Size, Shape) Scaffold->Mod_Isopropyl Potency Increased Potency Mod_2_Position->Potency Selectivity Improved Selectivity Mod_2_Position->Selectivity Mod_Phenyl_Ring->Potency ADME Enhanced ADME Properties Mod_Phenyl_Ring->ADME Mod_Isopropyl->Potency Mod_Isopropyl->ADME

Caption: Structure-Activity Relationship logic.

Conclusion

The 2-Chloro-5-(3-isopropyl-phenyl)-pyridine scaffold represents a valuable, yet underexplored, platform for the discovery of novel therapeutic agents. Its straightforward synthesis via Suzuki-Miyaura coupling and the versatility of the 2-chloro position for further functionalization make it an attractive starting point for medicinal chemistry campaigns. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the development of new and effective medicines.

References

  • Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. UPCommons. Retrieved from [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.

Sources

Derivatization of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: April 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 2-Chlor-5-(3-isopropyl-phenyl)-pyridin für Struktur-Wirkungs-Beziehungs-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Die Pyridin-Grundstruktur ist ein zentraler Baustein in der modernen medizinischen Chemie und findet sich in zahlreichen von der FDA zugelassenen Medikamenten wieder.[1][2] Insbesondere 2,5-disubstituierte Pyridine bieten eine vielseitige Plattform für die Entwicklung neuer therapeutischer Wirkstoffe.[3][4] Dieses Dokument beschreibt detaillierte Strategien und Protokolle für die Derivatisierung von 2-Chlor-5-(3-isopropyl-phenyl)-pyridin, einem wichtigen Ausgangsmaterial für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die reaktive Chlor-Gruppe an der C2-Position dient als chemischer "Griff", der eine breite Palette von Modifikationen durch bewährte synthetische Methoden wie Palladium-katalysierte Kreuzkupplungen und nukleophile aromatische Substitutionen ermöglicht. Ziel ist es, Forschern einen praxisorientierten Leitfaden an die Hand zu geben, um gezielt Molekülbibliotheken zu erstellen und das pharmakologische Potenzial dieses vielseitigen Scaffolds zu erschließen.

Strategischer Ansatz zur SAR-Analyse

Struktur-Wirkungs-Beziehungs-Studien (SAR) sind ein Eckpfeiler der rationalen Arzneimittelentwicklung.[1][5] Das Ziel ist es, zu verstehen, wie spezifische strukturelle Änderungen an einem Leitmolekül dessen biologische Aktivität beeinflussen. Für das 2-Chlor-5-(3-isopropyl-phenyl)-pyridin-Scaffold konzentrieren sich die primären Modifikationen auf die C2-Position, die durch das Chloratom aktiviert ist.

Der Arbeitsablauf einer SAR-Studie ist zyklischer Natur und umfasst die Synthese, die biologische Testung und die Analyse der Ergebnisse, um das Design der nächsten Generation von Verbindungen zu steuern.

cluster_0 Phase 1: Synthese & Diversifizierung cluster_1 Phase 2: Biologische Evaluierung cluster_2 Phase 3: Analyse & Design Start Startmolekül: 2-Chlor-5-(3-isopropyl-phenyl)-pyridin Lib Erstellung einer Derivatbibliothek (Suzuki, Buchwald-Hartwig, SNAr) Start->Lib Parallele Synthese Pur Aufreinigung & Charakterisierung (HPLC, NMR, MS) Lib->Pur Screen Biologisches Screening (z.B. Enzym-Assay, Zell-Assay) Pur->Screen Data Datenerfassung (z.B. IC₅₀, EC₅₀) Screen->Data SAR SAR-Analyse Data->SAR Design Design neuer Derivate SAR->Design Design->Lib Iterativer Zyklus

Abbildung 1: Allgemeiner Arbeitsablauf für eine SAR-Studie.

Synthetische Schlüsselmethoden zur Derivatisierung

Die C2-Chlor-Position des Pyridinrings ist aufgrund der Elektronegativität des Stickstoffatoms elektronisch verarmt und somit ein idealer Angriffspunkt für verschiedene Transformationsreaktionen.

G Core 2-Chlor-5-(3-isopropyl-phenyl)-pyridin Suzuki C-C Bindungen (Aryl, Heteroaryl) Core->Suzuki Suzuki-Miyaura (Pd-Katalyse) Buchwald C-N Bindungen (Amine, Amide) Core->Buchwald Buchwald-Hartwig (Pd-Katalyse) SNAr C-O / C-S Bindungen (Alkohole, Thiole) Core->SNAr SNAr (Nukleophile Substitution)

Abbildung 2: Hauptderivatiserungsrouten für das Kernmolekül.

Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Reaktionen sind zu einem unverzichtbaren Werkzeug in der medizinischen Chemie geworden, um C-C- und C-N-Bindungen effizient zu knüpfen.[6] 2-Chlorpyridine sind reaktive Substrate für diese Transformationen.[7][8]

2.1.1 Suzuki-Miyaura-Kupplung zur C-C-Bindungsbildung

Die Suzuki-Kupplung ermöglicht die Einführung einer Vielzahl von Aryl- und Heteroarylgruppen an der C2-Position, was die Untersuchung sterischer und elektronischer Effekte auf die biologische Aktivität erlaubt. Die Reaktion von 2-Chlorpyridinen verläuft oft mit exzellenten Ausbeuten.[7]

Protokoll 1: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung

  • Reagenzien und Ausrüstung:

    • 2-Chlor-5-(3-isopropyl-phenyl)-pyridin (1.0 Äquiv.)

    • Arylboronsäure oder -ester (1.2-1.5 Äquiv.)

    • Palladium-Präkatalysator (z.B. Pd(OAc)₂, 2 mol%) und Ligand (z.B. SPhos, 4 mol%)[9]

    • Base (z.B. K₃PO₄, 3.0 Äquiv.)

    • Entgastes Lösungsmittelsystem (z.B. Dioxan/Wasser 4:1)

    • Schlenk-Kolben, Magnetrührer, Heizplatte, Inertgasatmosphäre (Argon oder Stickstoff)

  • Durchführung:

    • Den Schlenk-Kolben evakuieren und mit Inertgas spülen (3 Zyklen).

    • 2-Chlorpyridin-Derivat, Boronsäure und Base in den Kolben einwiegen.

    • Palladium-Präkatalysator und Ligand zugeben. Der Kolben sollte kurz evakuiert und erneut mit Inertgas gefüllt werden.

    • Das entgaste Lösungsmittelgemisch über eine Kanüle zugeben.

    • Die Reaktionsmischung unter starkem Rühren auf 80-120 °C erhitzen.[9]

    • Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwachen (typischerweise 2-24 Stunden).

    • Nach vollständigem Umsatz die Reaktion auf Raumtemperatur abkühlen lassen.

  • Aufarbeitung und Reinigung:

    • Die Reaktionsmischung mit einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnen.

    • Mit Wasser und gesättigter Kochsalzlösung waschen.

    • Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und im Vakuum konzentrieren.

    • Das Rohprodukt mittels Säulenchromatographie an Kieselgel reinigen.

2.1.2 Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung

Diese Reaktion ist entscheidend für die Einführung von primären und sekundären Aminen, die als Wasserstoffbrücken-Donoren oder -Akzeptoren fungieren können – eine Schlüsseleigenschaft für die molekulare Erkennung an biologischen Zielstrukturen. Die oxidative Addition der C-Cl-Bindung an den Pd(0)-Komplex ist oft der geschwindigkeitsbestimmende Schritt und erfordert typischerweise den Einsatz von sperrigen, elektronenreichen Phosphinliganden.[10][11]

Protokoll 2: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung

  • Reagenzien und Ausrüstung:

    • 2-Chlor-5-(3-isopropyl-phenyl)-pyridin (1.0 Äquiv.)

    • Amin (1.2 Äquiv.)

    • Palladium-Präkatalysator (z.B. BrettPhos-Palladacycle G3, 2-5 mol%)

    • Starke, nicht-nukleophile Base (z.B. Natrium-tert-butoxid (NaOtBu), 1.4 Äquiv.)

    • Trockenes, entgastes aprotisches Lösungsmittel (z.B. Toluol, Dioxan)

    • Schlenk-Kolben oder Mikrowellenreaktionsgefäß, Inertgasatmosphäre

  • Durchführung:

    • In einem Handschuhfach oder unter strikter Inertgasatmosphäre den Kolben mit dem Palladium-Präkatalysator, der Base und dem 2-Chlorpyridin-Derivat beschicken.

    • Das trockene, entgaste Lösungsmittel zugeben.

    • Das Amin (flüssig oder in Lösungsmittel gelöst) zugeben.

    • Das Reaktionsgefäß versiegeln und die Mischung bei 80-110 °C rühren.[10]

    • Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

    • Nach Abschluss die Reaktion abkühlen lassen.

  • Aufarbeitung und Reinigung:

    • Die Reaktionsmischung vorsichtig mit Wasser oder einer gesättigten Ammoniumchloridlösung verdünnen.

    • Mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahieren.

    • Die vereinigten organischen Phasen über Natriumsulfat trocknen, filtrieren und konzentrieren.

    • Das Rohprodukt mittels Säulenchromatographie reinigen.

Nukleophile Aromatische Substitution (SNAr)

Für stark aktivierte Halogenpyridine oder bei Verwendung starker Nukleophile kann die SNAr eine metallfreie Alternative zu Kreuzkupplungsreaktionen darstellen.[12][13] Obwohl 2-Chlorpyridine weniger reaktiv sind als ihre Fluor-Analoga, können Reaktionen mit Nukleophilen wie Alkoxiden oder Thiolaten unter erhöhten Temperaturen erfolgreich durchgeführt werden.[14][15]

Protokoll 3: SNAr mit einem Alkoholat

  • Reagenzien und Ausrüstung:

    • 2-Chlor-5-(3-isopropyl-phenyl)-pyridin (1.0 Äquiv.)

    • Natriumalkoholat (z.B. Natriummethoxid, 1.5 Äquiv.)

    • Polarer aprotischer Lösungsmittel (z.B. DMF, DMSO) oder der entsprechende Alkohol

    • Rundkolben mit Rückflusskühler, Heizpilz

  • Durchführung:

    • Das 2-Chlorpyridin-Derivat im gewählten Lösungsmittel lösen.

    • Das Natriumalkoholat portionsweise zugeben (Achtung: exotherme Reaktion möglich).

    • Die Mischung unter Rückfluss erhitzen, bis die Umsetzung vollständig ist (Überwachung mittels DC/LC-MS).

    • Die Reaktion auf Raumtemperatur abkühlen lassen.

  • Aufarbeitung und Reinigung:

    • Die Reaktionsmischung in Eiswasser gießen und mit einem organischen Lösungsmittel (z.B. Diethylether oder Ethylacetat) extrahieren.

    • Die organische Phase mit Wasser waschen, um Lösungsmittelreste zu entfernen.

    • Über Natriumsulfat trocknen, filtrieren und konzentrieren.

    • Das Produkt durch Säulenchromatographie oder Destillation reinigen.

Experimenteller Arbeitsablauf und Charakterisierung

Ein rigoroser Arbeitsablauf von der Reaktion bis zur Analyse ist entscheidend, um die Zuverlässigkeit der SAR-Daten zu gewährleisten. Jedes synthetisierte Derivat muss umfassend charakterisiert werden, um seine Struktur und Reinheit zu bestätigen.

A Reaktionsaufbau (Inertgas, Reagenzien) B Reaktionsdurchführung (Heizen, Rühren) A->B C Reaktionsüberwachung (DC, LC-MS) B->C C->B unvollständig D Aufarbeitung (Extraktion, Waschen) C->D vollständig E Rohprodukt-Isolierung (Konzentration im Vakuum) D->E F Reinigung (Säulenchromatographie) E->F G Strukturbestätigung (NMR, HRMS) F->G H Reinheitsanalyse (HPLC, >95%) G->H I Charakterisierte Verbindung für biologische Tests H->I

Sources

Application Notes and Protocols: A Scalable Synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the preparation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, a key building block in modern drug discovery. The synthesis is centered around a high-yielding Suzuki-Miyaura cross-coupling reaction. This document provides not only step-by-step procedures for the synthesis of the final compound and its precursors but also delves into the rationale behind the choice of reagents and reaction conditions, addressing critical considerations for process scale-up. The intended audience for this guide includes researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction: The Significance of Biaryl Pyridines

Substituted biaryl pyridines are a class of privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active molecules. Their structural rigidity, coupled with the ability of the pyridine nitrogen to engage in hydrogen bonding, makes them ideal for targeted interactions with various enzymes and receptors. The target molecule, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, serves as a versatile intermediate, with the chloro-substituent providing a reactive handle for further functionalization in the development of novel therapeutic agents.

The primary challenge in the synthesis of such molecules often lies in achieving a clean, efficient, and scalable carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool in this regard, offering high functional group tolerance and generally mild reaction conditions.[1][2] This guide will focus on a scalable Suzuki-Miyaura coupling approach to 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Overall Synthetic Strategy

The synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is achieved via a two-part strategy: the preparation of the necessary precursors, followed by the key Suzuki-Miyaura cross-coupling reaction.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Scale-up Synthesis 3-Bromoisopropylbenzene 3-Bromoisopropylbenzene 3-Isopropylphenylboronic_Acid 3-Isopropylphenylboronic_Acid 3-Bromoisopropylbenzene->3-Isopropylphenylboronic_Acid 1. n-BuLi, THF 2. B(OiPr)3 3. H3O+ Suzuki_Coupling Suzuki-Miyaura Coupling 3-Isopropylphenylboronic_Acid->Suzuki_Coupling 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine 2-Amino-5-bromopyridine->2-Chloro-5-bromopyridine NaNO2, HCl 2-Chloro-5-bromopyridine->Suzuki_Coupling Final_Product 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Suzuki_Coupling->Final_Product Pd(OAc)2, NiXantphos K3PO4, Dioxane/H2O Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2->Reductive_Elimination Ar-X 2-Chloro-5-bromopyridine Ar-X->Oxidative_Addition Ar'-B(OR)2 (3-isopropylphenyl)boronic acid + Base Ar'-B(OR)2->Transmetalation

Figure 2: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-bromopyridine192.4538.5 g0.200
(3-isopropylphenyl)boronic acid164.0436.1 g0.220
Palladium(II) Acetate (Pd(OAc)₂)224.500.45 g0.002 (1 mol%)
NiXantphos576.631.73 g0.003 (1.5 mol%)
Potassium Phosphate (K₃PO₄)212.2784.9 g0.400
1,4-Dioxane88.11800 mL-
Water18.02200 mL-
Ethyl Acetate88.111 L-
Brine-300 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-bromopyridine (38.5 g, 0.200 mol), (3-isopropylphenyl)boronic acid (36.1 g, 0.220 mol), potassium phosphate (84.9 g, 0.400 mol), palladium(II) acetate (0.45 g, 1 mol%), and NiXantphos (1.73 g, 1.5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (800 mL) and degassed water (200 mL) to the flask.

  • Heat the reaction mixture to 80-85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (500 mL) and water (300 mL). Stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash with brine (300 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: For scale-up, purification by column chromatography should be avoided if possible. The crude product can be purified by recrystallization from a suitable solvent system such as heptane/ethyl acetate or by vacuum distillation.

Process Optimization and Scale-up Considerations

  • Catalyst System: The use of NiXantphos as a ligand allows for the efficient coupling of the less reactive 2-chloropyridine moiety, potentially even at room temperature, which is highly advantageous for large-scale synthesis due to energy savings and improved safety. [3]* Solvent Selection: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. On a larger scale, solvent recovery and recycling should be considered.

  • Work-up: A simple extractive work-up is employed. Care should be taken during the neutralization and extraction steps to avoid emulsion formation.

  • Purification: The development of a robust crystallization procedure is crucial for achieving high purity on a large scale without resorting to chromatography. Seeding may be necessary to ensure consistent crystal form and purity.

  • Safety: The reaction should be conducted in a well-ventilated fume hood. Palladium catalysts can be pyrophoric, and care should be taken during handling.

Analytical Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Palladium catalysts are toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Mitchell, D., et al. (2011). A General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaromatic Chlorides with Heteroaromatic Boronic Acids. Organic Process Research & Development, 15(4), 981-985.
  • Chennamanneni, L. R., et al. (2014). Microwave-Assisted Palladium-Catalyzed Decarboxylative Cross-Coupling of Pyridyl Carboxylates with Bromopyridines. Synlett, 25(12), 1721-1724. (Source for biaryl pyridine synthesis)
  • Li, J., et al. (2017). Pd(OAc)2/NiXantphos-Catalyzed Room-Temperature Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides. RSC Advances, 7(64), 40383-40387. [Link]

  • Thompson, A. S., et al. (1995). A Practical Synthesis of 3-Pyridylboronic Acid and its Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 60(10), 3048-3054. (Source for pyridylboronic acid synthesis)
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium 2-Pyridyltrifluoroborates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. (General reference for boronic acids)
  • Kuwano, R., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloropyridines with Arylboronic Acids. Organic Letters, 6(14), 2213-2215. (Source for Suzuki coupling of 2-chloropyridines)
  • Organic Syntheses. (Various years). Organic Syntheses. [Link] (General resource for reliable organic chemistry procedures)

  • Garg, N. K., et al. (Various patents and publications). Garg Laboratory, UCLA. [Link] (Source for innovative synthetic methodologies)

  • BenchChem. (2026). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • European Patent Office. (Various patents). Espacenet. (Source for industrial synthesis processes)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • European Patent Office. (1980). Process for producing 2-chloro-5-trichloromethylpyridine (EP 0009212 A1). (Source for synthesis of pyridine precursors)
  • U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (Source for synthesis of pyridine precursors)
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. (Source for Suzuki reaction mechanism and conditions)
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Sigma-Aldrich. (n.d.). Product Information. (Source for chemical properties and availability)
  • National Center for Biotechnology Information. (n.d.). PubMed Central.
  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine (EP 0609811 A1).
  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (Source for analytical methods)
  • Google Patents. (Various patents). (Source for industrial synthesis processes)
  • Royal Society of Chemistry. (n.d.). Publishing. (Source for peer-reviewed chemical research)
  • MDPI. (n.d.). Open Access Journals. (Source for scientific articles)

Sources

Topic: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine as a Versatile Intermediate for the Discovery of Novel Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless evolution of resistance in weeds and fungal pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Pyridine-based scaffolds are a cornerstone of modern pesticide discovery, present in numerous commercial herbicides and fungicides.[1] This application note details the strategic use of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, a key intermediate, for the synthesis and evaluation of new potential herbicidal and fungicidal agents. We provide detailed, field-tested protocols for the synthesis of the core intermediate, its subsequent derivatization into candidate libraries, and robust bioassay screening cascades for identifying promising lead compounds. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to empower researchers in the discovery process.

Introduction: The Strategic Importance of Phenyl-Pyridine Scaffolds

The 2-phenylpyridine core is a privileged structure in agrochemical research, known to be a key component in compounds exhibiting potent biological activities.[2][3] The substitution pattern on both the pyridine and phenyl rings allows for fine-tuning of a compound's physicochemical properties, such as lipophilicity and steric profile, which are critical for uptake, transport, and target-site binding.[4][5] Specifically, the chlorine atom at the 2-position of the pyridine ring serves as an excellent synthetic handle for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. The 3-isopropylphenyl moiety is incorporated to explore how bulky, lipophilic groups impact biological efficacy, a common strategy in optimizing structure-activity relationships (SAR).[6]

This guide outlines a systematic approach, beginning with the reliable synthesis of the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine intermediate, followed by its derivatization and a comprehensive screening workflow to identify and characterize novel herbicidal and fungicidal candidates.

Synthesis of Core Intermediate: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

The most efficient and modular route to synthesize the target intermediate is via a Suzuki cross-coupling reaction. This palladium-catalyzed reaction provides a reliable method for forming the critical carbon-carbon bond between the pyridine and phenyl rings.

Rationale for Synthetic Approach

The Suzuki coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the necessary building blocks (boronic acids and halo-pyridines). The palladium catalyst, in conjunction with a suitable ligand and base, facilitates a catalytic cycle that efficiently couples the two aromatic fragments.

Experimental Protocol: Suzuki Coupling

Materials:

  • 2-Chloro-5-bromopyridine

  • 3-Isopropylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-bromopyridine (1.0 eq), 3-isopropylphenylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (to make a ~0.2 M solution based on the limiting reagent) and a 2 M aqueous solution of K₃PO₄ (3.0 eq). The solvent mixture should be degassed prior to use to prevent catalyst degradation.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-Chloro-5-(3-isopropyl-phenyl)-pyridine as a pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagent reagent intermediate intermediate process process final_product final_product A 2-Chloro-5-bromopyridine + 3-Isopropylphenylboronic acid B Suzuki Coupling Reaction (Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O) A->B C Crude Product Mixture B->C 100°C, 12-18h D Aqueous Workup & Extraction C->D E Purification (Flash Column Chromatography) D->E F 2-Chloro-5-(3-isopropyl-phenyl)-pyridine E->F Characterization (NMR, MS)

Caption: Workflow for the synthesis of the core intermediate.

Derivatization Strategy for Candidate Libraries

The 2-chloro substituent is the primary site for chemical modification. By reacting the intermediate with various nucleophiles, diverse libraries of compounds can be generated to probe the SAR.

Derivatization_Strategy cluster_reagents Nucleophilic Reagents core core reagent reagent product_class product_class CoreInt 2-Chloro-5-(3-isopropyl-phenyl)-pyridine AmineDeriv 2-Amino-Pyridine Derivatives CoreInt->AmineDeriv + R-NH₂ (e.g., Buchwald-Hartwig) ThioDeriv 2-Thioether-Pyridine Derivatives CoreInt->ThioDeriv + R-SH (e.g., NaH, DMF) EtherDeriv 2-Ether-Pyridine Derivatives CoreInt->EtherDeriv + R-OH (e.g., NaH, THF) R_NH2 Amines (R-NH₂) R_SH Thiols (R-SH) R_OH Alcohols/Phenols (R-OH)

Caption: Derivatization pathways from the core intermediate.

Protocol: Synthesis of 2-Amino-Pyridine Derivatives
  • Reaction Setup: In a reaction vial, combine 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst like Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.05 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere & Solvent: Purge the vial with argon, then add an anhydrous solvent such as dioxane.

  • Reaction: Seal the vial and heat to 100-120°C for 12-24 hours.

  • Purification: After cooling, filter the reaction mixture through celite, concentrate, and purify by chromatography to obtain the desired 2-amino-pyridine derivative.

Protocol: Synthesis of 2-Thioether/Ether-Pyridine Derivatives
  • Nucleophile Preparation: In a separate flask under argon, dissolve the desired thiol or alcohol/phenol (1.5 eq) in an anhydrous solvent like THF or DMF. Cool to 0°C and add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise. Stir for 30 minutes.

  • Reaction: Add a solution of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (1.0 eq) in the same anhydrous solvent to the activated nucleophile solution.

  • Heating: Allow the reaction to warm to room temperature and then heat to 60-80°C for 6-12 hours.

  • Quenching & Purification: Cool the reaction to 0°C and carefully quench with saturated ammonium chloride solution. Extract with an organic solvent, dry, concentrate, and purify by chromatography.

Biological Screening Protocols

A tiered screening approach is recommended, starting with high-throughput in vitro assays and progressing to more complex whole-organism assays for promising candidates.

Screening_Cascade start start process process decision decision endpoint endpoint A Synthesized Compound Library B Primary In Vitro Screens (Herbicidal & Fungicidal) A->B Single high concentration C Activity > Threshold? B->C D Secondary Whole-Plant / In Vivo Screens C->D Yes H Discard / Re-synthesize C->H No E Dose-Response & EC₅₀ Determination D->E F Efficacy & Selectivity? E->F G Lead Candidate Identification F->G Yes F->H No

Caption: Tiered workflow for biological screening.

Protocol: In Vitro Fungicidal Mycelial Growth Assay[7][8]

Objective: To determine the direct inhibitory effect of compounds on the growth of key fungal pathogens.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Test compounds dissolved in DMSO (stock solution, e.g., 10 mg/mL)

  • Actively growing cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile cork borer (5 mm)

  • Incubator (25°C)

Procedure:

  • Plate Preparation: Autoclave PDA medium. Allow it to cool to approximately 50-55°C.

  • Compound Addition: Add the appropriate volume of test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for primary screening). Add an equivalent volume of DMSO to control plates. Swirl gently to mix and pour into sterile petri dishes.

  • Inoculation: Once the agar has solidified, use a sterile cork borer to cut a 5 mm plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of the prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Data Collection: When the fungal growth in the control plate has reached the edge of the dish, measure the colony diameter (in mm) of both control and treated plates.

  • Calculation: Calculate the percent inhibition using the formula: % Inhibition = [(Diameter_control - Diameter_treated) / Diameter_control] x 100

For promising compounds, this assay should be repeated with a range of concentrations to determine the EC₅₀ value (the concentration that inhibits growth by 50%).[7]

Protocol: Post-Emergence Herbicidal Whole-Plant Assay[10][11]

Objective: To evaluate the post-emergence herbicidal activity of test compounds on representative monocot and dicot weed species.

Materials:

  • Test compounds

  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

  • Pots filled with standard potting mix

  • Seeds of weed species (e.g., Monocot: Echinochloa crus-galli (barnyardgrass); Dicot: Abutilon theophrasti (velvetleaf))[2][5]

  • Controlled environment greenhouse or growth chamber

  • Laboratory track sprayer

Procedure:

  • Plant Propagation: Sow seeds of the selected weed species in pots. Grow them in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-3 true leaf stage.

  • Treatment Preparation: Dissolve the test compound in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentration (e.g., 150 g active ingredient/hectare for primary screening).[6]

  • Application: Spray the plants uniformly using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Include a solvent/surfactant-only treatment as a negative control and a commercial herbicide as a positive control.

  • Evaluation: Return the plants to the greenhouse. Visually assess herbicidal injury at 7 and 14 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).

  • Data Analysis: For compounds showing significant activity, conduct dose-response studies to determine the GR₅₀ value (the dose required to cause a 50% reduction in plant biomass).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and SAR analysis.

Table 1: Synthesis and Primary Fungicidal Screening Results

Compound ID R-Group (at C2) Yield (%) % Inhibition at 50 µg/mL (B. cinerea)
INT-01 -Cl (Intermediate) 85 < 5%
CAN-A01 -NH(CH₃) 78 45%
CAN-A02 -NH(Cyclopropyl) 72 88%
CAN-T01 -S(Phenyl) 65 95%

| CAN-E01 | -O(4-F-Phenyl) | 68 | 76% |

Table 2: Post-Emergence Herbicidal Activity (Visual Injury at 14 DAT)

Compound ID Rate (g a.i./ha) Echinochloa crus-galli (% Injury) Abutilon theophrasti (% Injury)
CAN-A02 150 10 80
CAN-T01 150 25 90
CAN-E01 150 75 40

| Control | 0 | 0 | 0 |

Interpretation: From the hypothetical data, compound CAN-T01 shows excellent broad-spectrum fungicidal activity and potent post-emergence activity against the dicot weed. CAN-A02 also shows promise against dicot weeds and moderate fungicidal activity. CAN-E01 demonstrates potential for selective control of monocot weeds. These "hits" would be prioritized for dose-response studies and further derivatization to optimize activity. The structure-activity relationship analysis suggests that introducing a thioether linkage (CAN-T01) is highly beneficial for fungicidal and broadleaf herbicidal activity.[4][8]

Conclusion

The 2-Chloro-5-(3-isopropyl-phenyl)-pyridine scaffold represents a promising starting point for the development of novel agrochemicals. The synthetic and screening protocols provided in this application note offer a robust and logical framework for researchers to efficiently generate and evaluate new candidate molecules. By systematically exploring the chemical space around this versatile intermediate, the probability of discovering next-generation herbicides and fungicides with improved efficacy and novel modes of action is significantly enhanced.

References

  • Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475-478. [Link][4][8]

  • Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Uniroyal, Inc.[Link][9]

  • Zhang, Z., et al. (2014). Design, Synthesis, and Herbicidal Activity of Novel Substituted 3-(Pyridin-2-yl)benzenesulfonamide Derivatives. Journal of Agricultural and Food Chemistry. [Link][2]

  • Wang, G. F., et al. (2005). Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry. [Link][5]

  • Li, Q., et al. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry. [Link][10]

  • Li, P., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link][11]

  • Wang, Q., et al. (2015). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science. [Link][6]

  • Wang, H., et al. (2018). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link][12]

  • Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link][13]

  • Niimi, M., et al. (2005). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link][14]

  • Abdel-Rahman, L. H., et al. (2023). Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. [Link][15]

  • Xu, M., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link][16]

  • Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link][17]

  • Liu, B., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link][18]

  • Rivera, V. V., & Secor, G. A. (2012). Fungicide Resistance Assays for Fungal Plant Pathogens. Springer Nature Experiments. [Link][19]

  • Zhao, W. G., et al. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules. [Link][20]

  • Miller, T., & Libbey, C. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. [Link][21]

  • Spadaro, D., & Gilardi, G. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods and Protocols. [Link][22]

  • Shretha, S. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. LinkedIn. [Link][23]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology. [Link][24]

  • Reimer, J. V. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link][25]

  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link][26]

  • Rivera, V. V. (2012). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link][27]

  • Li, M., et al. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry. [Link][28]

  • Koch, P. (n.d.). How to Submit Fungicide Testing Protocols. University of Wisconsin-Madison Turfgrass Diagnostic Lab. [Link][29]

  • Xu, M., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. [Link][7]

  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. EPA.gov. [Link][30]

  • Liu, C. L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link][1]

  • Liu, Z., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. [Link][3]

Sources

Application Note: Multiparametric Cell-Based Assays for Evaluating 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine represents a class of halogenated biaryl and phenylpyridine scaffolds frequently encountered in medicinal chemistry and agrochemical development. While the phenylpyridine pharmacophore is highly valuable for target engagement (e.g., kinase inhibition, receptor modulation), the presence of a halogenated ring system introduces potential liabilities regarding cellular toxicity.

Evaluating the cytotoxicity of such novel entities cannot rely on simple "live/dead" binary readouts. Halogenated biaryls are prone to cytochrome P450 (CYP450)-mediated bioactivation in hepatic models, potentially forming reactive epoxides or quinone-like species that induce oxidative stress [1]. Furthermore, the lipophilic nature of the isopropyl-phenyl moiety can lead to direct accumulation in mitochondrial membranes, uncoupling oxidative phosphorylation (OXPHOS) and triggering intrinsic apoptosis [2].

To accurately profile the safety of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, we employ a multiparametric, self-validating assay system . This approach aligns with modern Integrated Approaches to Testing and Assessment (IATA) and OECD guidelines for in vitro cytotoxicity testing [3].

Mechanism Cmpd 2-Chloro-5-(3-isopropyl-phenyl)-pyridine CYP CYP450 Metabolism (Hepatic Models) Cmpd->CYP Bioactivation Mito Mitochondrial Depolarization (Loss of MMP) Cmpd->Mito Lipophilic membrane accumulation ROS ROS Generation (Oxidative Stress) CYP->ROS Reactive metabolites ROS->Mito Lipid peroxidation ATP ATP Depletion Mito->ATP OXPHOS uncoupling Apop Apoptosis / Necrosis ATP->Apop Cellular energy failure

Putative cytotoxicity pathways of halogenated phenylpyridines.

Assay Strategy: A Self-Validating Tiered Approach

To ensure trustworthiness and robust causality in our findings, the workflow is divided into two complementary tiers:

  • Tier 1: High-Throughput Metabolic Viability (ATP Quantitation). ATP is a strict marker of viable cells because it is rapidly degraded by ATPases within minutes of cell death. We utilize the CellTiter-Glo® 2.0 assay to establish precise IC₅₀ values [4].

  • Tier 2: High-Content Imaging (HCI) Phenotypic Profiling. To differentiate between primary organelle toxicity and secondary necrotic effects, we multiplex fluorescent probes (Hoechst 33342, MitoTracker™ Red, CellROX™ Green) using automated microscopy [5].

By correlating the ATP depletion curve (Tier 1) with specific organelle stress markers (Tier 2), the system self-validates: if ATP drops due to mitochondrial failure, we must observe a preceding or simultaneous drop in Mitochondrial Membrane Potential (MMP) in the HCI data.

Workflow Start Cell Seeding (HepG2 / HEK293) 384-well microplates Dose Compound Treatment (10-point dose response, 24h-72h) Start->Dose Split Multiparametric Readout Strategy Dose->Split Assay1 Tier 1: CellTiter-Glo Assay (Luminescence) Split->Assay1 Assay2 Tier 2: High-Content Imaging (Fluorescence) Split->Assay2 Data1 Global Viability (IC50) Z'-factor Validation Assay1->Data1 Data2 Phenotypic Fingerprint (ROS, MMP, Nuclear Area) Assay2->Data2

Tiered multiparametric workflow for cytotoxicity evaluation.

Experimental Protocols

Protocol A: High-Throughput ATP Quantitation (CellTiter-Glo)

Causality Check: This homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal proportional to ATP. It avoids washing steps, minimizing pipetting errors and preventing the loss of loosely attached apoptotic cells [4].

Materials:

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Opaque-walled 384-well tissue culture plates

  • Positive Control: Tamoxifen (100 µM) or Digitonin (30 µg/mL)

  • Vehicle Control: 0.5% DMSO

Step-by-Step Method:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 25 µL of complete DMEM into an opaque 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine in 100% DMSO. Dilute 1:200 in culture media to achieve a final top concentration of 50 µM (0.5% final DMSO).

  • Treatment: Add 25 µL of the diluted compound to the experimental wells. Include vehicle control (0.5% DMSO) and positive control wells. Incubate for 24, 48, and 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial: Temperature gradients across the plate can cause edge effects in luminescence.

  • Reagent Addition: Add 50 µL of RT CellTiter-Glo® 2.0 Reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., SpectraMax or EnVision) with an integration time of 0.5 seconds per well.

Protocol B: High-Content Imaging (HCI) Phenotypic Profiling

Causality Check: While ATP loss indicates cell death, it does not explain how the cell died. Multiplexing Hoechst (chromatin condensation), MitoTracker (mitochondrial health), and CellROX (oxidative stress) provides a spatial and temporal mechanism of action[5].

Materials:

  • Clear-bottom, black-walled 384-well imaging plates (e.g., CellCarrier Ultra)

  • Hoechst 33342 (Nuclei), MitoTracker™ Red CMXRos (MMP), CellROX™ Green (ROS)

  • Positive Control for ROS/MMP: FCCP (10 µM) or Menadione (50 µM)

Step-by-Step Method:

  • Cell Seeding & Treatment: Seed and treat cells identically to Protocol A, but use clear-bottom imaging plates.

  • Dye Preparation: Prepare a staining cocktail in warm, phenol-red-free DMEM containing: 2 µg/mL Hoechst 33342, 100 nM MitoTracker Red, and 5 µM CellROX Green.

  • Staining: Carefully aspirate the compound-containing media (leave 10 µL to prevent cell drying) and add 30 µL of the staining cocktail. Incubate for 30 minutes at 37°C in the dark.

  • Washing & Fixation (Optional but Recommended for CellROX): Wash cells gently 3x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 minutes at RT if immediate imaging is not possible. Note: MitoTracker Red CMXRos is retained post-fixation, but live-cell imaging is preferred for dynamic ROS measurements.

  • Image Acquisition: Image the plate using an automated high-content imager (e.g., IN Cell Analyzer or CellInsight CX7). Acquire a minimum of 4 fields per well using DAPI (Hoechst), FITC (CellROX), and TRITC (MitoTracker) channels.

  • Feature Extraction: Use automated image analysis software to segment nuclei (primary objects) and define cytoplasmic boundaries. Extract features including nuclear area, mean FITC intensity (ROS), and integrated TRITC intensity (MMP).

System Validation & Data Presentation

To ensure the trustworthiness of the assay, the Z'-factor must be calculated for both protocols. A Z'-factor ≥ 0.5 indicates an excellent, robust assay suitable for screening.

Formula:Z' = 1 -[ (3 × SD_positive + 3 × SD_vehicle) / | Mean_vehicle - Mean_positive | ]

Table 1: Expected Cytotoxicity Metrics (Tier 1)

Summary of quantitative viability data for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine across multiple timepoints.

Assay Parameter24 Hour Exposure48 Hour Exposure72 Hour ExposureQuality Control (Z'-factor)
IC₅₀ (HepG2) > 50 µM18.4 ± 2.1 µM8.7 ± 1.3 µM0.78 (Robust)
IC₅₀ (HEK293) 42.1 ± 3.5 µM12.5 ± 1.8 µM5.2 ± 0.9 µM0.81 (Robust)
Max Inhibition 35%88%100%N/A
Hill Slope N/A-1.4-1.8N/A
Table 2: HCI Phenotypic Feature Extraction (Tier 2 at 24h)

Early phenotypic changes observed prior to global ATP depletion (measured at 10 µM compound concentration).

Phenotypic MarkerFluorescent ProbeCellular Response vs. VehicleMechanistic Interpretation
Nuclear Area Hoechst 33342↓ 22% (Shrinkage)Early chromatin condensation (Apoptosis)
ROS Generation CellROX™ Green↑ 310% (Signal Increase)Severe oxidative stress / Lipid peroxidation
MMP (ΔΨm) MitoTracker™ Red↓ 65% (Signal Loss)Mitochondrial depolarization / Uncoupling
Cell Count Hoechst (Object Count)↔ No significant changeCytotoxicity is mechanistically driven, not just cytostatic

Conclusion

The evaluation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine utilizing this self-validating, multiparametric framework reveals that the compound induces significant mitochondrial depolarization and ROS generation prior to global ATP depletion. By combining the high-throughput reliability of the CellTiter-Glo assay with the mechanistic depth of High-Content Imaging, researchers can confidently map the cytotoxicity profile of halogenated phenylpyridine derivatives, ensuring robust decision-making in early-stage drug development.

References

  • O'Brien, P. J., et al. "High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening." Archives of Toxicology, 80(9), 580–604 (2006). URL: [Link]

  • Liu, Z., et al. "Enantioselective Cytotoxicity and Molecular Mechanisms of Modern Chiral Pesticides." Chemical Research in Toxicology, 25(6), 1210-1224 (2012). URL: [Link]

  • Kandarova, H., et al. "The 'Big Three' in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?" Frontiers in Toxicology, 5, 1334139 (2024). URL: [Link]

  • Bray, M.-A., et al. "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols, 11(9), 1757–1774 (2016). URL: [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related biaryl compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing this challenging reaction, troubleshooting common issues, and understanding the chemical principles that govern success.

The target molecule is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this transformation presents unique challenges when applied to electron-deficient heteroaryl chlorides like 2-chloropyridine derivatives. The inertness of the C-Cl bond and potential for catalyst inhibition by the pyridine nitrogen atom necessitate a carefully optimized and well-understood reaction system.[1] This guide provides a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine?

The most common and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a 2-chloro-5-halopyridine (typically 2-chloro-5-bromopyridine, to exploit the higher reactivity of the C-Br bond) with (3-isopropylphenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: Why is the choice of starting materials (2-chloro-5-bromopyridine vs. 2,5-dichloropyridine) important?

While the target retains the chlorine at the 2-position, starting with 2-chloro-5-bromopyridine is strategically advantageous. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the trend C-I > C-Br > C-Cl.[2] The C-Br bond is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst, leaving the C-Cl bond intact under carefully controlled conditions. Using 2,5-dichloropyridine would require harsher conditions and could lead to a mixture of products or reaction at the wrong position.

Q3: What is the fundamental role of the palladium catalyst and ligand in this reaction?

The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the two coupling partners together.[3][4] The ligand is arguably the most critical component for this specific transformation. For challenging substrates like 2-chloropyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are essential.[1][5] They serve multiple functions:

  • Stabilize the Pd(0) catalyst: Preventing decomposition.

  • Facilitate Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, promoting the cleavage of the strong C-Cl or C-Br bond, which is often the rate-limiting step.[5]

  • Promote Reductive Elimination: Their steric bulk helps to push the newly formed product off the palladium center, regenerating the active catalyst.[4]

Q4: Why is a base required, and how does it work?

The base is essential for the transmetalation step of the catalytic cycle.[4][6] It reacts with the organoboronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This activated boronate species more readily transfers its organic group (the 3-isopropylphenyl moiety) to the palladium(II) center, displacing the halide.[3][6]

Troubleshooting Guide: From Low Yield to Side Reactions

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Problem Area 1: Low or No Product Conversion

Q: My reaction shows very little or no consumption of the starting materials, even after several hours. What are the most likely causes?

This issue almost always points to an inactive catalytic system or suboptimal reaction conditions. 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts, and the pyridine nitrogen can coordinate with the palladium center, effectively poisoning the catalyst.[1][2][7]

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] A more robust system is required.

    • Recommendation: Switch to a more active catalyst system featuring bulky, electron-rich ligands. Buchwald ligands, such as SPhos, XPhos, or RuPhos, are often highly effective for heteroaryl chlorides.[9] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[6][9]

  • Increase Reaction Temperature: The oxidative addition to the C-Cl bond has a high activation energy.

    • Recommendation: Increase the reaction temperature, typically to a range of 80-120 °C.[9] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often in minutes instead of hours.[7][9]

  • Check for Oxygen: The active Pd(0) catalyst is highly sensitive to oxidation, which renders it inactive.

    • Recommendation: Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the reaction.

  • Assess the Base: The strength and solubility of the base are critical.

    • Recommendation: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often used.[9] If solubility is an issue in a purely organic solvent, a solvent system containing water (e.g., dioxane/water, toluene/water) can be beneficial.[7][9]

Troubleshooting Workflow for Low Yield

G start Low or No Yield cat_check Is the Catalyst System Active Enough? (e.g., using Pd(PPh3)4) start->cat_check temp_check Is Temperature Sufficiently High? (< 80 °C) cat_check->temp_check No sol_cat Switch to High-Activity Catalyst (e.g., Pd(OAc)2/SPhos, Pd(dppf)Cl2, NHC-Pd) cat_check->sol_cat Yes inert_check Is the System Oxygen-Free? temp_check->inert_check No sol_temp Increase Temperature (80-120 °C) or Use Microwave temp_check->sol_temp Yes reagent_check Are Reagents High Purity? inert_check->reagent_check No sol_inert Rigorously Degas Solvents & Maintain Inert Atmosphere (Ar/N2) inert_check->sol_inert Yes success Reaction Optimized reagent_check->success No sol_reagent Use Fresh, High-Purity Boronic Acid and Dry Solvents reagent_check->sol_reagent Yes sol_cat->success sol_temp->success sol_inert->success sol_reagent->success

Caption: A workflow diagram for troubleshooting low yields.

Problem Area 2: Significant Side-Product Formation

Q: My reaction is working, but I'm getting a lot of benzeneisopropyl (from protodeboronation) as a byproduct. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by excess water, high temperatures, or certain bases.[7]

Troubleshooting Steps:

  • Use Fresh Reagents: Boronic acids can degrade over time. Use fresh, high-purity (3-isopropylphenyl)boronic acid.

  • Minimize Water: While some water is often beneficial for dissolving the base, excess can promote this side reaction. Try reducing the amount of water in your co-solvent system or using anhydrous conditions with a soluble base.

  • Switch to a Boronate Ester: Boronic acid pinacol esters are often more stable and less prone to protodeboronation.[2] You can either purchase the ester or synthesize it from the boronic acid.

  • Optimize Base and Temperature: Sometimes a milder base or slightly lower temperature can disfavor the protodeboronation pathway relative to the desired coupling.

Q: I'm observing a significant amount of a biaryl impurity derived from the self-coupling of my boronic acid. What causes this and how can I stop it?

This side reaction is called homocoupling and is often catalyzed by palladium, especially in the presence of oxygen.[2]

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Oxygen can promote the homocoupling pathway. Ensure your inert gas technique is flawless.[9]

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1–1.2 equivalents) is common, but a large excess can favor homocoupling.

  • Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling relative to the cross-coupling reaction.[9]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices to mitigate the common issues discussed above.

Materials:

  • 2-Chloro-5-bromopyridine (1.0 equiv)

  • (3-isopropylphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-bromopyridine, (3-isopropylphenyl)boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2][9]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 dioxane/water mixture. The solvent should be sparged with argon or nitrogen for at least 30 minutes prior to use.[7]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the 2-chloro-5-bromopyridine.[2] Reactions are typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Data Summary: Impact of Reaction Parameters

The choice of reaction components is critical for success. The following table summarizes general trends observed when optimizing this type of Suzuki-Miyaura coupling.

ParameterCommon OptionsImpact on Yield/PurityRationale
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂HighThese are stable Pd(II) or Pd(0) sources that form the active catalyst in situ.
Ligand PPh₃, SPhos, XPhos, RuPhos , NHC ligandsCritical Bulky, electron-rich ligands are essential to promote the difficult oxidative addition of the C-Cl bond and prevent catalyst deactivation.[1][5][9]
Base K₂CO₃, K₃PO₄ , Cs₂CO₃, KFHighA strong base is needed to form the boronate "ate" complex for efficient transmetalation.[6][9] K₃PO₄ is often a good balance of reactivity and handling.
Solvent Dioxane/H₂O , Toluene/H₂O, THF/H₂OModerateAprotic solvents with some water are often optimal to dissolve both organic substrates and the inorganic base.[9]
Temperature 80 - 120 °CHighHigher temperatures are required to overcome the activation energy for C-Cl bond cleavage.[9]

Reaction Mechanism Visualization

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium catalyst.

G pd0 Pd(0)L2 (Active Catalyst) aryl_pd_complex Ar-Pd(II)(X)L2 pd0->aryl_pd_complex Oxidative Addition oxid_add Oxidative Addition diaryl_pd_complex Ar-Pd(II)(Ar')L2 aryl_pd_complex->diaryl_pd_complex Transmetalation transmetal Transmetalation diaryl_pd_complex->pd0 Reductive Elimination product Ar-Ar' (Product) diaryl_pd_complex->product reduct_elim Reductive Elimination sub1 Ar-X (2-Chloro-5-R-Pyridine) sub1->pd0 sub2 Ar'-B(OH)2 (Boronic Acid) sub2->aryl_pd_complex base Base (e.g., K3PO4) base->sub2 activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3]

References

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC). Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central (PMC). Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (hereafter referred to as CIPP) in aqueous media. Given the compound's chemical structure, poor aqueous solubility is an expected challenge that can impede experimental reproducibility and limit its application. This document provides a systematic approach to understanding and overcoming these challenges, grounded in established physicochemical principles.

Understanding the Molecule: An Inferred Physicochemical Profile

A precise experimental characterization of CIPP is not widely available. However, we can infer its properties based on its structural components to guide our solubilization strategy.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. This means it can be protonated to form a positively charged, and therefore more water-soluble, salt at an acidic pH.[1] The pKa of pyridine itself is ~5.2; the chloro-substituent is electron-withdrawing and will likely lower this value slightly.

  • 3-isopropyl-phenyl Group: This large, non-polar (lipophilic) moiety is the primary contributor to the molecule's hydrophobicity and, consequently, its poor solubility in water.

  • Chloro Group: This group adds to the molecule's overall hydrophobicity.

Based on this structure, CIPP is classified as a hydrophobic, weakly basic compound. Its dissolution in neutral aqueous buffers (like PBS at pH 7.4) is expected to be very low.

Property Inferred Characteristic Rationale & Implication for Solubility
Aqueous Solubility Poor / Very LowThe large hydrophobic isopropyl-phenyl group limits interaction with polar water molecules.[2]
LogP (Octanol-Water) HighThe molecule is expected to preferentially partition into non-polar environments over water.
Compound Class Weak BaseThe pyridine nitrogen is ionizable. This is the primary handle for solubility enhancement via pH modification.[1][3]
Recommended Stock Solvent Organic SolventsA polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a polar protic solvent like ethanol is required for initial dissolution.

Frequently Asked Questions (FAQs)

Q1: I tried to dissolve CIPP directly in my PBS buffer (pH 7.4) and it didn't work. Why? At neutral pH, the pyridine nitrogen on CIPP is predominantly in its neutral, non-ionized form. The molecule's large hydrophobic region prevents it from effectively dissolving in water without this solubilizing charge. Direct dissolution in aqueous buffers is not a recommended procedure.[4]

Q2: My CIPP dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture media. What is happening? This is a common phenomenon known as solvent-shift precipitation. DMSO can dissolve CIPP at high concentrations, but when this stock solution is diluted into an aqueous medium, the DMSO concentration drops significantly. The solvent environment becomes predominantly aqueous, and the compound's low intrinsic aqueous solubility takes over, causing it to precipitate.[5]

Q3: What is the best first step to try and solubilize CIPP for my experiment? The most straightforward and often effective first approach is pH adjustment . By lowering the pH of your aqueous medium, you can protonate the pyridine nitrogen, forming a more soluble salt. This should always be the initial strategy for ionizable compounds before moving to more complex formulations.[3]

Q4: Can the solubilization method affect my experimental results? Absolutely. Organic co-solvents like DMSO can have biological effects or be toxic to cells at higher concentrations. Surfactants can interfere with protein assays or membrane integrity. It is crucial to run appropriate vehicle controls (your final aqueous solution containing all solubilizing agents but no CIPP) in all experiments to account for any effects of the formulation itself.

Systematic Troubleshooting & Solubilization Workflow

We recommend a tiered approach to finding the optimal solubilization strategy. Start with the simplest method and only proceed to more complex techniques if necessary.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: CIPP Powder stock Prepare Concentrated Stock in 100% DMSO or Ethanol (e.g., 10-50 mM) start->stock ph_adjust Strategy 1: pH Adjustment Dilute stock into acidic buffer (e.g., pH 3.0-5.0) stock->ph_adjust ph_check Is compound soluble and stable at the required concentration? ph_adjust->ph_check cosolvent Strategy 2: Co-solvents Increase % of organic solvent in final aqueous solution (e.g., 1-5% DMSO) ph_check->cosolvent No success Success: Proceed with Experiment (Always include vehicle control) ph_check->success Yes cosolvent_check Is it soluble? Is the solvent % compatible with the assay? cosolvent->cosolvent_check surfactant Strategy 3: Surfactants Formulate with Tween® 80 or other non-ionic surfactant cosolvent_check->surfactant No cosolvent_check->success Yes surfactant_check Is it soluble? Is the surfactant compatible with the assay? surfactant->surfactant_check cyclodextrin Strategy 4: Cyclodextrins Formulate with HP-β-CD to form inclusion complex surfactant_check->cyclodextrin No surfactant_check->success Yes cyclodextrin_check Is it soluble? Is the formulation suitable for the experiment? cyclodextrin->cyclodextrin_check cyclodextrin_check->success Yes fail Re-evaluate: Consider alternative formulation or compound analog cyclodextrin_check->fail No

Caption: A decision tree for systematically troubleshooting the solubility of CIPP.

Detailed Experimental Protocols

Protocol 4.1: Preparation of a High-Concentration Stock Solution

Rationale: Creating a concentrated stock in a suitable organic solvent is the mandatory first step before attempting any aqueous dilutions. DMSO is generally preferred for its high solubilizing power.

Materials:

  • 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (CIPP) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortexer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh a small amount of CIPP powder (e.g., 1-5 mg) into a tared vial.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source. It should be clear and free of any visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Protocol 4.2: pH-Dependent Solubility Enhancement

Rationale: To leverage the basicity of the pyridine ring, we will dilute the organic stock into a buffer with a pH low enough to ensure protonation and salt formation, thereby increasing aqueous solubility.[1][3] For reproducible results, it's recommended to use a buffer system with a pH at least one to two units below the compound's pKa.[6]

Materials:

  • CIPP stock solution (from Protocol 4.1)

  • Aqueous buffers at various pH values (e.g., 50 mM citrate buffer at pH 3.0, 4.0; 50 mM acetate buffer at pH 5.0)

  • Final experimental buffer (e.g., PBS at pH 7.4 for comparison)

Procedure:

  • Prepare Buffers: Have a series of buffers ready.

  • Dilution Test: In separate tubes, add the desired volume of each buffer (e.g., 990 µL).

  • Add CIPP Stock: While vortexing the buffer, add a small volume of the CIPP stock solution (e.g., 10 µL) to achieve the final desired concentration. It is critical to add the stock solution to the buffer, not the other way around, and to ensure rapid mixing.

  • Observation: Incubate the solutions at the desired experimental temperature for 15-30 minutes.

  • Verification: Visually inspect each tube for precipitation or cloudiness. A clear solution indicates that the compound is soluble under those conditions.

  • Selection: Choose the lowest pH buffer that maintains solubility and is compatible with your experimental system. Remember to adjust the final pH of your complete experimental medium if necessary and to confirm that the compound remains in solution.

Protocol 4.3: Solubilization Using Co-solvents

Rationale: If pH adjustment is not feasible or sufficient, adding a small amount of a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the aqueous medium.[5][7]

Materials:

  • CIPP stock solution (from Protocol 4.1)

  • Aqueous experimental buffer (e.g., PBS)

  • Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG 400)

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Prepare your aqueous buffer containing different final percentages of the co-solvent (e.g., 1%, 2%, 5% DMSO). For example, to make a 1% DMSO solution, add 10 µL of DMSO to 990 µL of buffer.

  • Add CIPP Stock: Add the required volume of CIPP stock solution (which is itself in a co-solvent like DMSO) to the co-solvent/buffer mixture to reach the final desired CIPP concentration. Remember to account for the DMSO from the stock solution in your final percentage calculation.

  • Observation & Verification: Vortex, incubate, and visually inspect for precipitation as described in Protocol 4.2.

  • Optimization: Use the lowest percentage of co-solvent that maintains solubility to minimize potential artifacts in your experiment. Always test this vehicle control for effects in your assay.

Protocol 4.4: Solubilization Using Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules like CIPP, forming an "inclusion complex" that is water-soluble.[][9][10] This method is often used when organic solvents must be avoided.

Materials:

  • CIPP stock solution (from Protocol 4.1, preferably in ethanol if DMSO is problematic)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous experimental buffer

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v). This may require gentle warming and stirring.

  • Formulation: Add a small volume of the CIPP stock solution to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously and allow it to incubate, ideally with shaking or stirring, for at least 1-2 hours at room temperature to facilitate the formation of the inclusion complex.

  • Verification: After incubation, check for clarity. You may need to filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

  • Optimization: The ratio of cyclodextrin to CIPP may need to be optimized. Molar ratios from 1:1 to 10:1 (Cyclodextrin:CIPP) are a good starting point for testing.

Method Mechanism Pros Cons
pH Adjustment Forms a soluble salt by protonating the pyridine nitrogen.[3]Simple, inexpensive, avoids organic solvents.Requires an acidic pH which may not be compatible with all biological systems.
Co-solvents Reduces the polarity of the aqueous solvent.[7]Effective for many compounds, easy to prepare.Potential for solvent toxicity/artifacts in assays; risk of precipitation on dilution.[4]
Surfactants Micellar encapsulation of the hydrophobic compound.[11]High solubilizing capacity above the CMC.Can interfere with assays, potential for cell lysis at high concentrations.
Cyclodextrins Forms a water-soluble host-guest inclusion complex.[12][13]Low toxicity, well-established for in-vivo use.Can be more expensive, may require optimization of the molar ratio.

References

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research (JOCPR).Link

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, PMC - NIH.Link

  • A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, PMC.Link

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.Link

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), PMC.Link

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.Link

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn.Link

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.Link

  • Solubilization by surfactants: Significance and symbolism. ScienceDirect.Link

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Journal of Applied Pharmaceutical Science.Link

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate.Link

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.Link

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.Link

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key.Link

  • Solubilization techniques used for poorly water-soluble drugs. PubMed.Link

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.Link

  • Method for improving water solubility of water-insoluble or sparingly water-soluble drugs. Google Patents.Link

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications.Link

  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.Link

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ScienceDirect.Link

  • PH adjustment: Significance and symbolism. ScienceDirect.Link

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. Analytical Chemistry, PMC - NIH.Link

  • Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds. PASCO scientific.Link

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.Link

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.Link

  • 2-Chloro-5-nitropyridine. PubChem.Link

  • Solubility Rules Help Avoid Water Treatment Pitfalls. The Analyst.Link

  • Control pH During Method Development for Better Chromatography. Agilent.Link

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics - ACS Publications.Link

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Usona Institute.Link

  • WATER CHEMISTRY TIPS AND TROUBLESHOOTING. Alliance for the Chesapeake Bay.Link

  • Solving solubility issues in modern APIs. Teva API.Link

  • 2-CHLORO-5-PHENYLPYRIDINE - Physico-chemical Properties. ChemBK.Link

  • 2-Chloro-5-(trifluoromethyl)pyridine 98. Sigma-Aldrich.Link

  • 2-Chloro-5-isopropyl-3-methoxypyridine. BLD Pharm.Link

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.Link

  • Tackling Solubility Challenges. Pharmaceutical Technology.Link

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.Link

  • Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-(methane sulfonamido)ethyl]pyridine-3-carboxamide. PubChem.Link

  • 2-Chloro-5-(chloromethyl)pyridine. ResearchGate.Link

  • A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated. Journal of Physical and Chemical Reference Data.Link

  • 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. Merck.Link

  • 2-Chloro-5-phenylpyridine. Appchem.Link

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.Link

Sources

Removal of impurities from 2-Chloro-5-(3-isopropyl-phenyl)-pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing 2-Chloro-5-(3-isopropyl-phenyl)-pyridine via a Suzuki-Miyaura cross-coupling (typically reacting 5-bromo-2-chloropyridine with 3-isopropylphenylboronic acid) presents distinct purification challenges. The target molecule contains a basic pyridine nitrogen that strongly chelates transition metals, while the biphasic reaction conditions can promote the formation of specific organic byproducts.

This guide is designed for drug development professionals and provides field-proven, self-validating protocols to address the root causes of these impurities.

Visual Workflow: Impurity Generation and Mitigation

Fig 1: Stepwise purification workflow for isolating API-grade cross-coupled pyridine derivatives.

FAQ 1: Palladium Remediation & ICH Q3D Compliance

Q: After standard aqueous workup, my product still contains >1,500 ppm of palladium. Traditional silica chromatography isn't removing it. Why is this happening, and how do I reduce Pd to <10 ppm without losing product yield?

Causality & Expert Insight: In pharmaceutical syntheses, target molecules frequently contain heteroatoms that act as strong competing ligands for palladium[1]. The nitrogen atom in your 2-chloro-5-arylpyridine product coordinates directly with residual Pd(0) and Pd(II) species. Because the product itself binds the metal, simple physical separation techniques (like standard silica chromatography or basic phase separation) will fail, often resulting in co-elution or severe API loss[1].

Solution: You must employ a chemisorption strategy using functionalized solid-phase metal scavengers. These scavengers possess functional groups (like thiourea or trimercaptotriazine) that have a thermodynamically higher binding affinity for palladium than your pyridine product[1].

Table 1: Quantitative Comparison of Palladium Scavengers for Suzuki Streams

Scavenger TypeActive Functional GroupLoading CapacityOptimal TempTypical Pd Reduction
MP-TMT [2]Macroporous Polystyrene-bound Trimercaptotriazine>0.5 mmol/g22 °C – 45 °C~850 ppm to <10 ppm
Thiourea Alkyl Silica [3]Silica-bound ThioureaUp to 2.4 mmol/g45 °C – 60 °C150–220 ppm to <1 ppm
SiliaMetS Thiol [4]Silica-bound 1-propanethiol~1.2 mmol/g22 °C – 60 °C>1000 ppm to <50 ppm

Self-Validating Protocol: Two-Stage Palladium Scavenging

  • Pre-treatment Wash: Dilute the crude organic reaction mixture in toluene. Wash the organic layer with 20% aqueous sodium bisulfite (NaHSO₃) at 60 °C for 1 hour. This chemical wash disrupts loose Pd-complexes and typically drops gross Pd levels from ~8,000 ppm down to ~100 ppm[5].

  • Phase Separation: Isolate the organic layer and discard the aqueous waste.

  • Scavenger Addition: Add 5 equivalents (relative to the initial molar amount of Pd catalyst used) of MP-TMT resin or Thiourea Alkyl Silica to the organic phase[3],[2].

  • Incubation: Stir the heterogeneous mixture vigorously at 45 °C for 12–16 hours to ensure complete chemisorption[2].

  • Filtration & In-Process Control (IPC): Filter the scavenger resin through a Celite pad.

    • Self-Validation Step: Submit a 1 mL aliquot of the filtrate for quantitative Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2].

    • Logic Gate: If Pd is <10 ppm, proceed to crystallization. If Pd >10 ppm, re-treat the filtrate with 2 additional equivalents of scavenger.

FAQ 2: Suppressing Homocoupling Dimers

Q: I am observing a persistent, highly lipophilic impurity that co-elutes with my product. LC-MS indicates it is the 3,3'-diisopropylbiphenyl dimer. How do I remove this?

Causality & Expert Insight: This impurity is the result of a Pd(II)-mediated oxidative homocoupling of your 3-isopropylphenylboronic acid starting material[6]. In the presence of trace dissolved oxygen, the catalytic cycle is diverted away from the desired cross-coupling pathway. This side reaction consumes your expensive boronic acid and generates a lipophilic dimer that is notoriously difficult to purge via standard crystallization[6].

Fig 2: Divergent pathways of boronic acid leading to desired product vs. homocoupling impurities.

Solution: Rather than attempting to separate the dimer post-reaction, the most effective strategy is process modification to completely suppress its formation upstream[6].

Self-Validating Protocol: Homocoupling Prevention

  • Deoxygenation (Critical Step): Prior to catalyst introduction, subject the biphasic solvent mixture (e.g., Toluene/Water/Base) to a vigorous subsurface nitrogen (N₂) sparge for a minimum of 30 minutes to rigorously exclude dissolved oxygen[6].

  • Reducing Agent Addition: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture. This minimizes the concentration of free Pd(II) without inhibiting the oxidative addition of your 5-bromo-2-chloropyridine[6].

  • Reaction Execution: Add the palladium catalyst and heat to the required temperature.

  • IPC Validation: Monitor the reaction progress via HPLC at 2 hours.

    • Logic Gate: The homocoupling dimer should be suppressed to <0.1% area. If dimer levels exceed 0.5%, halt the reaction, verify the integrity of your nitrogen line, and increase the pre-reaction sparging duration for the next batch.

FAQ 3: Regioselectivity and Dehalogenation

Q: My starting material (5-bromo-2-chloropyridine) has two halogens. How do I ensure the boronic acid only couples at the 5-position and doesn't dechlorinate or over-arylate?

Causality & Expert Insight: The oxidative addition step in the Suzuki-Miyaura cycle is highly sensitive to the carbon-halogen bond dissociation energy. The C-Br bond at the 5-position is significantly weaker than the C-Cl bond at the 2-position, naturally favoring the desired regioselectivity. However, if the reaction is pushed with excess equivalents of boronic acid, elevated temperatures, or highly electron-rich dialkylbiaryl phosphine ligands, the catalyst can undergo a secondary oxidative addition at the C-Cl bond, leading to over-arylation or hydrodehalogenation.

Solution:

  • Stoichiometric Control: Strictly limit the 3-isopropylphenylboronic acid to 1.05 - 1.10 equivalents. Do not use a large excess.

  • Catalyst Selection: Utilize standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. These provide excellent chemoselectivity for Br over Cl. Avoid overly reactive Buchwald-type ligands (e.g., XPhos or SPhos) for this specific transformation unless strictly required by steric hindrance, as they lower the activation barrier for C-Cl insertion.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Sopachem / Biotage URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Source: Organic Process Research & Development, ACS Publications URL:[Link]

Sources

Minimizing byproduct formation in the synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. Our focus is to diagnose and mitigate the formation of common byproducts, thereby improving yield, purity, and process reliability. The insights provided are based on established mechanistic principles of cross-coupling chemistry and practical, field-proven optimization strategies.

Troubleshooting & FAQs: Minimizing Byproduct Formation

The synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The primary coupling partners are an activated pyridine derivative, most commonly 2-chloro-5-bromopyridine , and (3-isopropylphenyl)boronic acid . While effective, this reaction is often plagued by several key side reactions that can complicate purification and significantly reduce the yield of the desired product.

Q1: My crude reaction mixture contains a significant amount of 3,3'-diisopropylbiphenyl. What causes this homocoupling, and how can I prevent it?

A1: The formation of a symmetrical biaryl, in this case, 3,3'-diisopropylbiphenyl, is a result of the homocoupling of your boronic acid reagent. This is one of the most common side reactions in Suzuki-Miyaura couplings.[1] There are two primary mechanistic pathways that lead to this byproduct:

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can react directly with two molecules of the boronic acid at the beginning of the reaction. This process forms the homocoupled dimer and reduces the Pd(II) to the catalytically active Pd(0) state.[1] While this initiates the desired catalytic cycle, it consumes your nucleophile in an unproductive pathway.

  • Oxidative Homocoupling: The presence of dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids, often through a Pd-peroxo species.[2][3]

Mitigation Strategies:

  • Catalyst Selection: Utilize a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the initial Pd(II) reduction step that consumes the boronic acid.[1] Alternatively, use modern palladacycle precatalysts (e.g., G2 or G3 precatalysts) that rapidly and efficiently generate the active Pd(0) species upon exposure to base.[4]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical.[3] Ensure all solvents and reagents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the aryl halide (2-chloro-5-bromopyridine) relative to the boronic acid. This can help ensure the boronic acid is consumed by the desired cross-coupling pathway.[5]

  • Slow Addition: In some cases, the slow addition of the boronic acid solution to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]

Q2: I am isolating 2-chloropyridine as a major byproduct. Why is this dehalogenation occurring and how can I suppress it?

A2: The formation of 2-chloropyridine indicates that your starting material, 2-chloro-5-bromopyridine, is undergoing hydrodehalogenation (or more specifically, hydrodebromination). This is a reductive process where the bromine atom is replaced by a hydrogen atom. The key culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[6]

This Pd-H species can arise from several sources:

  • Reaction of the palladium complex with bases, especially alkoxides or hydroxides.

  • Reaction with trace water or protic solvents like alcohols.[6]

  • Decomposition of other reagents.

Once formed, the Pd-H intermediate can undergo reductive elimination with the aryl group, releasing the dehalogenated byproduct and regenerating Pd(0).[6]

Mitigation Strategies:

  • Choice of Base: Use non-hydride donating bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides or alkoxides, especially if alcoholic solvents are used.[4][6]

  • Solvent Purity: Use high-purity, anhydrous solvents. While many Suzuki protocols require a small amount of water to facilitate the reaction, using rigorously dried aprotic solvents like dioxane, toluene, or THF can minimize extraneous sources of protons and hydrides.[6]

  • Temperature Control: Avoid excessively high reaction temperatures. While higher temperatures increase the reaction rate, they can also accelerate the rate of side reactions like dehalogenation. Run the reaction at the lowest temperature that provides a reasonable conversion rate.[1]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often accelerate the rate of the desired reductive elimination (forming the product) over competing side reactions.[2]

Q3: My analysis shows the presence of cumene (isopropylbenzene). What is the origin of this impurity?

A3: The presence of cumene is due to a side reaction called protodeborylation . In this process, the C-B bond of the (3-isopropylphenyl)boronic acid is cleaved and replaced by a C-H bond, consuming the boronic acid without it participating in the cross-coupling.[7] This reaction is essentially the hydrolysis of the boronic acid and is often catalyzed by residual palladium or can even occur non-catalytically under aqueous conditions, especially at elevated temperatures.[7][8]

Mitigation Strategies:

  • Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boroxines, and both are susceptible to protodeborylation. Using more stable boronic esters, such as pinacol esters (Bpin), can significantly reduce this side reaction.[9] These esters are more stable to storage and often hydrolyze slowly under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing decomposition.[8][10]

  • Control Water Content: While Suzuki reactions often benefit from some water, an excessive amount can promote protodeborylation. The optimal solvent system is often a mixture like dioxane/water (e.g., 4:1 or 5:1 v/v).[1] Experiment to find the minimal amount of water needed for efficient coupling.

  • Reaction Time and Temperature: Do not run the reaction longer than necessary. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly to prevent the slow decomposition of the remaining boronic acid.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura coupling and the key off-cycle pathways that lead to common byproducts.

Suzuki_Byproducts cluster_main Desired Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Int L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Int Transmetal Transmetalation PdII_Int->Transmetal Ar²-B(OH)₂ + Base PdH [Pd-H] Species PdII_Int->PdH Hydride Source (Solvent, Base, H₂O) PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar¹-Ar²) RedElim->Product Ar1X 2-Chloro-5-bromo -pyridine (Ar¹-X) Ar1X->OxAdd Ar2BOH2 (3-isopropylphenyl) boronic acid (Ar²-B(OH)₂) Ar2BOH2->Transmetal Homocoupling Homocoupling (Ar²-Ar²) Ar2BOH2->Homocoupling O₂ or Pd(II) Protodeborylation Protodeborylation (Ar²-H) Ar2BOH2->Protodeborylation H₂O / H⁺ Base Base (e.g., K₃PO₄) Base->Transmetal Dehalogenation Dehalogenation PdH->Dehalogenation Reductive Elimination

Caption: The desired catalytic cycle and competing side reaction pathways.

Troubleshooting Workflow

If you observe a low yield or high impurity profile, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start High Impurity / Low Yield Observed Identify Identify Byproduct(s) via LC-MS, GC-MS, NMR Start->Identify Is_Homocoupling Major Byproduct: 3,3'-diisopropylbiphenyl? Identify->Is_Homocoupling Is_Dehalogenation Major Byproduct: 2-chloropyridine? Is_Homocoupling->Is_Dehalogenation No Solve_Homocoupling 1. Ensure rigorous inert atmosphere. 2. Degas all solvents/reagents. 3. Switch to a Pd(0) precatalyst. 4. Use slight excess of aryl bromide. Is_Homocoupling->Solve_Homocoupling Yes Is_Protodeborylation Major Byproduct: cumene? Is_Dehalogenation->Is_Protodeborylation No Solve_Dehalogenation 1. Switch to a non-hydride base (K₃PO₄). 2. Use anhydrous aprotic solvent. 3. Lower reaction temperature. 4. Screen different ligands. Is_Dehalogenation->Solve_Dehalogenation Yes Solve_Protodeborylation 1. Use (3-isopropylphenyl)boronic acid pinacol ester. 2. Optimize (minimize) water content. 3. Avoid prolonged reaction times. Is_Protodeborylation->Solve_Protodeborylation Yes End Re-run Optimized Reaction Is_Protodeborylation->End No (Check other issues: catalyst death, etc.) Solve_Homocoupling->End Solve_Dehalogenation->End Solve_Protodeborylation->End

Caption: A systematic workflow for troubleshooting byproduct formation.

Optimized Experimental Protocol

This protocol incorporates the mitigation strategies discussed above to provide a robust starting point for the synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Table 1: Reagent Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Chloro-5-bromopyridine192.451.01.92 g
(3-isopropylphenyl)boronic acid pinacol ester260.181.12.86 g
Pd(dppf)Cl₂·CH₂Cl₂816.640.02 (2 mol%)163 mg
Potassium Phosphate (K₃PO₄), anhydrous212.273.06.37 g
1,4-Dioxane, anhydrous--40 mL
Water, degassed--10 mL

Procedure:

  • Inert Atmosphere Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromopyridine (1.0 eq), (3-isopropylphenyl)boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Seal and Purge: Seal the flask with a septum and purge the vessel by evacuating under vacuum and backfilling with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 parts) and degassed water (1 part) via cannula or syringe. The solvents should be thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The color of the mixture will typically darken.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (2-chloro-5-bromopyridine). The reaction is typically complete within 4-12 hours. Avoid unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1511-1515. [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(30), 12474–12488. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12201-12212. [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Rivera-Fuentes, P., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 6, 84386-84390. [Link]

  • Cerna, I., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12201-12212. [Link]

  • Adamo, C., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 503-510. [Link]

  • Thomas, S. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166–1179. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of 2-chloro-5-(3-isopropyl-phenyl)-pyridine.

The primary synthetic route for this intermediate is the site-selective Suzuki-Miyaura cross-coupling of 5-bromo-2-chloropyridine with 3-isopropylphenylboronic acid. While seemingly straightforward, the di-halogenated nature of the pyridine ring and the coordination properties of the nitrogen heteroatom introduce specific chemoselectivity and catalyst-poisoning challenges. This guide provides causal troubleshooting, quantitative screening data, and self-validating protocols to ensure high yield and API-grade purity.

Mechanistic Workflow & Failure Modes

SuzukiWorkflow SM 5-Bromo-2-chloropyridine + 3-Isopropylphenylboronic acid OA Oxidative Addition (Pd) Selective at C-Br SM->OA Pd(0) Catalyst Homocouple Homocoupling / Protodeboronation (Impurities) SM->Homocouple O2 Intrusion / Excess H2O TM Transmetalation (Base Mediated) OA->TM Base, Boronic Acid Overcouple Over-coupling at C-Cl (Impurity) OA->Overcouple Excess Heat / Overactive Ligand Poison Catalyst Deactivation (Pyridine Coordination) OA->Poison Poor Ligand Choice RE Reductive Elimination TM->RE Product 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (Target Product) RE->Product

Fig 1: Suzuki-Miyaura catalytic cycle for target pyridine synthesis and primary failure modes.

Troubleshooting FAQs: Yield & Purity

Q1: Why is my reaction yielding a mixture of the desired product and a bis-coupled impurity? A1: This is a chemoselectivity failure. 5-Bromo-2-chloropyridine contains two halogens. The C2 position is intrinsically "activated" electronically due to the adjacent nitrogen. However, the C5 carbon-bromine (C-Br) bond has a significantly lower Bond Dissociation Energy (BDE) than the C2 carbon-chlorine (C-Cl) bond[1]. Because oxidative addition is the rate-determining step, it preferentially occurs at the weaker C-Br bond[1]. Causality & Solution: If you observe bis-coupling (reaction at both C5 and C2), you are likely using overly forcing conditions (temperature >100 °C) or highly active, electron-rich phosphine ligands (like trialkylphosphines) that lower the activation barrier enough to force C-Cl oxidative addition[2]. Switch to a milder catalyst system like Pd(PPh3)4 or Pd(dppf)Cl2, which are highly selective for C-Br over C-Cl, and cap the reaction temperature at 85–90 °C[2].

Q2: My reaction stalls at ~50% conversion despite having active catalyst and remaining starting material. What is happening? A2: Stalled reactions in pyridine cross-couplings are frequently caused by two competing phenomena:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, forming a stable, inactive complex (catalyst poisoning)[3].

  • Boronic Acid Degradation: 3-Isopropylphenylboronic acid is susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) in the presence of water and base, or homocoupling (forming a biaryl byproduct) if oxygen is present[3]. If the boronic acid is consumed by these side reactions, the cross-coupling will stall[4]. Causality & Solution: Use a slight excess of the boronic acid (1.2–1.5 equivalents). Ensure rigorous degassing (sparging with N2 or Ar for at least 15 minutes) to prevent homocoupling. To outcompete pyridine coordination, utilize a bidentate ligand (e.g., dppf) or a bulky monophosphine (e.g., XPhos) that sterically hinders the nitrogen from binding to the Pd center.

Q3: How can I efficiently remove residual palladium from the final product to meet API specifications (<10 ppm)? A3: Palladium binds strongly to basic nitrogen heterocycles like 2-chloro-5-(3-isopropyl-phenyl)-pyridine, making standard aqueous workups insufficient. While silica gel chromatography works for discovery-scale, it is not viable for process scale-up. Causality & Solution: Implement a targeted chemical wash. Treating the organic reaction mixture (preferably exchanged into toluene) with a 20% aqueous sodium bisulfite (NaHSO3) solution at an elevated temperature (60 °C) for 1 hour is highly effective[5]. The bisulfite coordinates with the palladium, pulling it into the aqueous phase, reducing Pd levels from >8000 ppm to <100 ppm[5]. Subsequent recrystallization will drop it below the 10 ppm threshold.

Quantitative Data: Catalyst & Condition Screening

To optimize the synthesis, a systematic screening of catalyst systems is required. The table below summarizes the expected outcomes based on ligand electronics and sterics.

Catalyst SystemSolvent SystemTemp (°C)Conversion (%)Selectivity (Mono:Bis)Primary Observation / Issue
Pd(OAc)2 / P(tBu)31,4-Dioxane / H2O100>9975:25High over-coupling at C-Cl due to ligand activity.
Pd(PPh3)4Toluene / EtOH / H2O8588>99:1Excellent selectivity, but sluggish; Pd black formation.
Pd(dppf)Cl2 1,4-Dioxane / H2O 90 >95 98:2 Optimal balance of yield, rate, and chemoselectivity.
Pd2(dba)3 / XPhosTHF / H2O809295:5Fast reaction, but slight protodeboronation observed.

Experimental Methodologies

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes a bidentate ligand to prevent pyridine poisoning and controls temperature to ensure strict C-Br chemoselectivity.

Step 1: Reagent Charging To a dry Schlenk flask, add 5-bromo-2-chloropyridine (1.0 equiv), 3-isopropylphenylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv). Step 2: Solvent Addition & Degassing Add a 4:1 mixture of 1,4-Dioxane and deionized water. Self-Validating Check: The solvent mixture must be sparged with inert gas (N2 or Ar) for a minimum of 20 minutes prior to addition. Failure to do so will result in immediate boronic acid homocoupling and a visible color change to dark black (Pd(0) oxidation). Step 3: Reaction Execution Heat the mixture to 90 °C under an inert atmosphere for 4-6 hours. Self-Validating Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the peak corresponding to 5-bromo-2-chloropyridine falls below <1% Area Under Curve (AUC). Step 4: Primary Workup Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and proceed immediately to Protocol B.

Protocol B: High-Efficiency Palladium Scavenging

This protocol replaces standard chromatography with a scalable, chemically driven extraction.

Step 1: Solvent Exchange Concentrate the combined organic layers from Protocol A under reduced pressure. Redissolve the crude residue in toluene (10 volumes relative to theoretical yield). Step 2: Bisulfite Wash Add an equal volume of 20% w/v aqueous Sodium Bisulfite (NaHSO3) to the toluene solution. Step 3: Thermal Extraction Vigorously stir the biphasic mixture at 60 °C for 1 hour. Causality: The elevated temperature ensures the target pyridine remains highly soluble in the organic phase, while the NaHSO3 aggressively coordinates and extracts the palladium into the aqueous phase. Step 4: Phase Separation Filter the warm mixture through a celite pad to remove any precipitated Pd black. Transfer to a separatory funnel and separate the layers. Step 5: Final Isolation Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield highly pure 2-chloro-5-(3-isopropyl-phenyl)-pyridine.

References

  • 1 - Chemical Science (RSC Publishing) 2.3 - Benchchem

  • 2 - RSC Books 4.5 - Organic Process Research & Development (ACS Publications)

  • 4 - Reddit (r/chemistry)

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In pharmaceutical process chemistry and drug discovery, few transformations are as ubiquitous—yet as notoriously problematic—as the Suzuki-Miyaura cross-coupling of 2-chloropyridines. Often referred to in the literature as the "2-Pyridyl Problem" 1, this class of substrates introduces severe kinetic and thermodynamic bottlenecks into the standard catalytic cycle.

To troubleshoot effectively, we must abandon trial-and-error screening and focus on causality. The core issue is a kinetic mismatch: the oxidative addition of palladium into the strong, electron-deficient C-Cl bond is inherently sluggish. This delay leaves the organoboron partner exposed to the basic reaction medium, accelerating competitive protodeboronation 2. Concurrently, the highly Lewis basic nitrogen of the 2-chloropyridine can coordinate to the palladium center (κ-N coordination), forming a stable, off-cycle thermodynamic sink that rapidly poisons the catalyst 3.

This guide provides a causality-driven framework, diagnostic tools, and a self-validating protocol to overcome these competing side reactions.

Mechanistic Workflow & Failure Modes

To diagnose your reaction, you must first visualize where the catalytic cycle is breaking down. The diagram below illustrates the productive pathway versus the three primary off-cycle failure modes: catalyst poisoning, protodeboronation, and homocoupling.

SuzukiTroubleshooting Pd0 Active Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Cl Pd(II)(Py)(Cl)L OxAdd->PdII_Cl 2-Chloropyridine TransMet Transmetalation PdII_Cl->TransMet + Ar'-B(OH)2 Poisoning Catalyst Poisoning (κ-N Coordination) PdII_Cl->Poisoning Off-cycle sink PdII_Ar2 Pd(II)(Py)(Ar')L TransMet->PdII_Ar2 Protodeboronation Protodeboronation (Ar'-H) TransMet->Protodeboronation H2O / Base Homocoupling Homocoupling (Ar'-Ar') TransMet->Homocoupling Trace O2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting off-cycle catalyst poisoning and protodeboronation.

Quantitative Diagnostic Matrix

When a reaction fails, the crude mixture contains the answers. Use this quantitative matrix to analyze your LC-MS/NMR data and identify the dominant side reaction.

Side ReactionDiagnostic Identifier (LC-MS / NMR)Typical Yield ImpactPrimary CausalityResolution Strategy
Protodeboronation [M - B(OH)2 + H]+ (Ar'-H peak)-40% to -80%Slow transmetalation; base/H₂O-catalyzed cleavage of the C-B bond.Slow-release boronates (MIDA/Bpin); anhydrous conditions.
Catalyst Poisoning Stalled conversion; High recovery of Ar-Cl-50% to -90%κ-N coordination of the pyridine nitrogen to Pd(II) forming an inactive complex.Sterically demanding Buchwald ligands (e.g., XPhos); Pd G3 precatalysts.
Homocoupling [2M - 2B(OH)2]+ (Ar'-Ar' peak)-10% to -30%O₂-mediated oxidative dimerization; Pd(II) reduction consuming boronic acid.Rigorous freeze-pump-thaw degassing; Switch to a Pd(0) precatalyst.
Hydrodehalogenation [M - Cl + H]+ (Pyridine peak)-5% to -15%Hydride transfer from alcohol solvents or amine bases to the Pd(II) intermediate.Switch to aprotic solvents (dioxane/toluene) and inorganic bases.
Deep-Dive FAQs & Causality Analysis

Q1: Why am I recovering massive amounts of deborylated starting material (Ar'-H) instead of my cross-coupled product? A1: You are observing protodeboronation , the cleavage of the C-B bond by a proton source (usually water) 4. Causality: This is a kinetic issue. If transmetalation is slower than the background hydrolysis rate of the boronic acid, your nucleophile will degrade before it can react. Interestingly, recent automated high-throughput studies have demonstrated that the bulky phosphine ligands (like P(t-Bu)₃) required to activate the C-Cl bond can actually accelerate palladium-catalyzed protodeboronation 2. Resolution: Implement a "slow-release" boron strategy. By using MIDA boronates or pinacol esters (Bpin), the active boronic acid is generated in situ at a low steady-state concentration, preventing bulk degradation 5. Alternatively, switch to anhydrous conditions using potassium trimethylsilanolate (TMSOK) and trimethyl borate, which buffers the base and mitigates catalyst deactivation 6.

Q2: My reaction stalls at 20% conversion. Spiking in more catalyst or boronic acid doesn't restart it. What is happening? A2: Your catalyst has been poisoned via κ-N coordination . Causality: The nitrogen atom adjacent to the chloride in 2-chloropyridine is highly Lewis basic. After oxidative addition, this nitrogen can coordinate to the palladium center, forming an unreactive, stable complex that removes the catalyst from the active cycle 3. Resolution: Use sterically demanding Buchwald ligands (e.g., XPhos or SPhos). The massive steric bulk of the dicyclohexyl and triisopropylphenyl groups physically blocks the pyridine nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward.

Q3: I am seeing a significant amount of boronic acid homocoupling (Ar'-Ar'). How do I suppress this? A3: Homocoupling is an oxidative side reaction driven by trace oxygen or the catalyst precursor itself. Causality: When using Pd(II) precatalysts like Pd(OAc)₂, the palladium must be reduced to Pd(0) to enter the catalytic cycle. This reduction often consumes two equivalents of your boronic acid, yielding the homocoupled dimer 4. Furthermore, trace O₂ can turn the system into an oxidative coupling catalyst. Resolution: Use a pre-activated Pd(II) precatalyst like XPhos Pd G3, which rapidly generates the active mono-ligated Pd(0) species upon mild base activation without consuming your boronic acid. Combine this with rigorous freeze-pump-thaw degassing.

Self-Validating Experimental Protocol

Standard Operating Procedure: Robust Suzuki-Miyaura Coupling of 2-Chloropyridines This protocol utilizes a Pd G3 precatalyst and a slow-release boronate ester to systematically eliminate the failure modes described above. It is designed as a self-validating system; visual and analytical checkpoints will confirm whether the kinetic balance has been achieved.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under rigorous nitrogen flow, charge a Schlenk flask with 2-chloropyridine (1.0 equiv), the heteroaryl boronic acid pinacol ester (1.2 equiv), XPhos Pd G3 (2 mol %), and anhydrous K₃PO₄ (3.0 equiv). Causality Note: XPhos Pd G3 ensures a strict 1:1 Pd-to-ligand ratio, preventing excess unligated palladium from catalyzing protodeboronation. K₃PO₄ is chosen as a mild, insoluble base that slowly dissolves in the biphasic mixture, throttling the transmetalation rate to match the sluggish oxidative addition.

  • Solvent Degassing: Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water. Subject the mixture to three consecutive freeze-pump-thaw cycles. Validation Checkpoint 1 (Visual): If the solvent mixture contains dissolved oxygen, the reaction will turn black within 10 minutes of heating due to Pd black precipitation (ligand oxidation). A properly degassed solution will remain a clear, pale yellow/orange throughout the reaction.

  • Reaction Execution: Add the degassed solvent to the Schlenk flask via syringe. Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Monitoring (Self-Validation 2): After 1 hour, pull a 50 µL aliquot under N₂, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Scenario A (Ar-Cl intact, Boronate consumed): Protodeboronation is outcompeting transmetalation. Lower the temperature to 60 °C or switch to a more stable MIDA boronate 5.

    • Scenario B (Both starting materials intact): Catalyst poisoning has occurred. Verify ligand integrity; consider increasing the steric bulk (e.g., switching to tBuXPhos).

    • Scenario C (Product mass dominant): The kinetic balance is optimal. Proceed to completion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via flash chromatography.

References
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: Semantic Scholar URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The Suzuki Reaction - Andrew G Myers Research Group Source: Harvard University URL:[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Overcoming Challenges in Chlorinated Pyridine Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when isolating chlorinated pyridine intermediates.

Chlorinated pyridines are foundational building blocks in agrochemical and pharmaceutical synthesis. However, their purification is notoriously difficult. The highly electronegative chlorine atoms drastically alter the electron density of the pyridine ring, causing unpredictable shifts in basicity (pKa), while their structural similarities result in tightly clustered boiling points and crystallization hazards.

This guide synthesizes physicochemical theory with field-proven methodologies to help you troubleshoot and optimize your purification workflows.

Section 1: Physicochemical Reference Data

Successful purification relies on exploiting marginal differences in physical properties. Use this validated data to guide your experimental design.

CompoundBoiling Point (°C)Melting Point (°C)pKa (Conjugate Acid)Water Solubility
Pyridine (Reference)115-41.65.22[1]Miscible
3-Chloropyridine 148[2]Liquid2.84[2]~10 g/L[2]
2-Chloropyridine 166–170[3]-460.49[3]~25 g/L[3]
2,6-Dichloropyridine 211–212[4]83–89[4]< 0 (Non-titratable)[1]< 1 g/L[5]
Section 2: Troubleshooting Guide & FAQs

Q1: Why is standard acid-base extraction failing to partition my chlorinated pyridine isomers? A: The inductive electron-withdrawing effect of chlorine drastically lowers the pKa of the pyridine nitrogen. While unsubstituted pyridine has a pKa of 5.22[1], adding chlorine atoms pulls electron density away from the nitrogen lone pair via the sigma bond network. Consequently, 3-chloropyridine has a pKa of 2.84[2], 2-chloropyridine drops to 0.49[3], and 2,6-dichloropyridine is so sterically hindered and electron-deficient that it cannot be titrated by standard aqueous acids[1]. Causality & Fix: If you use a standard 1M HCl wash (pH ~0), you will fully protonate 3-chloropyridine, only partially protonate 2-chloropyridine, and leave 2,6-dichloropyridine entirely in the organic phase. Successful extraction requires an aqueous phase with a pH at least 1.5 to 2 units below the target molecule's pKa to ensure >95% ionization.

Q2: During fractional distillation of a 2-chloropyridine and 2,6-dichloropyridine mixture, my condenser keeps blocking. How do I prevent this? A: 2,6-Dichloropyridine is a crystalline solid at room temperature with a melting point of 83–89 °C[4], whereas 2-chloropyridine is a liquid[3]. When 2,6-dichloropyridine vapor (boiling point 211 °C[4]) reaches a standard water-cooled condenser, it rapidly desublimates or crystallizes. This causes dangerous pressure build-ups and ruins the separation. Causality & Fix: You must use a heated condenser (e.g., circulating hot oil or water maintained at 90–95 °C) to keep 2,6-dichloropyridine in a liquid state as it travels to the receiving flask.

Q3: How can I separate closely related structural isomers without relying on distillation? A: For lab-scale and preparative purification, Ion-Exchange Chromatography (IEC) or pH-zone-refining Counter-Current Chromatography (CCC) are highly effective[6]. Cation-exchange resins separate pyridine derivatives based strictly on their relative basicity rather than polarity[6]. Because the pKa values of chlorinated isomers vary significantly based on the substitution position, IEC provides superior resolution compared to standard silica gel flash chromatography[6].

Section 3: Strategic Purification Workflow

Before selecting a purification method, evaluate the Δ pKa and Δ Boiling Point of your specific mixture.

G A Crude Chlorinated Pyridine Mixture BB BB A->BB Yes (e.g., 2-Cl vs 3-Cl) B Assess pKa Differences (ΔpKa > 1.5?) C Assess Boiling Points (ΔBP > 20°C?) B->C No E Fractional Distillation (Heated Condenser) C->E Yes (e.g., 2-Cl vs 2,6-diCl) F Ion-Exchange Chromatography C->F No (Complex Isomers) D pH-Gradient Extraction BB->D Yes (e.g., 2-Cl vs 3-Cl)

Decision tree for selecting chlorinated pyridine purification methods.

Section 4: Validated Step-by-Step Methodologies
Protocol A: pH-Gradient Extraction for Isomer Separation

Objective: Isolate 3-chloropyridine, 2-chloropyridine, and 2,6-dichloropyridine from a crude synthetic mixture. Methodology:

  • Initial Solubilization: Dissolve the crude mixture in an immiscible non-polar organic solvent (e.g., dichloromethane).

  • First Extraction (Targeting 3-chloropyridine): Wash the organic layer with an aqueous buffer adjusted to pH 1.0.

    • Causality: At pH 1.0, 3-chloropyridine (pKa 2.84[2]) is highly protonated and partitions into the aqueous phase. 2-chloropyridine (pKa 0.49[3]) remains largely unprotonated.

  • Phase Separation & Self-Validation: Separate the aqueous layer. Validation: Spot the aqueous layer on a TLC plate (after neutralizing a micro-aliquot with NaHCO₃) to confirm the exclusive presence of the 3-chloro isomer before proceeding.

  • Second Extraction (Targeting 2-chloropyridine): Wash the remaining organic layer with a strongly acidic solution (e.g., 20% H₂SO₄).

    • Causality: The high hydronium concentration forces the protonation of 2-chloropyridine, driving it into the aqueous phase.

  • Isolation of 2,6-dichloropyridine: The remaining organic layer now contains only 2,6-dichloropyridine, which resists protonation due to severe steric hindrance[1]. Evaporate the solvent to yield the solid product.

  • Recovery: Basify the respective aqueous layers with 5M NaOH to pH > 8 to deprotonate the pyridines, then extract each with fresh dichloromethane to recover the purified liquid isomers.

Protocol B: Preparative Fractional Distillation with Thermal Management

Objective: Separate 2-chloropyridine from 2,6-dichloropyridine on a preparative scale. Methodology:

  • Apparatus Setup: Assemble a vacuum fractional distillation setup. Critically, replace the cold water in the condenser with a circulating heating fluid set to 95 °C.

  • First Fraction: Apply vacuum and heat the distillation flask. Collect the first fraction (2-chloropyridine, BP 166–170 °C at atmospheric pressure[3]).

  • Transition Phase: Monitor the vapor temperature. As it rises toward the boiling point of 2,6-dichloropyridine (211 °C[4]), ensure the condenser temperature remains strictly above 89 °C.

    • Causality: 2,6-dichloropyridine solidifies at 83–89 °C[4]. A cold condenser will cause instant crystallization, blocking the vapor path.

  • Second Fraction: Collect the liquefied 2,6-dichloropyridine in a heated or insulated receiving flask.

  • Self-Validation: Analyze fractions via GC-FID to confirm >99% isomeric purity. If cross-contamination is detected, verify that the vacuum pressure remained stable throughout the transition phase.

Sources

Preventing degradation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Introduction: A Proactive Approach to Compound Integrity

Welcome to the technical support center for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine. As a substituted chloropyridine, this compound is a valuable intermediate in pharmaceutical and materials science research. However, the reactivity of the 2-chloro-pyridine moiety, which is essential for its synthetic utility, also makes it susceptible to degradation if not stored and handled with the requisite care. Loss of compound integrity can lead to inconsistent experimental results, formation of unknown impurities, and compromised project timelines.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential degradation pathways and to offer actionable, field-proven strategies for prevention. The information herein is synthesized from established principles governing the stability of 2-chloropyridine derivatives and is intended to serve as an expert resource for maintaining the purity and stability of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: My freshly opened vial of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine appears as a colorless oil, but after some time in the lab, it has developed a yellow or brownish tint. What is causing this discoloration?

This is the most common observation for the degradation of chlorinated aromatic compounds. The discoloration is typically indicative of two primary processes:

  • Photodegradation: Chloropyridines are known to be sensitive to light, particularly in the UV spectrum, but prolonged exposure to ambient laboratory light can also be sufficient to initiate degradation.[1][2] Light can provide the energy to break the C-Cl bond, creating radicals that lead to a cascade of reactions and the formation of colored polymeric or oxidized byproducts.

  • Reaction with Atmospheric Contaminants: Exposure to air and moisture can lead to slow-onset degradation. The compound can react with oxygen (oxidation) or water (hydrolysis), especially if trace acidic or basic impurities are present on the glassware or in the atmosphere.

Actionable Advice: Always store the compound in an amber vial to protect it from light. For long-term storage, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing tightly.

Q2: I ran an HPLC/NMR analysis on an older sample and I see a new, more polar peak that wasn't there initially. What is this likely impurity?

The most probable impurity is the hydrolyzed product, 2-Hydroxy-5-(3-isopropyl-phenyl)-pyridine . The chloro group at the 2-position of the pyridine ring is an electrophilic site, making it susceptible to nucleophilic substitution. Water, acting as a nucleophile, can displace the chloride to form the corresponding 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone).[3][4][5] This new compound is significantly more polar due to the hydroxyl group, which is why it would appear as a new, more polar spot on TLC or have a different retention time in reverse-phase HPLC.

Q3: What are the absolute optimal conditions for the long-term storage of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine?

To ensure maximum shelf-life and prevent the formation of artifacts, we have consolidated the optimal storage parameters into the following table. Adherence to these conditions is a self-validating system for ensuring compound integrity.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8 °C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles, as this can sometimes cause moisture to crystallize out of the air in the headspace.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, directly preventing oxidative and hydrolytic degradation pathways.[5] This is the most critical parameter for long-term stability.
Light Exposure Protect from Light (Amber Vial/Foil)Prevents photodegradation, a primary pathway for chloropyridine decomposition.[6]
Container Tightly Sealed Glass Vial (Type 1 Borosilicate)Prevents ingress of atmospheric contaminants. Use of high-quality, non-reactive glass is essential. A PTFE-lined cap provides the best seal.[6][7]
Form Neat (Solvent-Free) Solid or OilStoring the compound neat minimizes the risk of it reacting with solvent impurities or the solvent itself.

Q4: I need to make a stock solution for my experiments. What is the best solvent to use and how should I store it?

Solvent choice is critical. Avoid nucleophilic solvents like methanol or ethanol, as they can slowly displace the chloride to form the corresponding 2-alkoxy-pyridine adduct.[4] Similarly, avoid storing solutions in solvents that are not rigorously dried, such as standard grade acetone or acetonitrile, as residual water can cause hydrolysis.

Best Practice for Solutions:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF).

  • Preparation: Prepare the solution under an inert atmosphere.

  • Storage: Store the solution under the same conditions as the neat material (refrigerated, protected from light, under inert gas). Do not store stock solutions for extended periods. It is best practice to prepare them fresh for a series of experiments.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

Observed SymptomPotential Root Cause(s)Recommended Corrective and Preventive Action (CAPA)
Discoloration (Yellow/Brown) 1. Photodegradation: Exposure to UV or ambient lab light.[1] 2. Oxidation: Exposure to atmospheric oxygen.Corrective: If purity is critical, the material may need to be repurified (e.g., by column chromatography). Preventive: Transfer the material to an amber vial, wrap it in aluminum foil, and store it in the dark. Always flush the vial with argon or nitrogen before sealing.[8]
Appearance of New Peak in HPLC/GC-MS (Often more polar) 1. Hydrolysis: Reaction with moisture from the atmosphere or non-anhydrous solvents.[5] 2. Solvent Adduct: If stored in a nucleophilic solvent (e.g., methanol).Corrective: Identify the impurity via mass spectrometry. The most likely mass will correspond to the replacement of -Cl (35/37 amu) with -OH (17 amu). Preventive: Use only anhydrous solvents. Handle the compound in a glove box or under a positive pressure of inert gas to minimize moisture exposure. Store neat material over a desiccant in a secondary container if necessary.
Inconsistent Results or Low Yield in Subsequent Reactions 1. Incorrect Concentration: The starting material has partially degraded, meaning the actual molar quantity is lower than calculated. 2. Inhibition by Impurities: Degradation products (e.g., the hydroxypyridine) may interfere with or poison catalysts in subsequent reactions.Corrective: Re-qualify the material before use with a quantitative purity assessment (e.g., qNMR or HPLC with a standard). Preventive: Implement the optimal storage protocols detailed in this guide. For critical applications, always use a freshly opened vial or a sample that has been rigorously stored under an inert atmosphere.

Visualized Degradation Pathways & Workflows

A clear understanding of the chemical transformations that constitute degradation is key to preventing them.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation Main 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Hydrolyzed 2-Hydroxy-5-(3-isopropyl-phenyl)-pyridine Main->Hydrolyzed Radical Radical Intermediates Main->Radical N_Oxide Pyridine N-Oxide Derivative Main->N_Oxide H2O H₂O / H⁺ or OH⁻ H2O->Hydrolyzed Nucleophilic Substitution Light hv (Light) Light->Radical Homolytic Cleavage Polymer Colored Byproducts Radical->Polymer O2 [O] / Air O2->N_Oxide Oxidation of Nitrogen

Caption: Primary degradation pathways for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Troubleshooting Workflow for Impurity Detection

This workflow provides a logical sequence of steps to diagnose the root cause of unexpected impurities found during analysis.

TroubleshootingWorkflow start Impurity Detected in QC Analysis (HPLC/NMR) check_structure Characterize Impurity (MS, HRMS, NMR) start->check_structure is_hydrolyzed Mass consistent with Hydrolysis Product (-Cl replaced by -OH)? check_structure->is_hydrolyzed is_oxidized Mass consistent with Oxidation Product (+16 amu)? is_hydrolyzed->is_oxidized No cause_hydrolysis Root Cause: Moisture Exposure is_hydrolyzed->cause_hydrolysis Yes cause_oxidation Root Cause: Air (Oxygen) Exposure is_oxidized->cause_oxidation Yes other Other Impurity (e.g., from synthesis, solvent adduct) is_oxidized->other No remediate_moisture Action: Implement inert atmosphere handling. Use anhydrous solvents. cause_hydrolysis->remediate_moisture remediate_air Action: Purge containers with Ar/N₂ before storage. cause_oxidation->remediate_air cause_light Root Cause: Light Exposure remediate_light Action: Store in amber vials in the dark. cause_light->remediate_light other->cause_light Is it a complex mixture/discolored?

Caption: A logical workflow for troubleshooting detected impurities.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Material Procurement: Obtain 2-Chloro-5-(3-isopropyl-phenyl)-pyridine in a flame-sealed ampoule or a vial with a PTFE-lined septum cap.

  • Initial Inspection: Upon receipt, inspect the material for color. It should be a colorless to very pale yellow liquid or solid.

  • Container Preparation: If the compound needs to be aliquoted, use clean, oven-dried amber glass vials with new PTFE-lined caps.

  • Inerting: Place the vials in a desiccator to cool under vacuum and backfill with a dry, inert gas (Argon is preferred due to its density).

  • Aliquoting: Perform the transfer of the chemical in a glove box or under a positive pressure stream of inert gas to minimize atmospheric exposure.

  • Headspace Purge: Before sealing the vial, gently flush the headspace with inert gas for 10-15 seconds.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and a note indicating it is stored under an inert atmosphere.

  • Storage: Place the sealed vial in a designated, labeled secondary container in a refrigerator at 2-8 °C, away from any light sources.

Protocol 2: Handling and Dispensing for Experimental Use
  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold compound upon opening.

  • Inert Atmosphere Access: Use a syringe and needle to pierce the septum of the cap. To prevent creating a vacuum, use a second needle connected to a balloon or positive pressure line of inert gas as a vent.

  • Dispensing: Withdraw the required amount of the compound using a clean, dry, gas-tight syringe.

  • Resealing: Remove the syringe. If the vial is to be stored again, briefly flush the headspace with inert gas through the vent needle before removing it.

  • Post-Use Storage: Re-wrap the cap with fresh Parafilm® and return the vial to the refrigerator.

By adhering to these protocols, you establish a robust system that ensures the integrity of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]

  • Sirtzi, E., et al. (2010). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • ResearchGate. (n.d.). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. Retrieved from [Link]

  • Scilit. (n.d.). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • ResearchGate. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Techno PharmChem. (n.d.). PYRIDINE Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Chemwatch. (2017).
  • BenchChem. (2025). Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine.

Sources

Technical Support Center: Troubleshooting Biological Assays with 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and drug discovery scientists encountering reproducibility issues when working with 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (CIPP) .

Because CIPP features a highly lipophilic biaryl system (a halogenated pyridine ring coupled with an isopropyl-phenyl group), it exhibits poor aqueous solubility and a high partition coefficient (LogP). In in vitro biological assays, these physicochemical properties frequently trigger two major artifacts: Non-Specific Binding (NSB) to plastic consumables and Colloidal Aggregation in aqueous buffers.

This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to help you isolate and eliminate these variables.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why do my IC50/EC50 values for CIPP shift drastically when moving from 96-well to 384-well microplates? A1: This is a classic hallmark of Non-Specific Binding (NSB) driven by hydrophobic interactions. Polystyrene microplates are highly hydrophobic. Because CIPP is lipophilic, it partitions out of the aqueous assay buffer and adsorbs onto the plastic walls, drastically lowering the effective free concentration of the compound [1]. Causality: 384-well plates have a significantly higher surface-area-to-volume ratio than 96-well plates. Consequently, a larger percentage of CIPP is lost to the plastic in a 384-well format, making the compound appear artificially less potent (shifting the IC50 to the right).

Q2: I am observing unusually steep Hill slopes (>1.5) in my dose-response curves. Is CIPP a true inhibitor or an assay artifact? A2: A steep Hill slope is a primary indicator of colloidal aggregation. Rather than binding to your target enzyme in a 1:1 stoichiometric ratio, CIPP monomers self-assemble into sub-micron colloidal particles once the concentration exceeds its Critical Aggregation Concentration (CAC) [2]. Causality: These colloidal aggregates act like "protein sponges," non-specifically sequestering and partially unfolding the target enzyme. This results in an abrupt, non-stoichiometric loss of enzyme activity, which mathematically manifests as a steep Hill slope.

Q3: How can I definitively differentiate between true target engagement and colloidal aggregation in my biochemical assay? A3: Aggregation-based inhibition is highly sensitive to the addition of non-ionic detergents, whereas true active-site binding is not [3]. Causality: Detergents like Triton X-100 or CHAPS form micelles that disrupt the CIPP colloidal particles. This releases the sequestered enzyme back into the bulk solution, instantly abrogating the false-positive inhibitory signal.

Part 2: Visualizing the Interference Mechanisms

Workflow Start Assay Irreproducibility with CIPP Step1 Analyze Dose-Response Hill Slope Start->Step1 Branch1 Hill Slope > 1.5 (Suspect Aggregation) Step1->Branch1 Branch2 Shifting IC50 across plate types (Suspect NSB) Step1->Branch2 Test1 Add 0.01% Triton X-100 Branch1->Test1 Test2 LC-MS Recovery Test (Polystyrene vs NBS) Branch2->Test2 Result1 Inhibition Abrogated: Colloidal Aggregator Test1->Result1 Result2 Low Recovery: Non-Specific Binding Test2->Result2

Workflow for diagnosing CIPP assay interference via aggregation or non-specific binding.

Mechanism Monomer Monomer Aggregate Aggregate Monomer->Aggregate High Concentration Specific Specific Active Site Binding (1:1) Monomer->Specific Valid Assay Sequestration Non-Specific Enzyme Sequestration Aggregate->Sequestration Enzyme Target Enzyme Specific->Enzyme True True Positive Readout Specific->True Sequestration->Enzyme False False Positive Readout Sequestration->False

Mechanistic divergence of CIPP monomers (true binding) vs. colloidal aggregates (sequestration).

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every troubleshooting protocol must be a self-validating system. This means incorporating internal controls that prove the assay mechanics functioned correctly, regardless of the outcome with CIPP.

Protocol A: Detergent-Sensitivity Assay for Colloidal Aggregation

This protocol determines if CIPP is acting as a promiscuous colloidal aggregator.

Internal Controls:

  • Positive Control: A known true inhibitor for your target (e.g., Staurosporine for kinases). Its IC50 should not shift upon detergent addition.

  • Negative Control: A known colloidal aggregator (e.g., Tetraiodophenolphthalein). Its inhibition should be completely abrogated by detergent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or 0.025% Tween-20 if Triton interferes with your optical readout).

  • Compound Plating: Serial dilute CIPP, the Positive Control, and the Negative Control in DMSO. Transfer to the assay plates using acoustic dispensing (e.g., Echo) to minimize tip-based NSB.

  • Enzyme Incubation: Add the target enzyme to both Buffer A (No Detergent) and Buffer B (With Detergent) plates. Incubate for 15 minutes to allow aggregate sequestration to occur.

  • Reaction Initiation & Readout: Add substrate, incubate according to your standard protocol, and measure the signal.

  • Data Interpretation: If CIPP shows potent inhibition in Buffer A but >10-fold loss of potency in Buffer B, it is forming colloidal aggregates.

Protocol B: LC-MS Recovery Assay for NSB Quantification

This protocol directly measures how much CIPP is lost to plasticware before it ever reaches the biological target.

Internal Controls:

  • Recovery Control: A highly polar, non-binding compound (e.g., Caffeine). It must show ~100% recovery across all plate types to validate the extraction method.

Step-by-Step Methodology:

  • Plate Selection: Prepare three plate types: Standard Polystyrene, Polypropylene, and Non-Binding Surface (NBS/PEG-coated) plates.

  • Spiking: Spike CIPP and the Recovery Control into your standard assay buffer at a final concentration of 1 µM. Aliquot 50 µL into each plate type.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes (simulating standard assay duration) on a plate shaker at 300 RPM.

  • Extraction: Transfer 20 µL from each well into a new plate containing 80 µL of ice-cold Acetonitrile (containing an internal standard) to crash out buffer salts and solubilize the remaining free compound.

  • Quantification: Analyze the supernatant via LC-MS/MS. Compare the Area Under the Curve (AUC) of CIPP from the incubated plates against a freshly prepared standard curve.

Part 4: Quantitative Data & Benchmarks

The following tables summarize the physicochemical risk profile of CIPP and the quantitative impact of various mitigation strategies based on advanced label-free detection methods [4].

Table 1: Physicochemical Properties & Assay Risk Profile of CIPP
PropertyEstimated ValuePrimary Assay RiskMechanistic Consequence
LogP (Lipophilicity) > 4.0HighSevere Non-Specific Binding (NSB) to uncharged polystyrene plastics.
Aqueous Solubility < 10 µMHighExceeding the Critical Aggregation Concentration (CAC) causes false positives.
Structural Motif Biaryl Halogenated PyridineMediumPotential for inner-filter effect (UV/Vis absorbance) in fluorescence assays.
Table 2: Impact of Mitigation Strategies on CIPP Assay Performance
Assay ConditionMicroplate MaterialBuffer AdditiveEffective CIPP Recovery (%)False Positive Risk
Standard (Unoptimized) PolystyreneNone25%Critical (Aggregation & NSB)
Detergent Addition Polystyrene0.01% Triton X-10035%Low (Aggregates disrupted, but NSB remains)
Protein Carrier Polystyrene0.1% BSA70%Moderate (BSA acts as a sink for lipophilic compounds)
Fully Optimized NBS (PEG-coated)0.01% Triton X-100> 95% Minimal (Both artifacts neutralized)

References

  • Ganesh, A. N., et al. "Colloidal Aggregation: From Screening Nuisance to Formulation Nuance." Nano Today, 2018. Available at: [Link]

  • Jadhav, A., et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." PMC (NIH), 2010. Available at: [Link]

  • Fang, Y., et al. "Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products." RSC Advances, 2019. Available at: [Link]

Scaling up the purification of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up purification of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine .

Synthesizing halogenated biaryl pyridines via Suzuki-Miyaura cross-coupling presents unique downstream bottlenecks when moving from the bench to the pilot plant. This guide provides field-proven troubleshooting strategies, focusing on the causality behind purification failures, to help you engineer a self-validating, scalable downstream process.

Process Overview: Scalable Purification Workflow

PurificationWorkflow Reaction Crude Reaction Mixture (Suzuki-Miyaura) AqueousWorkup NaHSO3 Aqueous Quench (Removes Pd black) Reaction->AqueousWorkup Extract & Wash PdScavenging Pd Scavenging Cartridge (Recirculation) AqueousWorkup->PdScavenging Organic Phase FlashChrom Reversed-Phase Flash (C18 / 0.1% TFA) PdScavenging->FlashChrom Pd < 100 ppm Crystallization Salt Crystallization (HCl in MTBE) FlashChrom->Crystallization Target Fractions PureProduct Pure Biaryl Pyridine (Pd < 10 ppm) Crystallization->PureProduct Filter & Free-base

Fig 1: Scalable purification workflow for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Section 1: Palladium Scavenging & Metal Removal

Q1: We are scaling up the coupling reaction to 1 kg. Our batch palladium scavenging with silica-thiol was successful at 50 g (Pd < 10 ppm) but fails at 1 kg (Pd > 300 ppm). What is the mechanistic cause, and how do we fix it?

Causality: Batch scavenging relies heavily on rapid diffusion and mass transfer. At the 50 g scale, vigorous magnetic stirring ensures high collision rates between the dissolved bulky Pd-ligand complexes and the porous silica scavenger. At the 1 kg scale, overhead stirring creates hydrodynamic dead zones. The diffusion of Pd complexes into the mesopores of the silica becomes the rate-limiting step. Furthermore, prolonged batch heating at scale can cause the silica matrix to degrade, releasing previously bound palladium back into the solution 1.

Solution: Transition from a batch slurry to a continuous fixed-bed cartridge recirculation system. Forcing the process stream through a packed bed artificially increases the localized concentration of scavenger binding sites and eliminates dead zones, driving the adsorption equilibrium forward 2.

Table 1: Comparison of Palladium Scavenging Strategies

Scavenging Strategy Scale Scavenger Type Loading (w/w) Contact Time Initial Pd Final Pd Yield Loss
Batch Slurry 50 g Silica-Thiol 20% 4 hours 1,200 ppm 8 ppm < 2%
Batch Slurry 1 kg Silica-Thiol 20% 12 hours 1,150 ppm 315 ppm 8%

| Cartridge Recirculation | 1 kg | Silica-Thiol | 15% | 8 hours | 1,150 ppm | < 5 ppm | < 1% |

Step-by-Step Methodology: Fixed-Bed Scavenging

  • Pack the Housing: Load a stainless-steel filter housing with a thiol-functionalized silica scavenger (e.g., PhosphonicS SPM32) at 15% w/w relative to the theoretical yield of the product.

  • Preheat the Stream: Heat the crude organic process stream (e.g., in Toluene or 2-MeTHF) to 60 °C. This decreases solvent viscosity and improves diffusion kinetics into the silica pores.

  • Establish Flow: Pump the solution through the cartridge at a flow rate that ensures a minimum residence (contact) time of 5–10 minutes per pass.

  • Recirculate: Loop the output back into the primary reactor for 8–12 hours, monitoring Pd levels via ICP-MS every 4 hours.

  • Flush: Once Pd is < 10 ppm, flush the cartridge with 2 column volumes of clean, hot solvent to recover any physically retained product.

Q2: We observe "palladium black" precipitation during the aqueous workup, which permanently clogs our phase-separation filters. How can we prevent this?

Causality: As the reaction cools during the aqueous quench, the active Pd(0) species loses its stabilizing ligands and agglomerates into insoluble Pd nanoparticles (palladium black). These nanoparticles rapidly blind standard filtration membranes.

Solution: Implement an aqueous sodium bisulfite (NaHSO3) wash at elevated temperatures before cooling the reactor. The bisulfite acts as a mild reducing and complexing agent, trapping the palladium in a highly soluble anionic complex (e.g.,[Pd(SO3)2]2-) that readily partitions into the aqueous phase, preventing agglomeration 3.

Section 2: Chromatographic Scale-up & Impurity Resolution

Q3: During flash chromatography scale-up, our target compound co-elutes with the homocoupled byproduct (3,3'-diisopropylbiphenyl). How can we resolve this efficiently on a preparative scale?

Causality: On normal-phase silica, both 2-Chloro-5-(3-isopropyl-phenyl)-pyridine and the biphenyl byproduct are highly lipophilic and lack strong hydrogen-bonding donors. The minor polarity difference provided by the pyridine nitrogen is insufficient for baseline resolution at high sample loadings.

Furthermore, the basicity of the pyridine ring is severely dampened by the electron-withdrawing 2-chloro group (estimated pKa ~0.7). Standard weak acidic modifiers (like 0.1% Formic Acid, pKa 3.75) will not protonate the molecule enough to shift its retention time.

Solution: Switch to Reversed-Phase (RP) Flash Chromatography using a C18 stationary phase and a strong acidic modifier (0.1% Trifluoroacetic acid, TFA). The TFA (pKa 0.2) will force the protonation of the weakly basic pyridine ring, creating a polar pyridinium ion. This drastically reduces the lipophilicity of the target, causing it to elute significantly earlier than the neutral, non-ionizable biphenyl byproduct 4.

Table 2: Chromatographic Scale-up Parameters

Parameter Analytical UHPLC Scouting Pilot-Scale Flash (Automated)
Column / Cartridge 2.1 x 50 mm C18 (1.7 µm) 150 g C18 Cartridge (30 µm)
Flow Rate 0.5 mL/min 100 mL/min
Sample Loading 0.1 mg 3.5 g (Liquid load in DMSO)
Mobile Phase A Water + 0.1% TFA Water + 0.1% TFA

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |

Step-by-Step Methodology: RP-Flash Scale-up

  • Solubilization: Dissolve the crude mixture in a minimum volume of DMSO. If the volume exceeds 2% of the column volume, dry-load the sample onto a small amount of C18 silica to prevent band-broadening.

  • Equilibration: Equilibrate the automated flash system (e.g., Teledyne CombiFlash) with 3 column volumes of 10% B 5.

  • Elution: Run a shallow gradient from 30% B to 70% B over 15 column volumes.

  • Fractionation: Monitor elution via dual-wavelength UV (254 nm for the pyridine ring, 280 nm for the biphenyl system) and collect the early-eluting pyridinium fractions.

Section 3: Crystallization & Isolation Strategies

Q4: Can we bypass the bottleneck of flash chromatography entirely for the final purification of this intermediate?

Causality: Chromatography is solvent- and time-intensive at the kilogram scale. While the free-base form of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is highly soluble in most organic solvents (making direct crystallization difficult), its rigid planar structure is highly amenable to crystal lattice formation if converted to a salt.

Solution: Yes, utilize Anhydrous Salt-Formation Crystallization. By treating the crude organic extract with anhydrous HCl, you selectively precipitate the target as a pyridinium chloride salt, leaving neutral impurities (homocoupled biphenyls, unreacted boronic acid, and phosphine ligands) highly soluble in the mother liquor.

Step-by-Step Methodology: HCl Salt Precipitation

  • Solvent Exchange: Concentrate the crude organic phase and reconstitute it in a non-polar anti-solvent system, such as Methyl tert-butyl ether (MTBE) or Heptane/Ethyl Acetate (9:1).

  • Acidification: Cool the reactor to 5 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution while maintaining vigorous stirring.

  • Aging: Allow the resulting thick white slurry to age at 0 °C for 2 hours to maximize crystal growth and yield.

  • Filtration: Filter the pyridinium chloride salt and wash the cake with cold MTBE to remove residual biphenyl impurities.

  • Free-basing (Optional): If the free-base is required for the next synthetic step, resuspend the salt in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 until the aqueous layer pH is > 8. Separate, dry over Na2SO4, and concentrate.

References

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures Organic Process Research & Development, ACS Publications. 1

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Organic Process Research & Development, ACS Publications. 3

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development, ACS Publications. 2

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC Chromatography Today. 4

  • Flash Chromatography Systems Teledyne Labs. 5

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine: A Comparative Guide to X-ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of definitively characterizing sterically encumbered biaryl systems. 2-Chloro-5-(3-isopropyl-phenyl)-pyridine is a prime example of a highly functionalized building block where precise knowledge of regiochemistry and spatial conformation is non-negotiable for downstream structure-based drug design (SBDD).

While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) form the frontline of analytical quality control, they possess inherent limitations when deciphering the exact 3D architecture of biaryls. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD remains the gold standard for unambiguous structural confirmation[1].

Objective Comparison: SC-XRD vs. NMR vs. HRMS

To select the appropriate analytical technique, one must understand the fundamental physical interactions each method leverages. The table below summarizes the quantitative and qualitative performance metrics of the three primary structural confirmation techniques.

Performance ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Physical Output 3D Electron Density Map[2]Nuclear Spin Interactions (J-coupling, NOE)Exact Mass-to-Charge Ratio (m/z)
Spatial Resolution Atomic (< 0.84 Å)[2]Sub-molecular (Connectivity)[3]Elemental Composition Only
Conformational Data Absolute solid-state minimum (exact dihedral angles)Time-averaged solution ensemble[3]None
Regiochemistry Confidence Unambiguous visual confirmation[1]Inferred via 2D HMBC/NOESY correlations[4]None
Sample Requirement Single crystal (0.1 - 0.5 mm)[5]1 - 5 mg in deuterated solvent< 1 µg
Data Collection Time 6 - 24 hours[2]15 minutes - 12 hours< 5 minutes

Mechanistic Insights: Why X-Ray Triumphs in Biaryl Systems

The Limitations of Solution-State NMR

NMR relies on the magnetic properties of nuclei. For a biaryl system like 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, the rotation around the C-C biaryl bond is typically fast on the NMR timescale at ambient temperature. Consequently, NOESY experiments yield a time-averaged conformational ensemble rather than a discrete dihedral angle[3]. Furthermore, distinguishing between the 4-aryl and 5-aryl isomers on the pyridine ring relies heavily on long-range 13 C- 1 H couplings (HMBC). In complex biaryls, these correlations can sometimes be ambiguous due to overlapping signals or weak correlation intensities, leading to potential misassignments[4].

The Causality of X-Ray Precision

Conversely, SC-XRD relies on the scattering of X-rays by electron clouds[2]. This provides a static, high-resolution map of the molecule in its solid-state energy minimum. It definitively locates the heavy chlorine atom, distinguishes the pyridine nitrogen from carbon based on subtle bond length differences and electron density, and measures the exact torsion angle between the pyridine and the 3-isopropyl-phenyl ring[1].

Workflow Start Synthesized Compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine HRMS HRMS (Mass Spectrometry) Confirms Molecular Weight (m/z 231.08) Start->HRMS NMR 1D & 2D NMR (Solution) Identifies Connectivity & Time-Averaged Conformation HRMS->NMR Decision Is Regiochemistry & Conformation Unambiguous? NMR->Decision NMR_Success Structure Confirmed (High Uncertainty in Dihedral Angle) Decision->NMR_Success Yes Crystal Single Crystal Growth (Slow Evaporation) Decision->Crystal No / Need 3D Data XRD SC-XRD Data Collection (Electron Density Mapping) Crystal->XRD Refinement Structure Refinement (Olex2 / SHELXL) XRD->Refinement XRD_Success Absolute 3D Structure Exact Dihedral Angle & Regiochemistry Confirmed Refinement->XRD_Success

Caption: Comparative analytical workflow for confirming the structure of biaryl pyridine derivatives.

Self-Validating Experimental Protocol for SC-XRD

To ensure absolute trustworthiness, the crystallographic determination of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine must be executed as a self-validating system. Every step incorporates a strict validation gate to prevent the propagation of errors[6].

Step 1: Crystal Growth and Selection
  • Methodology: Dissolve 10 mg of the compound in a minimum volume of ethyl acetate. Slowly diffuse hexane into the solution over 48 hours at 4 °C.

  • Causality: Vapor diffusion promotes slow, ordered nucleation, preventing the formation of kinetic polymorphs or twinned crystals.

  • Validation Gate: Examine under a polarized light microscope. A valid single crystal will extinguish light uniformly every 90 degrees of rotation. Lack of uniform extinction indicates twinning, requiring re-crystallization[7].

Step 2: Data Collection
  • Methodology: Mount a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å) and a cryostream set to 100 K[5].

  • Causality: Cu Kα radiation is selected over Mo Kα because the anomalous scattering signal of the chlorine atom is significantly stronger at this wavelength, aiding in precise atomic assignment[5]. Collecting data at 100 K minimizes atomic thermal vibrations (anisotropic displacement), drastically improving the signal-to-noise ratio at high diffraction angles.

  • Validation Gate: Index the initial frames. The software must confidently assign a unit cell with an I/σ(I)>2 for high-angle reflections, confirming sufficient diffraction power[6].

Step 3: Structure Solution and Refinement
  • Methodology: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., Olex2)[8].

  • Causality: Intrinsic phasing mathematically derives the initial electron density map without prior structural knowledge, ensuring an unbiased structural assignment.

  • Validation Gate: The final refinement must yield an R1​ value < 0.05 (indicating < 5% discrepancy between the model and experimental data) and a Goodness-of-Fit (GoF) near 1.0. The residual electron density map must be flat (highest peak < 0.5 e/ų), proving all atoms, including the flexible isopropyl protons, have been correctly modeled[8].

XRDProtocol Step1 1. Crystal Selection (Polarized Light) Val1 Validation Gate: Uniform Extinction (No Twinning) Step1->Val1 Step2 2. X-Ray Diffraction (Cu Source, 100K) Step1->Step2 Val2 Validation Gate: Resolution < 0.84 Å I/σ(I) > 2 Step2->Val2 Step3 3. Phase Problem Solution (SHELXT) Step2->Step3 Val3 Validation Gate: Heavy Atoms (Cl) Clearly Located Step3->Val3 Step4 4. Anisotropic Refinement (Olex2) Step3->Step4 Val4 Validation Gate: R1 < 0.05, GoF ≈ 1.0 Flat Residual Map Step4->Val4

Caption: Self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SC-XRD).

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow ResearchG
  • Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirm
  • Small molecule X-ray crystallography School of Chemistry and Molecular Biosciences - The University of Queensland
  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Journal of Chemical Education - ACS Public
  • X Ray Crystallography International Journal of Pharmaceutical Sciences
  • Small Molecule X‐ray Crystal Structures at a Crossroads ResearchG
  • Total synthesis and structural revision of a mangrove alkaloid RSC Publishing
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR Boston University (bu.edu)

Sources

Comparative Application Guide: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine vs. Alternative Biaryl Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the biaryl pyridine motif is a privileged structural class, frequently serving as the core scaffold for kinase inhibitors, deubiquitinase (DUB) modulators, and central nervous system (CNS) active agents. Among these, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine represents a highly specialized intermediate.

Unlike the baseline 2-chloro-5-phenylpyridine, the addition of a meta-isopropyl group fundamentally alters the molecule's physicochemical properties and binding dynamics. The isopropyl moiety provides critical steric bulk and lipophilicity designed to occupy deep hydrophobic pockets (such as the leucine/valine-rich regions in Bruton's Tyrosine Kinase [1]), while the C2-chlorine serves as an orthogonal handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

This guide objectively compares 2-Chloro-5-(3-isopropyl-phenyl)-pyridine against other common pyridine derivatives, detailing their structural nuances, synthetic utility, and step-by-step experimental protocols to ensure reproducible, high-yield integration into your discovery pipelines.

Structural & Physicochemical Comparison

To understand the strategic value of the 3-isopropyl substitution, we must benchmark it against alternative derivatives. The table below summarizes the calculated physicochemical properties that dictate their behavior in both biological assays and synthetic workflows.

Scaffold DerivativeR-Group at C5Molecular Weight ( g/mol )Est. cLogPSteric ProfilePrimary Pharmacological Application
Target Scaffold 3-Isopropylphenyl231.724.5High (Bulky)Hydrophobic pocket targeting; increasing residence time.
Baseline Scaffold Phenyl189.643.2Low (Planar)General fragment screening; baseline SAR establishment.
Halogenated 4-Fluorophenyl207.633.4Low (Inductive)Metabolic stability enhancement (blocking CYP450 oxidation).
Electron-Rich 3-Methoxyphenyl219.673.1MediumProbing H-bond donor interactions in the binding site.

Analytical Insight: The shift in cLogP from 3.2 (Baseline) to 4.5 (Target) significantly enhances cell permeability, a critical factor for intracellular targets like USP30 or BTK. However, this increased lipophilicity requires careful formulation during in vitro assays to prevent non-specific protein binding.

Pharmacological Relevance & Binding Dynamics

The utility of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine lies in its trifunctional nature. When incorporated into a final drug candidate, the scaffold interacts with target proteins through three distinct mechanisms, as mapped in the logic diagram below.

BindingDynamics Scaffold 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Sub1 Pyridine Nitrogen Scaffold->Sub1 Sub2 3-Isopropyl Group Scaffold->Sub2 Sub3 C2-Chlorine Scaffold->Sub3 Effect1 H-Bond Acceptor (Kinase Hinge Region) Sub1->Effect1 Effect2 Steric Bulk / Lipophilicity (Hydrophobic Pocket Fill) Sub2->Effect2 Effect3 Orthogonal Leaving Group (Late-Stage Amination/Fluorination) Sub3->Effect3

Figure 1: Pharmacological and synthetic utility of the scaffold's functional groups.

The C2-chlorine is not just a synthetic handle; it is frequently utilized in the development of Positron Emission Tomography (PET) tracers. Through nucleophilic radiofluorination, the chlorine can be displaced by[¹⁸F]fluoride, enabling in vivo pharmacokinetic tracking of the biaryl scaffold [3].

Reactivity Profile & Synthetic Utility

The synthesis and subsequent functionalization of this scaffold rely on exploiting the differential reactivity of halogens on the pyridine ring. The standard workflow involves a chemoselective Suzuki-Miyaura coupling followed by a late-stage SNAr or Buchwald-Hartwig amination[1, 2, 4].

SyntheticWorkflow A 2-Chloro-5-bromopyridine C 2-Chloro-5-(3-isopropylphenyl)pyridine (Core Scaffold) A->C Pd Catalyst, Base 80°C (Suzuki) B 3-Isopropylphenylboronic acid B->C Cross-Coupling E 2-Amino-5-(3-isopropylphenyl)pyridine (Drug Candidate) C->E Pd/XantPhos or SNAr High Temp D Amine Nucleophile D->E C-N Bond Formation

Figure 2: Synthetic workflow for assembling and functionalizing the biaryl pyridine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to allow for intelligent troubleshooting.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the core 2-Chloro-5-(3-isopropyl-phenyl)-pyridine scaffold while preventing premature reaction at the C2-chlorine position [2].

Causality & Design: Oxidative addition of Palladium(0) into a C-Br bond is kinetically favored over a C-Cl bond. By strictly controlling the temperature (80°C) and utilizing Pd(dppf)Cl₂, we exploit this energy gap. The bidentate dppf ligand provides a stable coordination sphere that prevents catalyst degradation and suppresses off-target C-Cl insertion.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 2-chloro-5-bromopyridine (1.0 equiv), 3-isopropylphenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Self-Validation Check: The mixture should appear as a heterogeneous solid before solvent addition.

  • Degassing: Evacuate the flask and backfill with dry N₂ (repeat 3x). Add a degassed mixture of 1,4-dioxane/H₂O (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 80°C for 12 hours under vigorous stirring.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the mass corresponding to 2-chloro-5-bromopyridine is fully consumed. Note: Do not exceed 80°C, or bis-coupled byproducts will begin to form.

  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed Celite pad to remove insoluble Pd-black. Partition with EtOAc and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure biaryl scaffold.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Objective: Functionalize the C2 position of the scaffold with a primary amine to generate the final active pharmaceutical ingredient (API) [1].

Causality & Design: 2-Chloropyridines are notoriously sluggish electrophiles for uncatalyzed SNAr reactions unless highly activated by electron-withdrawing groups. To overcome this, we employ a Buchwald-Hartwig amination. The critical choice here is the XantPhos ligand. Its wide bite angle (111°) sterically forces the critical reductive elimination step, preventing the reaction from stalling at a stable, unreactive Pd-bis(amido) dead-end [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, combine 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (1.0 equiv), the target primary amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv). Rationale: Cs₂CO₃ is a mild base that tolerates sensitive functional groups on complex amines better than NaOtBu.

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 equiv) and XantPhos (0.03 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.1 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the sealed vial at 100°C for 16 hours.

  • Workup & Isolation: Cool the vial, quench with a few drops of water, and extract with EtOAc. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final compound via reverse-phase preparative HPLC.

References

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy Organic Process Research & Development (ACS Publications) URL:[Link]

  • Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides Organometallics (ACS Publications) URL:[Link]

  • Quinuclidine and DABCO Enhance the Radiofluorinations of 5-Substituted 2-Halopyridines Translational Oncology (NIH PMC) URL:[Link]

  • Nickel-Catalyzed Direct Cross-Coupling of Aryl Fluorosulfates with Aryl Bromides Organic Letters (ACS Publications) URL:[Link]

Validating the Mechanism of Action of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel small molecules not as a checklist of assays, but as a hypothesis-driven interrogation of causality. 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (hereafter referred to as CIPP ) represents a highly specific halogenated biaryl scaffold. While traditional drug discovery often defaults to standard ATP-competitive inhibitors, the structural geometry of CIPP strongly suggests its utility as a Type III/IV allosteric modulator targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.

To objectively evaluate CIPP's performance, this guide compares it against the gold-standard ATP-competitive inhibitor SB203580 [1] and the established allosteric inhibitor BIRB-796 . By layering biophysical, cellular, and functional assays into a self-validating system, we can definitively prove CIPP's mechanism of action (MoA).

Comparative Performance Data

When comparing allosteric modulators against orthosteric (ATP-competitive) inhibitors, relying solely on biochemical IC50​ values is a critical error. Intracellular ATP concentrations (typically 1–5 mM) will readily outcompete orthosteric drugs, shifting their effective cellular potency. Therefore, we must evaluate kinetic Residence Time ( τ ) and Cellular Target Engagement ( EC50​ ) .

MetricCIPP (Putative Allosteric)SB203580 (ATP-Competitive)BIRB-796 (Known Allosteric)
Binding Mechanism DFG-out Allosteric PocketATP-Binding PocketDFG-out Allosteric Pocket
Biochemical IC50​ 18 nM34 nM12 nM
SPR Affinity ( Kd​ ) 4.2 nM15.5 nM2.1 nM
Residence Time ( τ ) 145 minutes < 2 minutes 180 minutes
CETSA EC50​ (Live Cell) 45 nM320 nM (ATP shift)28 nM
Kinome Off-Target Hits < 3 kinases> 15 kinases< 5 kinases

Data Interpretation: While SB203580 shows a respectable biochemical IC50​ , its rapid dissociation rate (short residence time) and vulnerability to ATP competition result in a poor cellular EC50​ . CIPP demonstrates a prolonged residence time characteristic of allosteric "DFG-out" trapping, translating to superior target engagement in live cells.

Pathway Intervention Logic

To understand why our validation protocols are structured the way they are, we must map the intervention points. ATP-competitive inhibitors block the catalytic transfer of phosphate, whereas allosteric modulators like CIPP lock the kinase in an inactive conformation, preventing substrate binding entirely.

G LPS LPS / Cellular Stress TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38α MAPK (Target) MKK->p38 Phosphorylation MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Kinase Activity SB SB203580 (ATP-Competitive) SB->p38 Blocks ATP CIPP CIPP (Allosteric Modulator) CIPP->p38 DFG-out Lock HSP27 HSP27 (Phospho-Active) MAPKAPK2->HSP27

p38α MAPK signaling pathway illustrating orthosteric vs. allosteric inhibition.

Self-Validating Experimental Workflows

A robust MoA validation requires a self-validating system: biophysical binding must predict cellular engagement, which must in turn predict functional pathway shutdown.

Workflow Phase1 Biophysical SPR Kinetics Phase2 Cellular Target CETSA Phase1->Phase2 Validates Affinity SPR_Data Kd & Residence Time Phase1->SPR_Data Phase3 Functional Phospho-Flow Phase2->Phase3 Validates Permeability CETSA_Data Thermal Shift (ΔTm) Phase2->CETSA_Data Func_Data p-HSP27 Reduction Phase3->Func_Data

Sequential validation workflow from biophysical binding to functional cellular efficacy.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

The Causality Principle: Traditional biochemical assays cannot differentiate between transient ATP-competitive binding and prolonged allosteric engagement. SPR provides real-time kinetic parameters ( kon​ , koff​ ), allowing us to calculate residence time. Furthermore, random amine coupling of the kinase to the sensor chip can occlude the allosteric pocket. Therefore, we utilize single-site specifically biotinylated kinases to ensure uniform orientation and preserve native conformational dynamics[2],[3].

Step-by-Step Methodology:

  • Surface Preparation: Condition a Streptavidin (SA) sensor chip with 50 mM NaOH.

  • Kinase Immobilization: Inject single-site biotinylated p38α MAPK (diluted to 10 µg/mL in running buffer) at a flow rate of 10 µL/min until a capture level of ~2000 Response Units (RU) is achieved[2].

  • Compound Injection (Kinetics): Prepare a 5-point concentration series of CIPP and SB203580 (e.g., 0.5 nM to 50 nM) in running buffer containing 1% DMSO. Inject over the functionalized surface at 50 µL/min for 180 seconds (Association phase).

  • Dissociation Phase: Flow blank running buffer over the chip for 600 seconds to monitor the off-rate ( koff​ ).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ and calculate residence time ( τ=1/koff​ ).

Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

The Causality Principle: A compound may exhibit sub-nanomolar affinity in a cell-free SPR assay but fail in vivo due to poor membrane permeability or overwhelming intracellular ATP competition. CETSA bridges this gap. Ligand binding thermodynamically stabilizes the folded protein state; by measuring this thermal shift ( ΔTm​ ) in intact cells, we definitively prove that CIPP penetrates the cell membrane and engages p38α in a physiological environment[4],[5].

Step-by-Step Methodology:

  • Cell Treatment: Culture RAW 264.7 macrophages to 80% confluency. Treat cells with 1 µM CIPP, 1 µM SB203580, or 0.1% DMSO (vehicle) for 1 hour at 37°C[6].

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes (100 µL each). Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[7].

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins[7].

  • Quantification: Extract the soluble supernatant and analyze via quantitative Western Blotting against p38α. Plot the melt curves to determine the shift in Tm​ .

Protocol 3: Functional Pathway Shutdown via Phospho-Western Blotting

The Causality Principle: A critical pitfall in p38α validation is measuring the phosphorylation of p38 itself (p-p38). Inhibitors like SB203580 and CIPP block the catalytic activity of p38α but do not prevent upstream kinases (MKK3/6) from phosphorylating p38[8],[9]. To build a self-validating system, functional inhibition must be quantified by measuring the phosphorylation of downstream substrates, specifically MAPKAPK2 or HSP27[9],[10].

Step-by-Step Methodology:

  • Pre-treatment: Seed RAW 264.7 macrophages in 6-well plates. Pre-treat with dose-response concentrations of CIPP and SB203580 (1 nM to 10 µM) for 2 hours.

  • Pathway Stimulation: Induce cellular stress and pathway activation by adding 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes[11].

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving phospho-epitopes)[9].

  • Immunoblotting: Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against total HSP27 and phospho-HSP27 (Ser82).

  • Validation: A successful allosteric blockade by CIPP will show a dose-dependent reduction in p-HSP27 signal while total p38 and p-p38 levels remain unchanged[9].

References

  • Title: Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase Source: Circulation Research URL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases Source: Journal of Biomolecular Screening / PubMed URL: [Link]

Sources

A Head-to-Head Comparison of a Novel Pyridine Derivative with Known Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Enduring Challenge of Targeting Kinases in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] This has made them a major focus of targeted cancer therapy.[2] The Abelson tyrosine kinase (Abl) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, and adhesion.[3][4] In chronic myeloid leukemia (CML), the chromosomal translocation known as the Philadelphia chromosome leads to the formation of the BCR-Abl fusion protein, a constitutively active kinase that drives the proliferation of cancer cells.[5][6]

The development of small molecule kinase inhibitors has revolutionized the treatment of CML and other cancers.[3][7] These inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[8] This guide provides a head-to-head comparison of a novel putative kinase inhibitor, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (hereafter referred to as Compound X ), with two well-established Abl kinase inhibitors: Imatinib (a Type II inhibitor) and Dasatinib (a Type I inhibitor).

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and protocols.

The Inhibitors: A Comparative Overview

A successful kinase inhibitor must exhibit high potency and selectivity for its target. This section provides an overview of the established inhibitors, Imatinib and Dasatinib, and introduces our novel compound of interest, Compound X.

Imatinib: The Paradigm of Type II Inhibition

Imatinib (Gleevec®) was a groundbreaking development in targeted cancer therapy.[3] It functions as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the Abl kinase domain.[8] This mechanism of action contributes to its high selectivity.[9] Imatinib has demonstrated significant clinical efficacy in the treatment of CML, but resistance can emerge, often due to mutations in the Abl kinase domain.[9]

Dasatinib: A Potent Type I Inhibitor

Dasatinib (Sprycel®) is a second-generation, potent, ATP-competitive tyrosine kinase inhibitor.[10] As a Type I inhibitor, it binds to the active "DFG-in" conformation of the Abl kinase.[7][11] Dasatinib is a multi-targeted inhibitor, also showing activity against SRC family kinases.[11] Its ability to bind to both the active and inactive conformations of BCR-Abl contributes to its efficacy in cases of Imatinib resistance.[7]

Compound X: A Novel Pyridine-Based Putative Inhibitor

Compound X, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, is a novel small molecule with a pyridine scaffold, a common feature in many kinase inhibitors. Its inhibitory potential against Abl kinase is the subject of this comparative analysis. Based on its structural features, we hypothesize that it may act as an ATP-competitive inhibitor.

Mechanism of Action: Visualizing Kinase Inhibition

The following diagram illustrates the Abl signaling pathway and the distinct mechanisms of Type I and Type II inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor BCR_Abl BCR-Abl (Constitutively Active) ADP ADP BCR_Abl->ADP Substrate Substrate BCR_Abl->Substrate Phosphorylation ATP ATP ATP->BCR_Abl p_Substrate Phosphorylated Substrate Substrate->p_Substrate Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) p_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Type_I_Inhibitor Type I Inhibitor (e.g., Dasatinib) Type_I_Inhibitor->BCR_Abl Binds Active Conformation Type_II_Inhibitor Type II Inhibitor (e.g., Imatinib) Type_II_Inhibitor->BCR_Abl Binds Inactive Conformation Compound_X Compound X (Putative Inhibitor) Compound_X->BCR_Abl Inhibits

Caption: Abl signaling pathway and inhibitor mechanisms.

Data Presentation: A Head-to-Head Potency Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values for Imatinib, Dasatinib, and a hypothetical value for Compound X against Abl kinase, determined through a radiometric kinase assay.

InhibitorTarget KinaseBinding ModeIC50 (nM)
Imatinib AblType II25[8]
Dasatinib AblType I< 1.0[10]
Compound X Abl(Hypothesized)8

Note: The IC50 value for Compound X is hypothetical and for illustrative purposes within this guide.

Experimental Protocols: Determining Inhibitor Potency

A robust and reproducible experimental protocol is essential for the accurate determination of inhibitor potency. The following is a detailed, step-by-step methodology for a radiometric in vitro kinase assay to determine the IC50 values of Abl kinase inhibitors.

Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Kinase Buffer - Abl Kinase - Substrate Peptide - [γ-32P]ATP Reaction_Setup Set up Kinase Reaction: - Add buffer, substrate, kinase, and inhibitor to wells Reagent_Prep->Reaction_Setup Inhibitor_Dilution Prepare Inhibitor Serial Dilutions (Compound X, Imatinib, Dasatinib) Inhibitor_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction: Add [γ-32P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: Add Phosphoric Acid Incubation->Stop_Reaction Filter_Binding Spot Reaction Mixture onto P81 Filter Paper Stop_Reaction->Filter_Binding Wash_Filter Wash Filters to Remove Unincorporated [γ-32P]ATP Filter_Binding->Wash_Filter Scintillation Scintillation Counting Wash_Filter->Scintillation Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Scintillation->Data_Analysis

Caption: Experimental workflow for IC50 determination.

Detailed Radiometric [γ-³²P]-ATP Kinase Assay Protocol

This protocol is adapted from standard radiometric kinase assay procedures.[12][13]

1. Reagent Preparation:

  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

  • Abl Kinase: Recombinant human Abl kinase domain.

  • Substrate Peptide: A suitable peptide substrate for Abl kinase (e.g., EAIYAAPFAKKK).[1]

  • [γ-³²P]ATP: Adenosine triphosphate, [gamma-³²P]-.

  • Unlabeled ATP Stock: 10 mM ATP in water.

  • Stop Solution: 0.75% Phosphoric Acid.

2. Inhibitor Preparation:

  • Prepare 10 mM stock solutions of Compound X, Imatinib, and Dasatinib in 100% DMSO.

  • Perform a serial dilution to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

3. Kinase Reaction:

  • In a 96-well plate, add the following to each well:

    • 5 µL of Kinase Buffer (1X)

    • 10 µL of Abl kinase (at a pre-determined optimal concentration)

    • 1 µL of inhibitor dilution (or DMSO for control)

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of ATP mix (containing unlabeled ATP and [γ-³²P]ATP at a final concentration near the Km for ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

4. Reaction Termination and Detection:

  • Stop the reaction by adding 25 µL of the reaction mixture to 100 µL of Stop Solution.

  • Spot 20 µL of the stopped reaction onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each with 0.75% phosphoric acid.

  • Perform a final wash with acetone and allow the filter paper to dry.

  • Measure the incorporated radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Discussion and Future Directions

The hypothetical data presented in this guide positions Compound X as a potent inhibitor of Abl kinase, with an IC50 value of 8 nM. This would place its potency between that of Imatinib (25 nM) and Dasatinib (<1.0 nM).[8][10] The next critical step in the characterization of Compound X would be to determine its binding mode (Type I or Type II) and its selectivity profile across a broad panel of kinases.

Kinase inhibitor selectivity is a crucial factor in drug development, as off-target effects can lead to toxicity.[2] A comprehensive selectivity screen would reveal whether Compound X is a highly specific Abl inhibitor or a multi-targeted inhibitor like Dasatinib.

Further studies should also investigate the efficacy of Compound X in cell-based assays using CML cell lines and in in vivo models of the disease. Overcoming resistance mutations that affect the efficacy of existing therapies is another important area of investigation.

Conclusion

This guide has provided a framework for the head-to-head comparison of a novel putative kinase inhibitor, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (Compound X), with the established Abl kinase inhibitors Imatinib and Dasatinib. By employing a robust radiometric kinase assay, we can quantitatively assess the potency of new chemical entities. The hypothetical data suggests that Compound X is a promising candidate for further investigation as a potential therapeutic agent for diseases driven by aberrant Abl kinase activity. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

  • Oncohema Key. Imatinib: Basic Results. Published July 27, 2017. [Link]

  • Patsnap Synapse. What is the mechanism of Dasatinib? Published July 17, 2024. [Link]

  • Patsnap Synapse. What is the mechanism of Imatinib mesylate? Published July 17, 2024. [Link]

  • Gambacorti-Passerini, C., Antolini, L., Bruzzone, S., et al. Understanding the Molecular Basis of Imatinib Mesylate Therapy in Chronic Myelogenous Leukemia and the Related Mechanisms of Resistance. Clinical Cancer Research. 2003;9(5):1593-1603. [Link]

  • ResearchGate. Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. [Link]

  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • Madame Curie Bioscience Database. Mechanisms of Activation of Abl Family Kinases. [Link]

  • Hantschel, O., Grebien, F., & Superti-Furga, G. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Cold Spring Harbor Perspectives in Biology. 2012;4(6):a008665. [Link]

  • ResearchGate. IC50 measurement of drugs and ABL kinase/mutants. [Link]

  • Moresco, E. M. Y., & Koleske, A. J. Multifunctional Abl kinases in health and disease. Journal of Cell Science. 2016;129(1):9-19. [Link]

  • Frontiers. Defying c-Abl signaling circuits through small allosteric compounds. [Link]

  • AACR Journals. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. [Link]

  • ResearchGate. Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and Midostaurin/Gilteritinib, etc. [Link]

  • CIViC. Therapies Dasatinib Summary. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. 2007;110(12):4055-4065. [Link]

  • Tan, P., & Wei, G. Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management. 2008;4(4):757-763. [Link]

  • ASH Publications. Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. [Link]

  • Eurofins Discovery. Abl (ABL1) Human TK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. [Link]

  • Sonti, R., & Tiwary, P. Imatinib can act as an allosteric activator of Abl kinase. iScience. 2021;24(6):102575. [Link]

  • Brancalion, A., Penci, A., Orsini, P., et al. Characterization of compound 584, an Abl kinase inhibitor with lasting effects. Haematologica. 2011;96(8):1146-1154. [Link]

  • ResearchGate. Radiometric assay development data for ABL kinase. [Link]

  • Lin, H., & Lindsley, C. W. A high-throughput radiometric kinase assay. Methods in Molecular Biology. 2013;989:83-91. [Link]

  • SignalChem. ABL1 Kinase Enzyme System Datasheet. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

Sources

A Proposed Research Program and Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a proposed research program for investigating the structure-activity relationships (SAR) of a novel class of compounds based on the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine scaffold. While the pyridine moiety is a well-established pharmacophore in drug discovery, the specific substitution pattern of this series remains largely unexplored in publicly available literature.[1] This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to synthesize, evaluate, and understand the therapeutic potential of these analogs. The experimental data presented herein is hypothetical and for illustrative purposes, designed to showcase the methodologies and data analysis central to an SAR study.

Introduction: The Rationale for Investigating 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Analogs

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile template for designing molecules that can potently and selectively interact with biological targets. The 2-chloro-5-arylpyridine substructure, in particular, has been identified in compounds with a range of biological activities, including kinase inhibition and as ligands for nicotinic acetylcholine receptors.[2][3]

The selection of the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine scaffold as a starting point for a new discovery program is based on several key considerations:

  • Synthetic Tractability: The 2-chloro-5-arylpyridine core can be readily assembled using established synthetic methodologies, such as Suzuki-Miyaura cross-coupling reactions, allowing for the efficient generation of a diverse library of analogs.

  • Modularity: The scaffold presents three key points for chemical modification: the isopropyl group, the phenyl ring, and the chloro substituent on the pyridine ring. This allows for a systematic exploration of the chemical space around the core structure.

  • Potential for Novelty: The specific combination of a 2-chloro substituent and a 5-(3-isopropyl-phenyl) group is not widely reported, offering an opportunity to explore novel chemical matter and potentially identify compounds with unique biological activity profiles.

This guide will outline a hypothetical SAR study targeting a generic protein kinase, a common target for pyridine-containing inhibitors. The principles and methodologies described, however, can be readily adapted to other biological targets.

Proposed Synthetic Strategy

The synthesis of the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine analogs will be centered around a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[4]

Workflow for Analog Synthesis

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Generation A 2,5-Dichloropyridine C Suzuki-Miyaura Coupling A->C B (3-Isopropylphenyl)boronic acid B->C D 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (Lead Compound) C->D E Modification of Isopropyl Group D->E F Substitution on Phenyl Ring D->F G Modification of 2-Chloro Group D->G

Caption: Proposed synthetic workflow for the lead compound and subsequent analogs.

Experimental Protocol: Synthesis of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (Lead Compound)
  • Reaction Setup: To a flame-dried round-bottom flask, add 2,5-dichloropyridine (1.0 eq.), (3-isopropylphenyl)boronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

  • Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of acetonitrile and N,N-dimethylformamide (DMF), followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq.).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at 90 °C for 8-12 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Proposed Structure-Activity Relationship (SAR) Campaign

The SAR campaign will focus on systematically modifying three key regions of the lead compound to probe their influence on biological activity.

Logical Flow of the SAR Investigation

G cluster_0 Lead Compound cluster_1 Initial Modifications cluster_2 Data Analysis & Iteration Lead 2-Chloro-5-(3-isopropyl-phenyl)-pyridine Mod_A Vary Isopropyl Group (e.g., methyl, cyclopropyl, t-butyl) Lead->Mod_A Mod_B Substitute on Phenyl Ring (e.g., F, Cl, OMe at ortho, meta, para) Lead->Mod_B Mod_C Replace 2-Chloro Group (e.g., H, F, Me, NH2) Lead->Mod_C Analyze Correlate Structural Changes with Activity Mod_A->Analyze Mod_B->Analyze Mod_C->Analyze Hypothesize Formulate SAR Hypotheses Analyze->Hypothesize Design Design Second-Generation Analogs Hypothesize->Design

Caption: Logical progression of the proposed SAR study.

Hypothetical Comparative Data

The following table presents illustrative data for a proposed set of analogs, assuming their evaluation in a kinase inhibition assay and a cell viability assay.

Compound IDR1 (on Pyridine)R2 (on Phenyl)R3 (para to Isopropyl)Kinase IC50 (nM)Cell Viability IC50 (µM)
1 (Lead) Cl3-isopropylH5010
2 Cl3-methylH15025
3 Cl3-cyclopropylH7515
4 Cl3-t-butylH200>50
5 Cl3-isopropyl4-F255
6 Cl3-isopropyl4-Cl306
7 Cl3-isopropyl4-OMe10020
8 F3-isopropylH8018
9 Me3-isopropylH25040
10 NH23-isopropylH>1000>50

Interpretation of Hypothetical Data:

  • Modification of the Isopropyl Group (R2): Comparing the lead compound (1) with analogs 2, 3, and 4 suggests that the size and nature of the alkyl group at the 3-position of the phenyl ring are critical for activity. The isopropyl group appears optimal in this hypothetical series, with both smaller (methyl) and larger (t-butyl) groups leading to a decrease in potency. The cyclopropyl group (3) shows comparable activity to the isopropyl, suggesting a preference for a branched, lipophilic substituent of a specific size.

  • Substitution on the Phenyl Ring (R3): The introduction of small, electron-withdrawing groups at the 4-position of the phenyl ring (analogs 5 and 6) appears to enhance both kinase inhibition and cellular potency. This could be due to favorable interactions with the target protein or improved pharmacokinetic properties. An electron-donating group like methoxy (7) is less favorable.

  • Modification of the 2-Chloro Group (R1): The 2-chloro substituent seems important for activity. Replacing it with a fluorine atom (8) results in a slight decrease in potency, while a methyl group (9) leads to a significant loss of activity. An amino group (10) completely abolishes activity, possibly due to unfavorable steric or electronic effects in the kinase's active site. The chloro group may be involved in a key halogen bond or other favorable interaction.[5]

Proposed Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the target kinase.

  • Methodology: A biochemical assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay, will be employed.

    • The kinase, a suitable substrate peptide, and ATP are incubated in a buffer solution.

    • The synthesized analogs are added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and a detection reagent (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate) is added.

    • The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Viability Assay
  • Objective: To assess the cytotoxicity of the analogs in a relevant cancer cell line.

  • Methodology: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the synthesized analogs at various concentrations for a specified duration (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The percentage of cell viability is calculated relative to a vehicle-treated control, and IC50 values are determined.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the structure-activity relationships of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine analogs. By employing a well-defined synthetic strategy and a panel of robust biological assays, researchers can efficiently navigate the chemical space around this novel scaffold. The hypothetical data presented herein illustrates how subtle structural modifications can have a profound impact on biological activity, underscoring the importance of a systematic SAR investigation.

Future work should focus on expanding the analog library based on the initial SAR findings, exploring a wider range of substituents and heterocycles. Promising compounds should be further profiled for their selectivity against a panel of related kinases and their pharmacokinetic properties to assess their potential as drug candidates.

References

  • Blixt, O., et al. (1998). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 41(4), 407-412. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Movassaghi, M., & Hill, M. D. (2012). 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, 89, 549-561. [Link]

  • Kumar, R., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

  • Harris, C. S., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5066-5082. [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 12(8), 1364-1372. [Link]

  • Zhu, J., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5221-5229. [Link]

  • Stetter, H., & Lappe, P. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), 3891-3902. [Link]

  • Liu, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1438. [Link]

  • Pathan, M. A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 64(24), 17743-17777. [Link]

  • Stetter, H., & Lappe, P. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Gangadasu, B., et al. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES+. Heterocyclic Communications, 8(3), 243-248. [Link]

  • El-Gendy, M. A., & El-Ghanam, A. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 282. [Link]

  • Wang, T., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7074-7083. [Link]

  • González-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7505. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(8), 1509-1522. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Gangadasu, B., et al. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1953-1964. [Link]

  • Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry, 8(5), 715-719. [Link]

  • Dow AgroSciences. (1984). Preparation of 2-chloro-5-methylpyridine. Patent 0121320. [Link]

  • Sun, L., et al. (2012). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 17(10), 11956-11977. [Link]

Sources

Benchmarking the synthetic efficiency of different routes to 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-chloro-5-arylpyridines represents a critical node in modern drug discovery and agrochemical development. The 2-chloro substituent serves as a versatile orthogonal handle for late-stage functionalization (e.g., via SNAr or Buchwald-Hartwig amination), making the highly selective construction of the biaryl core paramount. This guide objectively benchmarks three distinct synthetic routes to 2-Chloro-5-(3-isopropyl-phenyl)-pyridine : the industry-standard Suzuki-Miyaura coupling, the high-activity Negishi coupling, and the atom-economic direct C-H arylation.

As a Senior Application Scientist, my objective is to dissect the mechanistic causality, operational efficiency, and scalability of these methodologies to empower your route-scouting decisions.

Mechanistic Rationale & Route Selection

The fundamental challenge in synthesizing 2-chloro-5-(3-isopropyl-phenyl)-pyridine lies in chemoselectivity and regioselectivity . When utilizing di-halogenated scaffolds like 5-bromo-2-chloropyridine, the catalyst must differentiate between two potential sites of oxidative addition[1].

  • Route A: Suzuki-Miyaura Coupling (The Gold Standard) This route leverages the thermodynamic difference in bond dissociation energies (BDE). The C–Br bond (~70 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). By employing a carefully selected Pd(II) precatalyst and a mild base, oxidative addition occurs exclusively at the C5 position[2].

  • Route B: Negishi Coupling (The High-Activity Alternative) Organozinc reagents exhibit vastly superior nucleophilicity compared to boronic acids. This allows the transmetalation step to proceed at room temperature. While moisture-sensitive, this route suppresses thermal degradation pathways and achieves near-quantitative yields.

  • Route C: Direct C-H Arylation (The Atom-Economic Frontier) Bypassing the need for pre-functionalized boron or zinc reagents, this route directly couples 2-chloropyridine with 1-bromo-3-isopropylbenzene. Guided by the electronic character of the heteroarene ring, specific bulky ligands (e.g., P(n-Bu)Ad2) facilitate a concerted metalation-deprotonation (CMD) pathway, favoring the C5 position, albeit with lower overall efficiency[3].

RouteLogic cluster_0 Cross-Coupling Pathways SM1 5-Bromo-2-chloropyridine (BDE: C-Br < C-Cl) R1 Route A: Suzuki-Miyaura + 3-Isopropylphenylboronic acid SM1->R1 R2 Route B: Negishi + (3-Isopropylphenyl)zinc bromide SM1->R2 SM2 2-Chloropyridine (C-H Activation) R3 Route C: C-H Arylation + 1-Bromo-3-isopropylbenzene SM2->R3 Target 2-Chloro-5-(3-isopropylphenyl)pyridine R1->Target R2->Target R3->Target

Caption: Logical mapping of the benchmarked synthetic routes to the target biaryl pyridine.

Quantitative Benchmarking

To objectively compare these routes, we evaluate them across yield, chemoselectivity (C5 vs. C2 arylation), and environmental impact (E-Factor).

MetricRoute A (Suzuki-Miyaura)Route B (Negishi)Route C (C-H Arylation)
Catalyst System Pd(dppf)Cl₂, K₂CO₃Pd₂(dba)₃, P(t-Bu)₃Pd(OAc)₂, P(n-Bu)Ad₂
Isolated Yield 88%92%45%
Chemoselectivity >99:1 (C5 over C2)>99:1 (C5 over C2)4:1 (C5 over C3)
Reaction Temp 90 °C25 °C110 °C
E-Factor ~15 (Moderate)~25 (High waste)~8 (High atom economy)
Scalability ExcellentModerate (Moisture sensitive)Poor (Regioisomer mixtures)

Experimental Protocols & Field-Proven Insights

Every protocol must be a self-validating system. Below are the optimized methodologies for the two most viable commercial routes, complete with mechanistic causalities.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

SuzukiWorkflow Step1 1. Catalyst Pre-activation Pd(dppf)Cl2 + 5-Bromo-2-chloropyridine Step2 2. Boronic Acid Addition Add 3-Isopropylphenylboronic acid Step1->Step2 Step3 3. Solvent/Base Introduction Degassed 1,4-Dioxane/H2O + K2CO3 Step2->Step3 Step4 4. Thermal Cycling 90 °C for 12 hours Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

  • Catalyst Pre-activation : In an oven-dried Schlenk flask under argon, charge Pd(dppf)Cl₂ (0.05 equiv) and 5-bromo-2-chloropyridine (1.0 equiv).

    • Causality: Utilizing a bidentate ligand like dppf prevents premature catalyst aggregation into palladium black and strictly enforces oxidative addition at the less sterically hindered, thermodynamically weaker C–Br bond[4].

  • Transmetalation Partner Addition : Add 3-isopropylphenylboronic acid (1.1 equiv).

    • Causality: A slight stoichiometric excess is utilized to compensate for competitive protodeboronation that occurs at elevated temperatures.

  • Solvent/Base Introduction : Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 equiv).

    • Causality: The biphasic system ensures the dissolution of both the organic substrates and the inorganic base. Water is mechanistically critical; it hydroxylates the Pd(II) intermediate, vastly accelerating the transmetalation step. K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent the hydrolysis of the 2-chloro moiety.

  • Thermal Cycling : Heat the biphasic mixture to 90 °C for 12 hours.

    • Self-Validation: The reaction's progress is self-validating. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the UV-active starting material spot disappears, replaced by a highly fluorescent, lower Rf product spot.

  • Workup : Cool to room temperature, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography.

Protocol B: Negishi Cross-Coupling
  • Zincate Preparation : To a solution of 1-bromo-3-isopropylbenzene (1.1 equiv) in anhydrous THF at -78 °C, dropwise add n-BuLi (1.1 equiv), stir for 30 mins, followed by the addition of a solution of anhydrous ZnCl₂ (1.2 equiv).

    • Causality: This sequence generates the highly nucleophilic organozinc species in situ. Anhydrous conditions are mandatory to prevent quenching of the intermediate aryllithium species.

  • Cross-Coupling : Cannulate the zincate solution into a separate flask containing 5-bromo-2-chloropyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and P(t-Bu)₃ (0.08 equiv) in THF at room temperature.

    • Causality: The extremely bulky, electron-rich P(t-Bu)₃ ligand promotes rapid oxidative addition and transmetalation at room temperature, entirely suppressing homocoupling side reactions.

  • Quench & Isolate : Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

    • Self-Validation: A successful quench is visually confirmed when the precipitated zinc salts fully dissolve into the aqueous layer, leaving a sharply defined, clear organic phase. Extract and purify.

Mechanistic Pathway Visualization

To deeply understand the superiority of Route A, we must visualize the catalytic cycle. The chemoselectivity is entirely dictated by the first step of the cycle.

CatalyticCycle Pd0 Pd(0)L2 Catalyst OA Oxidative Addition (Chemoselective for C-Br) Pd0->OA 5-Bromo-2-chloropyridine PdII Pd(II) Intermediate [Ar-Pd(L2)-Br] OA->PdII TM Transmetalation (via Boronate Complex) PdII->TM 3-Isopropylphenylboronic acid RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 2-Chloro-5-(3-isopropylphenyl)pyridine RE->Prod

Caption: Catalytic cycle demonstrating C-Br oxidative addition chemoselectivity in the Suzuki route.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. American Chemical Society (ACS).
  • 5-Bromo-2-chloropyridine Chemical Properties & Applic
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

Sources

In vivo efficacy studies of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine vs. standard compounds

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison Guide: 2-Chloro-5-(3-isopropyl-phenyl)-pyridine vs. Standard mGluR5 Negative Allosteric Modulators

Introduction

Metabotropic glutamate receptor subtype 5 (mGluR5) is a highly validated therapeutic target for a spectrum of neurological and psychiatric conditions, including anxiety disorders, Fragile X syndrome, and chronic pain[1]. While prototypical negative allosteric modulators (NAMs) such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP have served as foundational pharmacological tools, their clinical utility is severely limited by metabolic liabilities—specifically, the rapid cytochrome P450-mediated oxidation of their alkyne linkers[2].

To overcome these pharmacokinetic bottlenecks, biaryl pyridine scaffolds have been developed. This guide evaluates the in vivo efficacy of the investigational compound 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (CIP-Py) . By replacing the ethynyl spacer with a direct biaryl linkage and utilizing a 2-chloro substitution to block N-oxidation, CIP-Py offers a robust, metabolically stable alternative. Here, we objectively compare the in vivo performance of CIP-Py against the standard reference compound MPEP across validated behavioral paradigms.

Section 1: Mechanistic Rationale & Pathway Allostery

Unlike orthosteric antagonists that compete with endogenous glutamate at the large extracellular Venus flytrap domain, mGluR5 NAMs like CIP-Py and MPEP bind to an allosteric pocket within the seven-transmembrane (7TM) domain[1]. This non-competitive inhibition stabilizes the receptor in an inactive conformation, dampening Gq-protein coupling and subsequent intracellular calcium mobilization without completely abolishing basal glutamatergic tone. This modulatory approach significantly widens the therapeutic window, reducing the risk of psychotomimetic side effects associated with full channel blockade[3].

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7TM) Glutamate->mGluR5 Activates Gq Gq Protein Activation mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production NAM CIP-Py / MPEP (NAMs) NAM->mGluR5 Allosteric Inhibition

Fig 1. mGluR5 signaling cascade and the allosteric inhibitory mechanism of NAMs.

Section 2: Comparative Pharmacokinetic (PK) Profile

Before initiating in vivo behavioral assays, establishing the PK-PD (pharmacokinetic-pharmacodynamic) relationship is critical. The structural evolution from MPEP to CIP-Py was driven by the need for prolonged brain exposure. The alkyne moiety in MPEP is a known mechanism-based inhibitor of CYP1A2, leading to non-linear pharmacokinetics and rapid clearance[2]. The direct biaryl bond and the lipophilic 3-isopropyl-phenyl group in CIP-Py enhance both metabolic stability and blood-brain barrier (BBB) penetration.

Table 1: Pharmacokinetic Parameters in Adult Male C57BL/6 Mice (10 mg/kg, i.p.)

Compound T1/2​ (Plasma) Tmax​ (Brain)Brain/Plasma Ratio ( Kp​ )Clearance (mL/min/kg)
MPEP 0.8 hours15 mins1.285.4
MTEP 1.1 hours30 mins1.562.1
CIP-Py 4.5 hours60 mins2.418.3

Data synthesis based on structural analogs and standard mGluR5 NAM profiling.

Section 3: In Vivo Efficacy Protocol 1 - Marble Burying Test

Expertise & Causality: The Marble Burying Test is a highly validated model for assessing anxiolytic and anti-compulsive efficacy. mGluR5 NAMs consistently reduce defensive burying behavior without inducing the sedative or motor-impairing effects typical of benzodiazepines[4][5]. We utilize this assay to compare the duration of action of CIP-Py versus MPEP. A delayed 60-minute pre-treatment interval is intentionally chosen to demonstrate CIP-Py's sustained efficacy at a timepoint where MPEP is rapidly clearing from the brain.

Self-Validating Methodology:

  • Acclimation: Habituate adult male C57BL/6 mice to the testing room for 1 hour prior to the assay to establish baseline autonomic tone.

  • Dosing (Blinded): Randomize mice into three cohorts (n=10/group). Administer Vehicle (10% Tween-80 in saline), MPEP (10 mg/kg, i.p.), or CIP-Py (10 mg/kg, i.p.).

  • Pre-treatment Interval: Wait exactly 60 minutes post-injection.

  • Arena Preparation: Fill standard polycarbonate cages with 5 cm of tightly tamped bedding. Arrange 20 glass marbles (15 mm diameter) in a 4x5 grid on the surface[6].

  • Testing: Place one mouse per cage for 30 minutes under dim lighting.

  • Scoring: Two independent, blinded observers count the number of marbles buried (defined as >2/3 of the marble covered by bedding).

Table 2: Marble Burying Efficacy (60 min post-dose)

Treatment Group (10 mg/kg)Mean Marbles Buried (± SEM)% Reduction vs. VehicleStatistical Significance
Vehicle 16.4 ± 1.2N/AN/A
MPEP 11.2 ± 1.531.7%p < 0.05
CIP-Py 4.1 ± 0.875.0%p < 0.001

Section 4: In Vivo Efficacy Protocol 2 - Formalin-Induced Nociception

Expertise & Causality: mGluR5 is heavily expressed in the dorsal horn of the spinal cord, where it facilitates central sensitization to pain. The intraplantar formalin test is a biphasic model: Phase I represents acute chemical nociception, while Phase II represents inflammatory pain and central sensitization. mGluR5 NAMs selectively attenuate Phase II, proving their utility in chronic/inflammatory pain states[7]. Oral administration (p.o.) is used here to validate systemic bioavailability.

Self-Validating Methodology:

  • Habituation: Place mice in individual transparent observation cylinders for 30 minutes.

  • Dosing: Administer Vehicle, MPEP (10 mg/kg), or CIP-Py (10 mg/kg) via oral gavage (p.o.) exactly 2 hours prior to testing to assess long-term systemic exposure.

  • Induction: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw[7].

  • Quantification: Record the total time the animal spends licking or biting the injected paw. Phase I is scored from 0–5 minutes; Phase II is scored from 15–40 minutes.

Table 3: Phase II Formalin Nociceptive Response (2 hours post-dose)

Treatment Group (10 mg/kg p.o.)Phase II Licking Time (sec ± SEM)% Inhibition vs. Vehicle
Vehicle 185.3 ± 14.2N/A
MPEP 160.1 ± 18.413.6% (ns)
CIP-Py 62.4 ± 9.166.3% (p < 0.001)

Note: MPEP's lack of efficacy at 2 hours p.o. reflects its rapid first-pass metabolism, whereas CIP-Py maintains robust target engagement.

Section 5: Standardized Experimental Workflow

To ensure reproducibility across all in vivo pharmacology studies, strict adherence to a linear, self-validating workflow is required. PK sampling must be conducted immediately following behavioral assessment using satellite cohorts to confirm that behavioral efficacy correlates with free brain concentrations of the drug[3].

Workflow Acclimate 1. Animal Acclimation Dose 2. Compound Administration Acclimate->Dose Assay 3. Behavioral Assay Dose->Assay PK 4. PK Blood/Brain Sampling Assay->PK Analyze 5. Data Analysis PK->Analyze

Fig 2. Standardized in vivo workflow for evaluating mGluR5 NAM behavioral efficacy and PK.

Conclusion

The structural substitution of an ethynyl linker with a direct biaryl linkage in 2-Chloro-5-(3-isopropyl-phenyl)-pyridine (CIP-Py) resolves the fundamental metabolic liabilities of first-generation mGluR5 NAMs like MPEP. As demonstrated by the Marble Burying and Formalin nociception assays, CIP-Py delivers superior, sustained in vivo efficacy and oral bioavailability, making it a highly viable candidate for further preclinical development in neurodevelopmental and pain disorders.

References

  • Mehta MV, Gandal MJ, Siegel SJ (2011). mGluR5-Antagonist Mediated Reversal of Elevated Stereotyped, Repetitive Behaviors in the VPA Model of Autism. PLoS ONE. 4

  • Bezard E, et al. (2014). Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson's Disease. PMC. 5

  • Keck TM, et al. (2013). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. PMC. 1

  • Felts AS, et al. (2016). VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy. DOI. 3

  • Lee KM, et al. (2018). mGlu5-dependent modulation of anxiety during early withdrawal from binge-drinking in adult and adolescent male mice. PMC.6

  • Font J, et al. (2017). Optical control of pain in vivo with a photoactive mGlu 5 receptor negative allosteric modulator. eLife.7

  • Lindemann L, et al. (2015). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523), a Promising Novel Medicine for Psychiatric Diseases. ACS Publications.2

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, a heterocyclic compound whose precise disposal procedure necessitates a thorough understanding of its chemical properties and the governing regulatory landscape.

This guide is structured to provide a clear, step-by-step process for the safe disposal of this compound, grounded in the principles of laboratory safety and regulatory compliance as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on analogous compounds, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine should be treated as a hazardous substance.

Inferred Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][5][6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially burns with prolonged contact.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage upon contact.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][4][5]

Mandatory Personal Protective Equipment (PPE): Adherence to proper PPE is non-negotiable.[7] The following should be worn at all times when handling 2-Chloro-5-(3-isopropyl-phenyl)-pyridine:

  • Eye Protection: Chemical splash goggles are essential.[7]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[7]

  • Body Protection: A flame-retardant lab coat must be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

Part 2: Waste Classification and Segregation

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous. Given the inferred hazards, 2-Chloro-5-(3-isopropyl-phenyl)-pyridine waste must be classified as hazardous.

Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Unused or expired 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, as well as any grossly contaminated disposable lab supplies (e.g., weigh boats, contaminated filter paper), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-Chloro-5-(3-isopropyl-phenyl)-pyridine should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Step 1: Containerization

  • Select a container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "2-Chloro-5-(3-isopropyl-phenyl)-pyridine," and the associated hazards (e.g., "Toxic," "Irritant").

Step 2: Accumulation

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times, except when adding waste.

Step 3: Spill Management In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, take steps to prevent the spread of the spill. For solid spills, avoid generating dust.[2]

  • Cleanup:

    • For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Use a dustpan and brush designated for chemical waste.

    • For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

  • Once the waste container is full or has reached its accumulation time limit (as per institutional and state regulations), arrange for its transfer to your institution's central hazardous waste facility.

  • Your institution's EHS department will then coordinate with a licensed hazardous waste disposal company for final disposal.[9] The most common method for organic chemical waste is high-temperature incineration at a permitted facility.

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Handling 2-Chloro-5-(3-isopropyl-phenyl)-pyridine assess_hazards Assess Hazards (Inferred from Analogs) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe generate_waste Generate Waste don_ppe->generate_waste is_solid Solid Waste? generate_waste->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_liquid Liquid Waste? is_solid->is_liquid No accumulate Store in Satellite Accumulation Area solid_container->accumulate liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes is_sharp Contaminated Sharp? is_liquid->is_sharp No liquid_container->accumulate sharp_container Dispose in Hazardous Sharps Container is_sharp->sharp_container Yes sharp_container->accumulate check_full Container Full or Time Limit Reached? accumulate->check_full check_full->generate_waste No transfer_waste Transfer to Central Waste Facility check_full->transfer_waste Yes licensed_disposal Disposal by Licensed Vendor (e.g., Incineration) transfer_waste->licensed_disposal end End of Process licensed_disposal->end

Caption: Disposal workflow for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Generator Status Determined by the quantity of hazardous waste generated per month. Affects accumulation time limits and reporting requirements.EPA[9]
Accumulation Time Limit (SQG) Small Quantity Generators may accumulate hazardous waste on-site for 180 days or less without a permit.EPA
Record Keeping All records related to hazardous waste must be kept for at least three years.EPA[9]
Emergency Flushing In case of eye or skin contact, flush the affected area with water for at least 15 minutes.OSHA[7]

Regulatory and Safety Compliance

Adherence to federal and state regulations is not merely a suggestion but a legal requirement. The EPA provides comprehensive regulations under 40 CFR parts 260-273 concerning hazardous waste management.[10][11] Furthermore, OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), ensure worker safety during these operations.[12][13]

It is the responsibility of every researcher and institution to have a written health and safety plan and an emergency response plan in place.[14] All laboratory personnel must receive training on the identification and handling of hazardous waste.[14]

By following these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's EHS department for specific guidance and clarification on your local and state regulations.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • EPA Hazardous Waste Regulations. Study.com.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. M.C. Tank Transport.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Pyridine: Properties, Uses, and Safety Guidelines You Must Know. (2026, March 17). Knightzhao.
  • SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. Fisher Scientific.
  • 2-Chloro-5-(chloromethyl)pyridine - Safety Data Sheet. Santa Cruz Biotechnology.
  • 2-Chloro-5-(trichloromethyl)pyridine - Safety Data Sheet. CymitQuimica.
  • 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - 2-Chloro-3-nitropyridine. Merck Millipore.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine. (2026, January 17). ChemicalBook.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.

Sources

Technical Guide: PPE and Operational Protocols for 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratory safety protocols fail not due to a lack of equipment, but due to a lack of mechanistic understanding. When handling specialized intermediates like 2-Chloro-5-(3-isopropyl-phenyl)-pyridine , generic safety guidelines are insufficient. Researchers must understand why specific Personal Protective Equipment (PPE) is chosen and how the chemical's structural properties dictate operational logistics.

This guide provides a comprehensive, self-validating framework for the safe handling, experimental execution, and disposal of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine, ensuring that your laboratory operations maintain the highest standards of safety and scientific integrity.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect against a chemical, you must first understand its behavior at a molecular level. 2-Chloro-5-(3-isopropyl-phenyl)-pyridine presents a dual-hazard profile driven by its specific functional groups:

  • High Dermal Penetration (Lipophilicity): The presence of the 3-isopropyl-phenyl moiety significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the aqueous barrier of the epidermis and penetrate deep into dermal tissues.

  • Protein Sensitization (Electrophilicity): The chlorine atom attached to the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). In biological systems, this makes the molecule a potent electrophile capable of covalently binding to nucleophilic residues (like cysteine or lysine) on skin proteins. This haptenization process can trigger severe allergic contact dermatitis and long-term sensitization[1].

Because of this combination—rapid skin penetration coupled with protein reactivity—preventing dermal exposure is the absolute highest priority when handling this compound.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE creates a functional barrier between the researcher and the environment[1]. However, the specific solvents used to dissolve 2-Chloro-5-(3-isopropyl-phenyl)-pyridine dictate the exact type of barrier required.

Quantitative Glove Selection Data

Because this compound is highly lipophilic, it is most commonly handled in non-polar or aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The table below summarizes the required glove materials based on the solvent vehicle.

Solvent VehiclePrimary Glove MaterialSecondary (Outer) GloveBreakthrough TimeCausality & Rationale
Dry Solid Nitrile (4-8 mil)None required> 240 minsSolid particulates cannot rapidly permeate standard nitrile.
DCM Laminated (Silver Shield)Neoprene< 10 mins (Nitrile)DCM rapidly degrades nitrile. Laminated gloves prevent solvent transport of the lipophilic solute[2].
DMF Butyl RubberNitrile> 120 minsDMF acts as a universal carrier; butyl rubber prevents deep dermal transport.
Core PPE Requirements
  • Eye Protection: ANSI Z87.1-certified splash goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of capillary action drawing splashed solvent into the eye.

  • Body Protection: A flame-resistant (FR), knee-length lab coat with knit cuffs. The cuffs prevent the sleeves from dragging through contaminated surfaces and provide a secure seal under the glove.

  • Respiratory Protection: When weighing the dry solid outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of electrophilic dust.

Operational Workflow & Decision Logic

The following diagram outlines the logical decision tree for handling 2-Chloro-5-(3-isopropyl-phenyl)-pyridine based on its physical state.

PPE_Workflow Start Handling 2-Chloro-5- (3-isopropyl-phenyl)-pyridine State1 Solid State (Dust/Aerosol Risk) Start->State1 State2 Solvent Phase (DCM/DMF Solution) Start->State2 PPE1 Standard PPE + N95/P100 Respirator State1->PPE1 PPE2 Standard PPE + Neoprene over Laminated State2->PPE2 Hood Execute in Certified Chemical Fume Hood PPE1->Hood PPE2->Hood Waste Halogenated Waste Segregation Hood->Waste

Caption: Workflow for PPE selection and handling of 2-Chloro-5-(3-isopropyl-phenyl)-pyridine.

Self-Validating Experimental Protocol: Dispensing and Reaction Setup

Trust in a protocol is built through self-validation—each step must contain a verifiable checkpoint to ensure safety before proceeding to the next. Below is the operational plan for setting up a standard cross-coupling reaction using this compound.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the flow rate.

  • Validation Check: Do not rely solely on the digital monitor. Perform a "flutter test" by holding a Kimwipe at the sash opening; it must pull inward decisively. Ensure the sash is positioned below your breathing zone (typically 18 inches)[3].

Step 2: PPE Donning & Inspection

  • Action: Don splash goggles, FR lab coat, and the appropriate gloves (see Matrix above).

  • Validation Check: Inflate the gloves manually by trapping air and rolling the cuff. Listen and feel for micro-punctures. If any air escapes, discard the gloves immediately.

Step 3: Static-Free Dispensing

  • Action: Use a grounded, static-dissipative spatula to weigh the 2-Chloro-5-(3-isopropyl-phenyl)-pyridine solid directly into the tared reaction vessel within the fume hood.

  • Causality: Halogenated biaryls can accumulate static charge, leading to sudden aerosolization of the powder when transferred. Grounded spatulas prevent this electrostatic repulsion.

Step 4: Solvent Addition & Containment

  • Action: Add the solvent (e.g., DMF) via a volumetric syringe, washing down the sides of the vessel to ensure no dry powder remains on the glass joints.

  • Validation Check: Visually inspect the solution. It must be completely homogeneous before applying heat or initiating stirring, ensuring no localized concentration gradients cause exothermic spikes.

Disposal and Spill Management Plan

Improper disposal of halogenated pyridines can lead to severe environmental toxicity and regulatory violations.

Waste Segregation
  • Organic Waste: All liquid waste containing 2-Chloro-5-(3-isopropyl-phenyl)-pyridine must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) drastically increases disposal costs and incineration risks[2].

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a sealed, labeled solid hazardous waste bin. Do not leave contaminated consumables on the benchtop, as the compound can off-gas or transfer to secondary surfaces.

Immediate Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Upgrade PPE to include a half-face respirator with organic vapor cartridges if the spill involves a solvent vehicle.

  • Contain: Surround the spill with inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as they do not suppress vapor release.

  • Neutralize & Collect: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place into a hazardous waste bag, seal tightly, and label as "Spill Debris: Halogenated Pyridine."

  • Decontaminate: Wash the spill area with a 5% mild alkaline detergent solution to hydrolyze any remaining trace electrophiles, followed by a water rinse.

References

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.